Rhodium(II) trimethylacetate, dimer
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H20O4Rh |
|---|---|
Molecular Weight |
307.17 g/mol |
IUPAC Name |
2,2-dimethylpropanoic acid;rhodium |
InChI |
InChI=1S/2C5H10O2.Rh/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7); |
InChI Key |
ZBRMHDOFHUMGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.[Rh] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Rhodium(II) Trimethylacetate Dimer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Rhodium(II) trimethylacetate dimer, a versatile catalyst and synthetic intermediate. The document outlines two primary synthetic methodologies: a carboxylate exchange reaction starting from Rhodium(II) acetate (B1210297) dimer and a direct synthesis from Rhodium(III) chloride hydrate (B1144303). Detailed experimental protocols, purification techniques, and characterization data are presented. All quantitative information is summarized in structured tables for clarity and ease of comparison. Additionally, a visual representation of the experimental workflow is provided using a Graphviz diagram to facilitate a clear understanding of the synthetic process.
Introduction
Rhodium(II) carboxylate dimers are a class of coordination compounds characterized by a dinuclear rhodium core bridged by four carboxylate ligands, forming a "paddlewheel" structure. These complexes are of significant interest in organic synthesis, serving as highly effective catalysts for a variety of transformations, including cyclopropanation, C-H insertion, and ylide formation. Rhodium(II) trimethylacetate dimer, also known as Rhodium(II) pivalate (B1233124) dimer, with the chemical formula [Rh₂(O₂CC(CH₃)₃)₄], offers unique steric and electronic properties due to the bulky tert-butyl groups of the pivalate ligands. This guide details its preparation for use in research and development settings.
Physicochemical Properties
A summary of the key physicochemical properties of Rhodium(II) trimethylacetate dimer is provided in the table below.
| Property | Value |
| Chemical Formula | C₂₀H₃₆O₈Rh₂ |
| Molecular Weight | 610.31 g/mol |
| CAS Number | 62728-88-5 |
| Appearance | Green or purple solid |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane (B92381), dichloromethane) |
Synthetic Methodologies
Two primary methods for the synthesis of Rhodium(II) trimethylacetate dimer are presented: carboxylate exchange and direct synthesis from a rhodium(III) precursor.
Method A: Carboxylate Exchange from Rhodium(II) Acetate Dimer
This is the most common laboratory-scale synthesis, involving the substitution of acetate ligands with pivalate ligands.
A detailed protocol for the carboxylate exchange reaction is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Rhodium(II) acetate dimer in a suitable high-boiling solvent such as chlorobenzene (B131634) or toluene.
-
Reagent Addition: Add a significant excess of trimethylacetic acid (pivalic acid) to the suspension. A molar ratio of at least 10 equivalents of pivalic acid to 1 equivalent of the rhodium dimer is recommended to drive the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to reflux. The acetic acid byproduct is distilled off, often aided by the high-boiling solvent. The reaction progress can be monitored by observing the color change of the solution.
-
Work-up and Purification: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The solvent and excess pivalic acid are removed under reduced pressure. The crude product is then purified. A common purification technique involves dissolving the crude solid in a minimal amount of a nonpolar solvent like hexane and passing it through a silica (B1680970) gel column. The desired product is eluted, and the solvent is evaporated to yield the purified Rhodium(II) trimethylacetate dimer. An alternative purification method involves azeotropic distillation with solvents like ethanol, isopropanol, or acetonitrile (B52724) to remove residual pivalic acid.
| Parameter | Value |
| Starting Material | Rhodium(II) acetate dimer |
| Reagent | Trimethylacetic acid (Pivalic acid) |
| Solvent | Chlorobenzene or Toluene |
| Temperature | Reflux |
| Reaction Time | 4-24 hours |
| Purification | Column chromatography or azeotropic distillation |
Method B: Direct Synthesis from Rhodium(III) Chloride Hydrate
This method provides a more direct route to the target compound, avoiding the pre-synthesis of the acetate dimer.
The direct synthesis protocol is outlined below:
-
Reaction Setup: Combine Rhodium(III) chloride hydrate (RhCl₃·xH₂O) and a large excess of trimethylacetic acid (pivalic acid) in a round-bottom flask.
-
Reagent Addition: Add an alcohol, such as ethanol, which acts as both a solvent and a reducing agent. A base, like sodium pivalate or lithium carbonate, can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The Rh(III) is reduced to Rh(II) in situ, followed by the coordination of the pivalate ligands.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo. The resulting solid is washed with water to remove any inorganic salts. The crude product is then purified by column chromatography on silica gel using a hexane/dichloromethane eluent system.
| Parameter | Value |
| Starting Material | Rhodium(III) chloride hydrate (RhCl₃·xH₂O) |
| Reagents | Trimethylacetic acid, Ethanol, Base (optional) |
| Temperature | Reflux |
| Reaction Time | 12-48 hours |
| Purification | Column chromatography |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of Rhodium(II) trimethylacetate dimer via the carboxylate exchange method.
Characterization
The synthesized Rhodium(II) trimethylacetate dimer should be characterized to confirm its identity and purity.
Spectroscopic Data
The expected spectroscopic data for the product are summarized below.
| Technique | Expected Features |
| ¹H NMR | A sharp singlet in the range of δ 1.0-1.5 ppm corresponding to the 36 equivalent protons of the four tert-butyl groups. The absence of a signal around δ 1.9 ppm would indicate the complete removal of acetate ligands. |
| ¹³C NMR | Signals corresponding to the quaternary carbon and the methyl carbons of the pivalate ligand, as well as the carboxylate carbon. |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric carboxylate stretching frequencies (ν(COO⁻)) in the regions of ~1580 cm⁻¹ and ~1420 cm⁻¹, respectively. The absence of a broad O-H stretch from pivalic acid indicates purity. |
Safety and Handling
Rhodium compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific chemicals used.
Conclusion
This guide provides detailed and actionable protocols for the synthesis of Rhodium(II) trimethylacetate dimer, a valuable tool for chemical research and development. By following the outlined procedures, researchers can reliably prepare this important rhodium catalyst for a wide range of applications. The choice between the carboxylate exchange and direct synthesis methods will depend on the availability of starting materials and the desired scale of the reaction. Proper characterization is crucial to ensure the purity and identity of the final product.
Dirhodium(II) Tetrakis(pivalate): A Comprehensive Technical Guide
An In-depth Examination of the Synthesis, Properties, and Catalytic Applications of a Versatile Dirhodium Catalyst
Dirhodium(II) tetrakis(pivalate), scientifically denoted as Rh₂(O₂CCMe₃)₄, is a coordination complex that has garnered significant attention within the scientific community, particularly in the fields of organic synthesis and catalysis. This technical guide provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and insights into its catalytic activity. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of dirhodium catalysts.
Core Physical and Chemical Properties
Dirhodium(II) tetrakis(pivalate) is a paddlewheel complex featuring two rhodium atoms bridged by four pivalate (B1233124) ligands. This structure imparts unique electronic and steric properties that are central to its reactivity and catalytic prowess. The compound typically appears as a green to dark green powder or crystalline solid.[1]
Table 1: Physical and Chemical Properties of Rh₂(O₂CCMe₃)₄
| Property | Value |
| Molecular Formula | C₂₀H₃₆O₈Rh₂ |
| Molecular Weight | 610.30 g/mol [2] |
| Appearance | Green to dark green powder/crystal[1] |
| Melting Point | Decomposes without melting (Decomposition temperature not precisely reported in available literature) |
| Solubility | Soluble in many organic solvents such as chlorinated hydrocarbons and ethers.[3] Hexane (B92381) solutions are noted to be purple.[3] |
| Thermal Stability | Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) data are not readily available in the public domain. |
Spectroscopic and Structural Characterization
The structural and electronic properties of Rh₂(O₂CCMe₃)₄ have been elucidated through various spectroscopic and crystallographic techniques.
Table 2: Spectroscopic and Structural Data for Rh₂(O₂CCMe₃)₄
| Technique | Key Findings and Parameters |
| ¹H and ¹³C NMR Spectroscopy | ¹³C NMR (CDCl₃, 100 MHz): δ 27.6 (12C, CH₃), 40.7 (4C, C(CH₃)₃), 198.8 (4C, C=O).[3] |
| Mass Spectrometry (MS) | The molecular ion peak and fragmentation patterns can be analyzed to confirm the structure. Specific fragmentation data for this compound is not detailed in the provided search results. |
| Infrared (IR) Spectroscopy | Characteristic bands for the carboxylate ligands are expected. Specific peak assignments for Rh₂(O₂CCMe₃)₄ are not detailed in the available literature. |
| UV-Visible Spectroscopy | The electronic spectrum is characterized by several absorption bands corresponding to d-d transitions within the dirhodium core. |
| X-ray Crystallography | The molecule adopts a "lantern" or "paddlewheel" structure. The Rh-Rh bond distance in a related adduct, [Rh₂(μ-O₂CCMe₃)₄(DBU)₂], is 2.4143(2) Å.[4] |
Synthesis and Experimental Protocols
The synthesis of dirhodium(II) tetrakis(pivalate) is most commonly achieved through a ligand exchange reaction starting from dirhodium(II) tetraacetate.
Experimental Protocol: Synthesis of Rh₂(O₂CCMe₃)₄[4]
Materials:
-
Dirhodium(II) tetraacetate
-
Pivalic acid
-
Ethanol, Isopropanol, or Acetonitrile for azeotropic removal of pivalic acid
-
Hexane
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of dirhodium(II) tetraacetate and a two-fold molar excess of pivalic acid is refluxed in toluene using a Dean-Stark apparatus to remove the acetic acid byproduct. The reaction progress can be monitored by observing the cessation of acetic acid collection.
-
After the reaction is complete, the toluene is removed under reduced pressure.
-
To remove excess pivalic acid, which is a low-volatility compound, a multi-stage azeotropic evaporation is performed using ethanol, isopropanol, or acetonitrile. This step is crucial for the purification of the final product.
-
The crude product is then subjected to column chromatography on silica gel. A hexane-DCM eluent system, with a gradient from 10:1 to 5:1, is used to isolate the pure dirhodium(II) tetrakis(pivalate).
-
The purity of the final product can be confirmed by ¹H and ¹³C NMR spectroscopy and CHN analysis. The hexane solution of the pure product is purple.[3]
Caption: Synthesis workflow for dirhodium(II) tetrakis(pivalate).
Experimental Protocol: X-ray Crystallography
Obtaining high-quality single crystals is paramount for X-ray diffraction analysis.
Sample Preparation:
-
Crystals of Rh₂(O₂CCMe₃)₄ suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.
-
Due to the potential for desolvation, which can lead to loss of crystallinity, crystals should be handled with care. If the compound is known to be air or moisture sensitive, all manipulations should be performed in an inert atmosphere (e.g., in a glovebox).[3][5]
-
A suitable crystal is selected and mounted on a goniometer head. For air-sensitive samples, the crystal can be coated in a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas.
Data Collection and Structure Refinement:
-
The mounted crystal is placed in an X-ray diffractometer.
-
Diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential degradation.
-
The collected data is processed, and the crystal structure is solved and refined using appropriate crystallographic software.
Catalytic Applications and Mechanism
Dirhodium(II) tetrakis(pivalate) and its analogues are highly effective catalysts for a variety of organic transformations, most notably those involving carbene intermediates generated from diazo compounds. These reactions include cyclopropanation, C-H insertion, and ylide formation.
Table 3: Catalytic Performance in Cyclopropanation
| Catalyst | Reaction | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| Rh₂(OAc)₄ (related catalyst) | Cyclopropanation | Styrene (B11656), Ethyl diazoacetate | High | - | - | [6][7] |
| Chiral Dirhodium Catalysts | Cyclopropanation | Electron-deficient alkenes, Aryl/vinyldiazoacetates | up to 78 | >97:3 | up to 98 | [8] |
Note: Specific quantitative data for Rh₂(O₂CCMe₃)₄ in the cyclopropanation of styrene with ethyl diazoacetate was not found in the provided search results. The data presented is for closely related dirhodium catalysts to illustrate typical performance.
The generally accepted mechanism for dirhodium-catalyzed C-H activation/C-C bond formation involves the following key steps:[9][10][11]
-
Catalyst-Diazo Adduct Formation: The reaction initiates with the coordination of the diazo compound to one of the axial sites of the dirhodium catalyst.
-
Nitrogen Extrusion: This is followed by the extrusion of a molecule of dinitrogen (N₂), leading to the formation of a highly reactive rhodium-carbene intermediate. This step is driven by back-donation from a rhodium d-orbital to the C-N σ* orbital.[9]
-
Carbene Transfer: The electrophilic carbene then reacts with a suitable substrate. In the case of C-H activation, this occurs via a concerted, three-centered transition state involving the carbene carbon, a hydrogen atom, and the carbon to which it is attached. The other rhodium atom plays a crucial role in enhancing the electrophilicity of the carbene and facilitating the cleavage of the rhodium-carbon bond.[9]
Caption: Generalized catalytic cycle for C-H activation.
Conclusion
Dirhodium(II) tetrakis(pivalate) is a robust and versatile catalyst with significant applications in synthetic organic chemistry. Its well-defined structure and predictable reactivity make it a valuable tool for the construction of complex organic molecules. Further research into its physical properties, such as detailed thermal analysis, and the expansion of its catalytic scope will undoubtedly continue to be areas of active investigation. This guide provides a foundational understanding of this important compound for researchers and professionals in the chemical sciences.
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adducts of Rhodium(II) Acetate and Rhodium(II) Pivalate with 1,8-Diazabicyclo[5.4.0]undec-7-ene [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate | Semantic Scholar [semanticscholar.org]
- 8. 254. Role of Sterically Demanding Chiral Dirhodium Catalysts in Site-Selective C–H Functionalization of Activated Primary C–H Bonds - The Davies Group [scholarblogs.emory.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Characterization of Dirhodium(II) Tetrakis(trimethylacetate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structure, spectroscopic properties, and catalytic applications of dirhodium(II) tetrakis(trimethylacetate), also known as dirhodium(II) tetrapivalate. This paddlewheel complex is a significant catalyst in organic synthesis, particularly in reactions involving carbene transfer.
Synthesis and Structure
Dirhodium(II) tetrakis(trimethylacetate) is typically synthesized via a ligand exchange reaction from the more readily available dirhodium(II) tetraacetate. The reaction involves heating dirhodium(II) tetraacetate with an excess of pivalic acid, often in an organic solvent. The more volatile acetic acid byproduct is removed to drive the reaction to completion. Purification can be achieved through methods like azeotropic distillation to remove residual pivalic acid.
Synthesis Workflow:
Caption: Synthesis of Dirhodium(II) tetrakis(trimethylacetate).
Spectroscopic and Physical Characterization
The characterization of dirhodium(II) tetrakis(trimethylacetate) relies on a combination of spectroscopic techniques and physical property measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the complex. The following table summarizes the reported NMR data for dirhodium(II) tetrakis(trimethylacetate) and its DBU adduct.[1]
| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| ¹H | [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] | CDCl₃ | 0.92 (s) | Protons of the pivalate (B1233124) groups |
| ¹³C | [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] | CDCl₃ | 197.62 | Carboxylate carbon of the pivalate |
| ¹³C | [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] | CDCl₃ | 27.99 | Methyl carbons of the pivalate groups |
DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the coordination of the carboxylate ligands. The key vibrational bands for related dirhodium(II) tetracarboxylate complexes are presented below. Specific data for the trimethylacetate complex is not available, but the values are expected to be in a similar range.
| Compound | ν_as(COO) (cm⁻¹) | ν_s(COO) (cm⁻¹) | Δν (cm⁻¹) |
| [Ru₂(t-C₄H₉COO)₄Au(CN)₄]n | 1487 | 1423 | 64 |
Data for a related diruthenium pivalate complex is provided for comparison.[2] The difference (Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the carboxylate group is indicative of the bridging coordination mode.
UV-Visible (UV-Vis) Spectroscopy
The electronic spectrum of dirhodium(II) tetracarboxylates is characterized by several absorption bands in the visible and ultraviolet regions. While specific data for the trimethylacetate derivative is not detailed in the searched literature, the general spectral features are consistent across this class of compounds.
| Compound Type | λ_max (nm) | Assignment |
| Dirhodium(II) Tetracarboxylates | ~590 | π(Rh-O) → σ(Rh-Rh) |
| Dirhodium(II) Tetracarboxylates | ~450 | δ(Rh-Rh) → δ*(Rh-Rh) |
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of molecules. Although a specific crystal structure for dirhodium(II) tetrakis(trimethylacetate) was not found in the search, the structural parameters are expected to be very similar to those of dirhodium(II) tetraacetate. The key structural feature is the Rh-Rh bond length.
| Compound | Rh-Rh Bond Length (Å) | Coordination Geometry |
| [Rh₂(μ-O₂CCH₃)₄] | ~2.38 | Paddlewheel |
The Rh-Rh distance can vary depending on the nature of any axial ligands.[3]
Thermal Analysis
No specific data on the thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) of dirhodium(II) tetrakis(trimethylacetate) was found in the provided search results. Generally, dirhodium paddlewheel complexes exhibit good thermal stability.[4]
Catalytic Applications
Dirhodium(II) tetrakis(trimethylacetate) and related dirhodium(II) carboxylates are highly effective catalysts for a variety of organic transformations, most notably those involving the transfer of a carbene moiety from a diazo compound.
Cyclopropanation
One of the most well-established applications of dirhodium(II) tetracarboxylates is the catalytic cyclopropanation of alkenes with diazo compounds. The generally accepted mechanism involves the formation of a rhodium-carbene intermediate, which then reacts with the alkene in a concerted fashion to deliver the cyclopropane (B1198618) ring. The stereochemistry of the alkene is typically retained in the product.
Catalytic Cycle for Cyclopropanation:
Caption: Catalytic Cycle of Dirhodium-Catalyzed Cyclopropanation.
C-H Functionalization
Dirhodium(II) carboxylates also catalyze the insertion of carbenes into C-H bonds, a powerful transformation for the direct functionalization of alkanes and other saturated systems. This reaction also proceeds through a rhodium-carbene intermediate.
Experimental Protocols
Synthesis of Dirhodium(II) Tetrakis(trimethylacetate)
This protocol is adapted from a general procedure for the synthesis of dirhodium(II) tetracarboxylates.
Materials:
-
Dirhodium(II) tetraacetate
-
Pivalic acid
-
Anhydrous toluene (B28343)
-
Dean-Stark apparatus
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add dirhodium(II) tetraacetate (1 equivalent) and pivalic acid (4-5 equivalents).
-
Add sufficient anhydrous toluene to dissolve the reactants upon heating.
-
Heat the mixture to reflux. The azeotropic removal of acetic acid with toluene will be observed in the Dean-Stark trap.
-
Continue the reaction until no more acetic acid is collected.
-
Allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by washing with a non-polar solvent like hexane (B92381) to remove excess pivalic acid, followed by drying under vacuum. Further purification can be achieved by recrystallization or azeotropic distillation with a suitable solvent to remove any remaining pivalic acid.
Conclusion
Dirhodium(II) tetrakis(trimethylacetate) is a valuable and versatile catalyst in organic synthesis. Its characterization is well-established through a combination of spectroscopic and analytical techniques. The paddlewheel structure with a Rh-Rh bond is the key feature responsible for its unique reactivity. While specific quantitative data for the trimethylacetate derivative can be sparse in the literature, a comprehensive understanding of its properties can be achieved by comparison with the well-studied dirhodium(II) tetraacetate and other analogous carboxylate complexes. This guide provides a foundational understanding for researchers and professionals working with this important class of catalysts.
References
In-Depth Structural Analysis of Rhodium(II) Trimethylacetate Dimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodium(II) carboxylate dimers, particularly rhodium(II) trimethylacetate (pivalate) dimer, are a class of compounds with significant catalytic and potential therapeutic applications. Their unique paddlewheel structure, characterized by a Rh-Rh single bond and bridging carboxylate ligands, is central to their reactivity. This technical guide provides a detailed overview of the structural analysis of rhodium(II) trimethylacetate dimer, compiling available crystallographic and spectroscopic data, and outlining key experimental protocols for its synthesis and characterization.
Molecular Structure and Bonding
Rhodium(II) trimethylacetate dimer, with the chemical formula Rh₂(O₂CCMe₃)₄, adopts a characteristic paddlewheel structure. This structure consists of two rhodium atoms bridged by four trimethylacetate ligands. The rhodium atoms are in the +2 oxidation state and are linked by a single Rh-Rh bond. The coordination geometry around each rhodium atom is approximately octahedral, with the four oxygen atoms from the bridging carboxylate ligands forming the equatorial plane, one rhodium atom in an apical position, and the other apical position available for coordination by a Lewis base.
Crystallographic Data
The structural parameters of the dirhodium core are influenced by the nature of any axially coordinated ligands. Below is a summary of the key bond lengths and angles for two representative adducts of rhodium(II) trimethylacetate dimer.
| Compound | Rh-Rh Bond Length (Å) | Axial Rh-Ligand Bond Length (Å) | Reference |
| [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] | 2.4143(2) | Rh-N: 2.2587(10) | [1] |
| cis-[Rh₂(4-Me-pf)₂(O₂CCMe₃)₄(py)₂] | 2.4630(2) | Rh-N: 2.2816(18), 2.3458(19) |
DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; 4-Me-pf = N,N'-di-p-tolylformamidinate; py = pyridine
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of rhodium(II) trimethylacetate dimer and for studying its electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to characterize the organic ligand framework of the complex. Due to the diamagnetic nature of the Rh(II) dimer, sharp NMR signals are typically observed.
Table 2: ¹H and ¹³C NMR Data for [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] in CDCl₃ [1]
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | 0.92 (s) | Protons of the pivalate (B1233124) groups |
| ¹³C | 197.62 | Carboxylate carbon of the pivalate |
| 27.99 | Methyl carbons of the pivalate groups |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for confirming the coordination of the carboxylate ligands. The positions of the asymmetric and symmetric COO stretching vibrations are indicative of the bridging nature of the carboxylate groups.
| Vibration | Typical Frequency Range (cm⁻¹) |
| Asymmetric COO stretch | ~1580 - 1610 |
| Symmetric COO stretch | ~1400 - 1440 |
Experimental Protocols
Synthesis of Rhodium(II) Trimethylacetate Dimer
A common method for the synthesis of rhodium(II) carboxylates is through a ligand exchange reaction with rhodium(II) acetate (B1210297) dimer or from a rhodium(III) precursor. A modified procedure to improve purity is also described.
Protocol 1: Ligand Exchange from Rhodium(II) Acetate
-
Reaction Setup: A mixture of rhodium(II) acetate dimer and an excess of pivalic acid is heated in a suitable solvent (e.g., chlorobenzene (B131634) or toluene).
-
Reaction Conditions: The mixture is refluxed for several hours to allow for the exchange of acetate ligands with pivalate ligands. The acetic acid byproduct is typically removed by distillation.
-
Purification: The resulting solution is cooled, and the product is isolated by filtration or crystallization. The crude product can be purified by recrystallization from a suitable solvent system like toluene/heptane.
Protocol 2: Modified Synthesis for Improved Purity
To address the difficulty in removing excess pivalic acid due to its low volatility, a modified ligand exchange method can be employed:
-
Reaction with Dean-Stark Trap: Rhodium(II) acetate dimer is reacted with a near-stoichiometric amount of pivalic acid in a solvent that forms an azeotrope with acetic acid (e.g., toluene). A Dean-Stark apparatus is used to continuously remove the acetic acid from the reaction mixture, driving the equilibrium towards the formation of the desired product.
-
Azeotropic Removal of Pivalic Acid: After the reaction is complete, any remaining pivalic acid can be removed by azeotropic distillation with solvents like ethanol, isopropanol, or acetonitrile.
-
Final Purification: The product is then purified by column chromatography on silica (B1680970) gel or by recrystallization.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the dimer.
-
Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound, or by vapor diffusion of a non-solvent into a solution of the complex.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically at low temperature to minimize thermal motion.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualizations
Molecular Structure
The following diagram illustrates the characteristic paddlewheel structure of a rhodium(II) carboxylate dimer.
Caption: Paddlewheel structure of Rh₂(O₂CR)₄ with optional axial ligands (L).
Experimental Workflow
The general workflow for the synthesis and structural analysis of rhodium(II) trimethylacetate dimer is depicted below.
Caption: General workflow for synthesis and structural analysis.
Conclusion
The structural analysis of rhodium(II) trimethylacetate dimer reveals a robust paddlewheel architecture that is fundamental to its chemical behavior. While detailed crystallographic data for the parent dimer is elusive in the open literature, analysis of its adducts provides critical information on the geometry of the dirhodium core. Spectroscopic methods serve as invaluable tools for routine characterization. The experimental protocols outlined in this guide offer a foundation for the synthesis and in-depth structural investigation of this important class of compounds, which will continue to be of significant interest in the fields of catalysis and medicinal chemistry.
References
The Genesis of a Catalyst: A Deep Dive into the Discovery and History of Dirhodium Paddlewheel Complexes
An in-depth exploration of the discovery, structural elucidation, and catalytic applications of dirhodium paddlewheel complexes, providing researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective.
The journey of dirhodium paddlewheel complexes, from their initial synthesis to their current status as versatile catalysts in organic synthesis, is a compelling narrative of scientific inquiry and discovery. This technical guide delves into the pivotal moments of their history, the evolution of their structural understanding, and the detailed methodologies behind their synthesis and characterization.
A Serendipitous Beginning: The Dawn of Dirhodium Chemistry
The story of dirhodium paddlewheel complexes begins in the mid-20th century, with early investigations into the coordination chemistry of rhodium. While the exact first synthesis of a dirhodium carboxylate is a subject of historical nuance, the work of Russian chemist I. I. Chernyaev and his school in the 1940s and 1950s laid crucial groundwork in the study of rhodium acetate (B1210297) complexes. However, it was the seminal contributions of F. Albert Cotton and his research group in the 1960s that truly unveiled the unique structural motif and the presence of a direct rhodium-rhodium bond, a concept that was revolutionary at the time.
Cotton's meticulous X-ray crystallographic studies on dirhodium(II) tetraacetate dihydrate, [Rh₂(OAc)₄(H₂O)₂], definitively established the iconic "paddlewheel" structure. This structure features two rhodium atoms bridged by four carboxylate ligands, with the two axial positions occupied by ligands such as water molecules. The surprisingly short Rh-Rh distance was the first strong evidence for a metal-metal bond, a fundamental concept that has since profoundly impacted the field of inorganic chemistry.
The Evolution of a Catalyst Family: From Acetate to Chiral Ligands
Following the structural elucidation of dirhodium tetraacetate, the field blossomed. Researchers began to explore the synthesis of a wide array of dirhodium paddlewheel complexes by substituting the acetate ligands with other carboxylates and various bridging ligands. This led to a vast family of complexes with tunable electronic and steric properties. A significant breakthrough was the development of chiral dirhodium paddlewheel complexes, which have become powerful catalysts for asymmetric synthesis, enabling the stereoselective formation of complex organic molecules.
Quantitative Data Summary
The structural and spectroscopic properties of dirhodium paddlewheel complexes have been extensively studied. The following tables summarize key quantitative data for a selection of representative complexes.
| Complex | Bridging Ligand (R in RCOO⁻) | Rh-Rh Bond Length (Å) | Axial Ligand | Reference |
| [Rh₂(OAc)₄(H₂O)₂] | CH₃ | 2.3855(5) | H₂O | [1] |
| [Rh₂(O₂CCF₃)₄] | CF₃ | 2.38 | None | [2] |
| [Rh₂(O₂CPh)₄] | C₆H₅ | ~2.40 | Various | N/A |
| [Rh₂(esp)₂] | esp = α,α,α',α'-tetramethyl-1,3-benzenedipropionate | N/A | N/A | N/A |
| Complex | Selected Spectroscopic Data | Reference |
| [Rh₂(OAc)₄] | ¹H NMR (CDCl₃): δ ~1.8 ppm (s, 12H, CH₃) | [3][4] |
| IR (KBr): ν(COO⁻) ~1580 cm⁻¹, ~1410 cm⁻¹ | [5] |
Experimental Protocols
The synthesis of dirhodium paddlewheel complexes typically involves two main strategies: the reaction of a rhodium(III) precursor with a carboxylate source or the exchange of bridging ligands from a pre-existing dirhodium paddlewheel complex.
Synthesis of Dirhodium(II) Tetraacetate Dihydrate, [Rh₂(OAc)₄(H₂O)₂]
This procedure is a modification of the classic method developed by Wilkinson.
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Glacial acetic acid
-
Sodium acetate trihydrate
-
Ethanol
-
Water
Procedure:
-
A mixture of rhodium(III) chloride trihydrate, sodium acetate trihydrate, and glacial acetic acid in a round-bottom flask is heated to reflux in ethanol.
-
The color of the solution will change from the initial reddish-brown to a deep green, indicating the formation of the dirhodium(II) species.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting solid is dissolved in a minimal amount of hot water.
-
Upon cooling, emerald-green crystals of [Rh₂(OAc)₄(H₂O)₂] will precipitate.
-
The crystals are collected by filtration, washed with cold water, and air-dried.
Synthesis of Dirhodium(II) Tetrakis(trifluoroacetate), [Rh₂(O₂CCF₃)₄]
This complex is a highly versatile catalyst and is often prepared by ligand exchange from dirhodium tetraacetate.
Materials:
-
Dirhodium(II) tetraacetate dihydrate, [Rh₂(OAc)₄(H₂O)₂]
-
Trifluoroacetic acid (TFA)
-
Trifluoroacetic anhydride (B1165640)
Procedure:
-
Dirhodium(II) tetraacetate dihydrate is dissolved in a mixture of trifluoroacetic acid and trifluoroacetic anhydride.[2]
-
The solution is heated to reflux, during which the color will change, and the acetic acid is distilled off.
-
After the reaction is complete, the excess trifluoroacetic acid and anhydride are removed under reduced pressure to yield a green solid.
-
The solid can be purified by sublimation or recrystallization to give pure [Rh₂(O₂CCF₃)₄].[2]
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate fundamental concepts related to dirhodium paddlewheel complexes.
References
The Electronic Architecture of Rhodium(II) Carboxylates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the electronic structure of rhodium(II) carboxylate complexes, a class of compounds with significant applications in catalysis and medicinal chemistry. Understanding their electronic properties is crucial for designing novel catalysts and therapeutic agents with enhanced efficacy and selectivity.
Core Electronic Structure: The Rh-Rh Single Bond and Molecular Orbitals
Rhodium(II) carboxylates, with the general formula [Rh₂(O₂CR)₄L₂], are characterized by a distinctive "paddlewheel" structure.[1][2] The two rhodium atoms are bridged by four carboxylate ligands, creating a metal-metal bond. The electronic configuration of the Rh₂⁴⁺ core is σ²π⁴δ²δ²π⁴, resulting in a formal Rh-Rh single bond.[3] This direct metal-metal interaction is a key feature influencing the chemical and physical properties of these complexes.
The interaction between the d-orbitals of the two rhodium atoms leads to the formation of molecular orbitals: one σ (from d₂₂), two degenerate π (from dₓ₂ and dᵧ₂), and one δ (from dₓ₂₋ᵧ₂) bonding orbital, along with their corresponding antibonding orbitals (σ, π, and δ*).[1] The ground electronic state arises from the population of these orbitals.
Quantitative Data Summary
The following tables summarize key quantitative data for representative rhodium(II) carboxylate complexes, providing a basis for comparison and analysis.
Table 1: Selected Bond Lengths and Angles for Rhodium(II) Carboxylate Complexes
| Compound | Rh-Rh Bond Length (Å) | Average Rh-O Bond Length (Å) | Rh-L (axial) Bond Length (Å) | Reference(s) |
| [Rh₂(OAc)₄(H₂O)₂] | 2.39 | 2.03 | 2.30 | [4] |
| [Rh₂(OAc)₄(py)₂] | 2.405 | 2.04 | 2.22 | [5] |
| [Rh₂(O₂CCF₃)₄(H₂O)₂] | 2.41 | Not Reported | Not Reported | [6] |
| [Rh₂(formate)₄(DMF)₂] | 2.3973 | 2.029 - 2.045 | 2.241 (Rh-N) | [7] |
OAc = acetate (B1210297), py = pyridine, DMF = dimethylformamide
Table 2: Spectroscopic Data for Representative Rhodium(II) Carboxylate Complexes
| Compound | Technique | Key Observables | Reference(s) |
| [Rh₂(OAc)₄(H₂O)₂] | UV-Vis (in H₂O) | λ_max ≈ 440 nm, 590 nm | [8] |
| [Rh₂(OAc)₄] | ¹H NMR (CDCl₃) | δ ≈ 1.8 ppm (s, 12H, CH₃) | [9] |
| [Rh₂(OAc)₄] | ¹³C NMR (CDCl₃) | δ ≈ 22 ppm (CH₃), 185 ppm (COO) | [10] |
| [Rh₂(II,III) Species] | EPR | g-values typically < 2.0 | [7][11] |
Influence of Axial Ligands on Electronic Structure
The axial positions of the dirhodium core are readily accessible for coordination by Lewis bases.[1] This axial ligation significantly influences the electronic structure and, consequently, the reactivity and biological activity of the complexes.
Coordination of an axial ligand (L) involves the interaction of its donor orbital with the σ* antibonding orbital of the Rh₂⁴⁺ core. This interaction raises the energy of the σ* orbital and can lead to a decrease in the Rh-Rh bond order and a slight elongation of the Rh-Rh bond. The nature of the axial ligand, particularly its σ-donating and π-accepting capabilities, fine-tunes the electronic properties of the dirhodium center. For instance, strong σ-donors can increase the electron density on the rhodium atoms, which can be crucial for catalytic applications.
Diagram illustrating the influence of axial ligand coordination on the properties of Rhodium(II) carboxylates.
Experimental Protocols
Synthesis of Rhodium(II) Carboxylate Paddlewheel Complexes
A general and scalable procedure for the synthesis of rhodium(II) carboxylates involves the reaction of a rhodium(III) precursor with a carboxylate source in a suitable solvent.[12]
Protocol: Synthesis of Dirhodium(II) Tetraacetate, [Rh₂(OAc)₄]
-
Reactants: Hydrated rhodium(III) chloride (RhCl₃·xH₂O), glacial acetic acid, and a reducing agent (e.g., ethanol).
-
Procedure: a. Suspend RhCl₃·xH₂O in a mixture of glacial acetic acid and ethanol. b. Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The color of the solution will typically change from red/brown to a deep green, indicating the formation of the Rh(II) dimer. c. Cool the reaction mixture to room temperature to allow for the precipitation of the product. d. Collect the green solid by filtration and wash it with a suitable solvent (e.g., ethanol, then diethyl ether) to remove unreacted starting materials and byproducts. e. Dry the product under vacuum to yield [Rh₂(OAc)₄]. For the dihydrate, [Rh₂(OAc)₄(H₂O)₂], the product can be recrystallized from hot water.
-
Characterization: The product can be characterized by techniques such as Infrared (IR) spectroscopy (to confirm the presence of carboxylate groups), UV-Vis spectroscopy, and elemental analysis.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional structure of rhodium(II) carboxylates, providing accurate bond lengths and angles.[13]
Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Growth: Grow single crystals of the rhodium(II) carboxylate complex suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a suitable adhesive or cryo-loop.[14]
-
Data Collection: a. Mount the goniometer head on the diffractometer. b. Center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[13] c. Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.[13] d. Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Data Processing and Structure Solution: a. Integrate the raw diffraction data to obtain a list of reflection intensities. b. Determine the unit cell parameters and the crystal system. c. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. d. Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.
-
Analysis and Visualization: Analyze the final structure to obtain bond lengths, bond angles, and other geometric parameters. The structure can be visualized using software such as Mercury or Diamond.
References
- 1. researchgate.net [researchgate.net]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. people.bath.ac.uk [people.bath.ac.uk]
- 9. rsc.org [rsc.org]
- 10. web.pdx.edu [web.pdx.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. creative-biostructure.com [creative-biostructure.com]
The Genesis of Reactivity: An In-depth Technical Guide to the Mechanism of Rhodium Carbene Formation from Diazo Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transformation of diazo compounds into highly reactive rhodium carbene intermediates is a cornerstone of modern organic synthesis, enabling a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive examination of the mechanism of rhodium carbene formation, supported by quantitative kinetic data, detailed experimental protocols, and mechanistic diagrams. Understanding the intricacies of this catalytic cycle is paramount for the rational design of novel synthetic methodologies and the efficient construction of complex molecules, particularly within the realm of drug discovery and development. This document will delve into the fundamental steps of the catalytic process, the evidence supporting the accepted mechanism, and practical guidance for laboratory application.
The Core Mechanism: A Stepwise Journey from Diazo Compound to Rhodium Carbene
The generally accepted mechanism for the formation of a rhodium carbene from a diazo compound, catalyzed by a dirhodium(II) complex, is a two-step process. This mechanism, first proposed in principle by Yates, has been substantiated by extensive experimental and computational studies.[1][2]
The catalytic cycle is initiated by the reversible coordination of the diazo compound to a coordinatively unsaturated axial site of the dirhodium(II) catalyst. This initial complexation is a rapid equilibrium step. The nucleophilic carbon of the diazo compound interacts with the electrophilic rhodium center.
The second, and crucially, the rate-limiting step, is the irreversible extrusion of a molecule of dinitrogen (N2) from the rhodium-diazo complex. This step involves the cleavage of the carbon-nitrogen bond of the diazo group, leading to the formation of the highly reactive rhodium carbene intermediate. The large thermodynamic driving force for the liberation of stable N2 gas makes this step irreversible.
Below is a DOT language script that generates a diagram illustrating this fundamental signaling pathway.
Figure 1: Catalytic cycle of rhodium carbene formation.
Evidentiary Support for the Mechanism
The proposed mechanism is not merely theoretical; it is underpinned by robust experimental evidence, most notably from kinetic isotope effect (KIE) studies.
Nitrogen Kinetic Isotope Effect
A key piece of evidence supporting the rate-limiting expulsion of dinitrogen is the significant nitrogen-15 (B135050) kinetic isotope effect (¹⁵N KIE). An experimental value of 1.035 ± 0.003 has been reported for the rhodium-catalyzed decomposition of diazo compounds.[3][4][5] This large, normal KIE indicates that the C-N bond is substantially weakened and broken in the transition state of the rate-determining step.[3][4] If the initial coordination of the diazo compound were rate-limiting, a much smaller KIE would be expected.
The logical relationship of how the KIE supports the proposed mechanism is visualized in the following DOT script.
References
The Synthetic Powerhouse: A Technical Guide to Dirhodium(II) Carboxylate Catalysts
For Researchers, Scientists, and Drug Development Professionals
Dirhodium(II) carboxylate complexes have emerged as exceptionally versatile and powerful catalysts in modern organic synthesis. Their unique paddlewheel structure provides a platform for a wide range of transformations, most notably those involving the generation of metal carbene intermediates from diazo compounds. These reactions, including cyclopropanation, carbon-hydrogen (C-H) bond insertion, and ylide formation, allow for the efficient construction of complex molecular architectures with high levels of chemo-, regio-, and stereoselectivity. This technical guide provides an in-depth review of the core applications of dirhodium(II) carboxylate catalysts, presenting key quantitative data, detailed experimental protocols for seminal reactions, and visualizations of the underlying mechanistic pathways to aid researchers in leveraging these catalysts for synthetic innovation.
The Dirhodium(II) Core: Structure and Reactivity
Dirhodium(II) carboxylates possess a distinctive paddlewheel structure where two rhodium atoms are bridged by four carboxylate ligands. This arrangement leaves two axial sites on the dirhodium core, which are crucial for the catalytic cycle. The electronic properties of the carboxylate ligands can be fine-tuned to modulate the reactivity and selectivity of the catalyst. Electron-withdrawing groups, for instance, enhance the electrophilicity of the rhodium center, leading to more reactive catalysts.[1]
The general catalytic cycle for reactions involving diazo compounds is initiated by the coordination of the diazo compound to an axial site of the dirhodium complex. This is followed by the extrusion of dinitrogen to form a highly reactive rhodium carbene intermediate. This electrophilic carbene is then intercepted by a suitable substrate, leading to the formation of the desired product and regeneration of the catalyst.
Figure 1: Generalized catalytic cycle for dirhodium(II)-catalyzed reactions of diazo compounds.
Cyclopropanation Reactions
Dirhodium(II)-catalyzed cyclopropanation of alkenes with diazo compounds is a cornerstone of modern synthetic chemistry, providing a powerful method for the construction of three-membered carbocyclic rings.[2] Chiral dirhodium(II) carboxylates have been extensively developed to achieve high levels of enantioselectivity in these transformations.
Quantitative Data for Enantioselective Cyclopropanation
The choice of catalyst is critical for achieving high stereoselectivity. Below is a summary of representative data for the cyclopropanation of styrene (B11656) with various diazoacetates using different chiral dirhodium(II) carboxylate catalysts.
| Catalyst | Diazoacetate | Yield (%) | dr (trans:cis) | ee (%) | Reference |
| Rh₂(S-DOSP)₄ | Methyl phenyldiazoacetate | 98 | >95:5 | 98 | [3] |
| Rh₂(S-PTAD)₄ | Methyl 2-chlorophenyldiazoacetate | 95 | >95:5 | 96 | [3] |
| Rh₂(R-BNP)₄ | Methyl 3-methoxyphenyldiazoacetate | 85 | >95:5 | 90 | [3] |
| Rh₂(S-PTTL)₄ | Ethyl diazoacetate | 86 | 85:15 | 96 | [4] |
| Rh₂(p-Ph-TPCP)₄ | Methyl phenyldiazoacetate | >95 | >95:5 | 99 | [5] |
Experimental Protocol: Enantioselective Cyclopropanation of Styrene
The following is a general procedure for the asymmetric cyclopropanation of styrene with a donor/acceptor diazoacetate catalyzed by Rh₂(S-DOSP)₄.[3]
Materials:
-
Rh₂(S-DOSP)₄ (1 mol%)
-
Styrene (10.0 mmol)
-
Methyl phenyldiazoacetate (1.0 mmol)
-
Hexanes (15 mL)
Procedure:
-
To a solution of styrene (10.0 mmol) and Rh₂(S-DOSP)₄ (0.01 mmol) in 10 mL of hexanes at room temperature is added a solution of methyl phenyldiazoacetate (1.0 mmol) in 5 mL of hexanes over a period of 5 hours using a syringe pump.
-
The reaction mixture is stirred for an additional hour after the addition is complete.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding cyclopropane.
Mechanistic Pathway for Cyclopropanation
The mechanism of dirhodium-catalyzed cyclopropanation is believed to proceed through an asynchronous but concerted pathway.[2][6] The alkene approaches the rhodium carbene intermediate, and the new carbon-carbon bonds are formed without the formation of a discrete zwitterionic intermediate.
Figure 2: Simplified representation of the transition state for dirhodium-catalyzed cyclopropanation.
Carbon-Hydrogen (C-H) Insertion Reactions
The catalytic functionalization of unactivated C-H bonds is a significant challenge in organic synthesis. Dirhodium(II) carboxylate catalysts have proven to be exceptionally effective for promoting intramolecular and intermolecular C-H insertion reactions of diazo compounds, providing a direct route to the formation of new C-C bonds.[4][7]
Quantitative Data for Enantioselective C-H Insertion
The regioselectivity and stereoselectivity of C-H insertion reactions are highly dependent on the catalyst structure and the nature of the substrate.
| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |
| Rh₂(S-DOSP)₄ | N-Boc-pyrrolidine | 2-Substituted Pyrrolidine | 65 | >98 | [1] |
| Rh₂(S-PTTL)₄ | Diazoacetamide (B1201003) | β-lactam | >97 | 65 | [4] |
| Rh₂(S-DOSP)₄ | 1,4-cyclohexadiene | C-H insertion product | 86 | 94 | [1] |
| Rh₂(R-TPPTTL)₄ | Cyclohexane | Functionalized cyclohexane | 97 | 97 | [8] |
Experimental Protocol: Intramolecular C-H Insertion
The following protocol describes a general procedure for the intramolecular C-H insertion of a diazoacetamide catalyzed by a chiral dirhodium(II) complex.[4]
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(S-PTTL)₄, 1 mol%)
-
Diazoacetamide substrate (0.173 mmol)
-
CO₂ (supercritical) or Dichloromethane (B109758)
Procedure:
-
A high-pressure cell is charged with the diazoacetamide (0.173 mmol) and the dirhodium(II) catalyst (1 mol%).
-
The cell is pressurized with CO₂ to the desired pressure (e.g., 170 bar) and heated to the reaction temperature (e.g., 40 °C). Alternatively, the reaction can be carried out in an organic solvent like dichloromethane at room temperature.
-
The reaction is stirred until complete conversion of the starting material is observed (monitored by TLC or LC-MS).
-
The pressure is released (if using CO₂), and the product is extracted.
-
The crude product is purified by column chromatography.
Workflow for Catalyst Selection in C-H Insertion
The outcome of a C-H insertion reaction is often dictated by a subtle interplay of steric and electronic factors. The following diagram illustrates a simplified decision-making process for selecting a suitable catalyst.
Figure 3: Simplified workflow for catalyst selection in enantioselective C-H insertion reactions.
Ylide Formation and Subsequent Reactions
Dirhodium(II) carboxylate-generated carbenes can react with heteroatoms (e.g., oxygen, sulfur, nitrogen) to form ylides. These reactive intermediates can then undergo a variety of synthetically useful transformations, such as[3][9]-sigmatropic rearrangements, [3+2] cycloadditions, and Stevens rearrangements.[7][10]
Quantitative Data for Ylide-Mediated Reactions
The efficiency and stereoselectivity of ylide-mediated reactions are influenced by the catalyst, the diazo precursor, and the trapping agent.
| Catalyst | Diazo Compound | Substrate | Product Type | Yield (%) | ee (%) |
| Rh₂(OAc)₄ | Ethyl diazoacetate | Benzaldehyde | 1,3-Dioxolane | Good | N/A |
| Dirhodium carboxamidates | Ethyl diazoacetate | p-Nitrobenzaldehyde | 1,3-Dioxolane | High | N/A |
| Rh₂(S-DOSP)₄ | Vinyldiazoacetate | Allylic alcohol | [3][9]-Sigmatropic rearrangement | 85 | 98 |
| Rh₂(OAc)₄ | Diazo-β-ketoester | N-phenylmaleimide | [3+2] Cycloaddition | High | N/A |
Experimental Protocol: Carbonyl Ylide Formation and [3+2] Cycloaddition
The following is a general procedure for the dirhodium(II) tetraacetate-catalyzed reaction of a diazo-β-ketoester with an alkene to form a [3+2] cycloadduct.[11]
Materials:
-
Rh₂(OAc)₄ (1 mol%)
-
Diazo-β-ketoester (1.0 mmol)
-
Alkene (e.g., N-phenylmaleimide, 1.2 mmol)
-
Dry benzene (B151609) or toluene (B28343) (10 mL)
Procedure:
-
A solution of the diazo-β-ketoester (1.0 mmol) in the chosen solvent is added dropwise to a refluxing solution of Rh₂(OAc)₄ (0.01 mmol) and the alkene (1.2 mmol).
-
The reaction mixture is refluxed for an additional 1-2 hours after the addition is complete.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the cycloadduct.
Signaling Pathway for Carbonyl Ylide Formation and Subsequent Reactions
The formation of a carbonyl ylide from a rhodium carbene and a carbonyl compound opens up several reaction pathways, including cycloaddition and rearrangement.
Figure 4: Reaction pathways available to a carbonyl ylide intermediate.
Conclusion
Dirhodium(II) carboxylate catalysts are indispensable tools in modern organic synthesis, enabling the efficient and selective construction of complex molecules. Their ability to catalyze a diverse array of transformations, including cyclopropanation, C-H insertion, and ylide formation, has had a profound impact on the field. The continued development of new chiral dirhodium catalysts promises to further expand the scope and utility of these remarkable synthetic tools, paving the way for new discoveries in medicinal chemistry and materials science. This guide provides a foundational understanding of the key aspects of dirhodium(II) carboxylate catalysis, offering researchers the necessary information to apply these powerful catalysts in their own synthetic endeavors.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Dirhodium‐Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereocontrol in Intermolecular Dirhodium(II)-Catalyzed Carbonyl Ylide Formation and Reactions. Dioxolanes and Dihydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Rhodium(II) Trimethylacetate Dimer Catalyzed Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanes are a pivotal structural motif in a myriad of natural products and pharmaceutical agents due to their unique conformational properties and inherent ring strain, which can be harnessed for further synthetic transformations. The rhodium(II)-catalyzed decomposition of diazo compounds in the presence of alkenes stands as one of the most efficient and versatile methods for the synthesis of cyclopropanes. Among the various rhodium(II) catalysts, the rhodium(II) trimethylacetate dimer, also known as rhodium(II) pivalate (B1233124) dimer [Rh₂(O₂CCMe₃)₄], offers a robust and effective option for these transformations. This document provides detailed application notes and experimental protocols for conducting cyclopropanation reactions using this catalyst.
Reaction Principle and Mechanism
The catalytic cyclopropanation reaction proceeds via the in-situ formation of a rhodium-carbene intermediate. The rhodium(II) trimethylacetate dimer reacts with a diazo compound, typically a diazoacetate, to form a rhodium-carbene species with the concomitant loss of dinitrogen gas. This highly reactive electrophilic carbene is then transferred to an alkene in a concerted, though often asynchronous, step to furnish the cyclopropane (B1198618) product.[1][2] The catalyst is then regenerated, allowing for a catalytic cycle. The use of the sterically bulky trimethylacetate ligands can influence the selectivity of the reaction.
Data Presentation
The following tables summarize representative quantitative data for the cyclopropanation of various alkenes with diazo compounds using rhodium(II) carboxylate catalysts. While data specifically for the trimethylacetate dimer is limited in the literature, the data for closely related rhodium(II) carboxylates such as rhodium(II) octanoate (B1194180) provides a strong indication of the expected outcomes.
Table 1: Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 25 | 4:1 | [3] |
| Rh₂(octanoate)₄ | CH₂Cl₂ | 25 | - | - | [1] |
| Rh₂(S-DOSP)₄ | Pentane | 25 | 86 | - | [2] |
Table 2: Substrate Scope of Rhodium(II)-Catalyzed Cyclopropanation
| Alkene | Diazo Compound | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Styrene | Methyl phenyldiazoacetate | Rh₂(octanoate)₄ | - | - | [1] |
| Ethyl acrylate | Methyl p-tolyldiazoacetate | Rh₂(S-DOSP)₄ | 59 | >97:3 | [4] |
| Styrene | TMSE phenyldiazoacetate | Rh₂(S-DOSP)₄ | 87 | - | [2] |
| Acrylonitrile | Oxazole-substituted diazo compound | Rh₂(S-TCPTAD)₄ | 96 | - | [4] |
Note: Enantioselectivity is not listed as rhodium(II) trimethylacetate is an achiral catalyst. For enantioselective transformations, the use of chiral rhodium(II) catalysts is required.[2][4]
Experimental Protocols
General Procedure for Rhodium(II) Trimethylacetate Dimer Catalyzed Cyclopropanation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Rhodium(II) trimethylacetate dimer [Rh₂(O₂CCMe₃)₄]
-
Alkene
-
Diazo compound (e.g., ethyl diazoacetate)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or dichloroethane (DCE))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Syringe pump (recommended for slow addition)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkene (1.2-5 equivalents) and the anhydrous solvent.
-
Catalyst Addition: Add the rhodium(II) trimethylacetate dimer (0.5-2 mol%).
-
Diazo Compound Addition: Dissolve the diazo compound (1 equivalent) in the anhydrous solvent. Add the diazo compound solution to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions such as carbene dimerization.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the diazo compound is completely consumed. The disappearance of the characteristic yellow color of the diazo compound can also be an indicator.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopropane.
Safety Precautions: Diazo compounds are potentially explosive and toxic. They should be handled with care in a well-ventilated fume hood. Avoid using ground-glass joints and scratching glassware containing diazo compounds.
Mandatory Visualizations
Caption: Experimental workflow for the rhodium(II) trimethylacetate dimer catalyzed cyclopropanation.
References
- 1. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enantioselective C-H Functionalization Utilizing Rhodium(II) Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective Carbon-Hydrogen (C-H) functionalization has emerged as a powerful and atom-economical strategy in modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable chemical functionalities with control over stereochemistry. This approach is of paramount importance in the pharmaceutical industry and drug development, where the specific three-dimensional arrangement of atoms in a molecule is critical for its biological activity. Rhodium(II) carboxylates are highly effective catalysts for these transformations, particularly for reactions involving carbene or nitrene transfer, such as C-H insertion and cyclopropanation.
Rhodium(II) pivalate (B1233124), [Rh₂(piv)₄], is a robust and commercially available dirhodium tetracarboxylate catalyst. Due to its bulky tert-butyl groups, it offers good solubility in many organic solvents and can influence the reactivity and selectivity of the catalytic process. However, as an achiral complex, Rhodium(II) pivalate alone cannot induce enantioselectivity. To achieve asymmetric C-H functionalization, it must be used in conjunction with a chiral source. This is typically accomplished through the in-situ formation of a chiral catalyst by introducing a chiral ligand that can coordinate to the rhodium center.
This document provides detailed application notes and protocols for enantioselective C-H functionalization, using a representative system where an achiral Rhodium(II) carboxylate is paired with a chiral Brønsted acid co-catalyst. While the specific data presented here utilizes Rhodium(II) acetate (B1210297), the principles, experimental setup, and mechanistic pathways are directly applicable to reactions initiated with Rhodium(II) pivalate, which is expected to exhibit similar catalytic behavior.
Core Concepts and Strategy
The central strategy for achieving enantioselectivity with an achiral Rhodium(II) carboxylate like Rhodium(II) pivalate involves creating a chiral environment around the catalytically active rhodium center. One of the most successful approaches is the use of a chiral co-catalyst, such as a BINOL-derived chiral phosphoric acid (CPA).
The proposed catalytic cycle for a C-H insertion reaction is initiated by the reaction of the Rhodium(II) catalyst with a diazo compound to form a rhodium carbene intermediate. The chiral phosphoric acid is believed to interact with this intermediate, likely through hydrogen bonding and/or ion pairing, to create a chiral pocket that directs the subsequent C-H insertion step, leading to the formation of one enantiomer of the product in excess.
Logical Workflow for Enantioselective C-H Functionalization
The following diagram illustrates the general workflow for setting up and analyzing an enantioselective C-H functionalization reaction using an achiral Rhodium(II) carboxylate and a chiral co-catalyst.
Application Example: Enantioselective O-H Insertion
As a well-documented proxy for C-H insertion, the following section details the enantioselective insertion of a rhodium carbene into the O-H bond of alcohols, co-catalyzed by an achiral Rhodium(II) carboxylate and a chiral phosphoric acid. This reaction is mechanistically analogous to C-H insertion and serves as an excellent model system.
Proposed Catalytic Cycle
The catalytic cycle illustrates the cooperative action of the Rhodium(II) catalyst and the chiral phosphoric acid (CPA). The Rhodium(II) pivalate reacts with the diazo compound to form the key rhodium carbene intermediate. The CPA then associates with this intermediate, creating a chiral environment that dictates the facial selectivity of the alcohol's approach, leading to the enantioselective formation of the ether product.
Quantitative Data
The following table summarizes the results for the enantioselective O-H insertion of methyl α-diazophenylacetate into various alcohols, using Rhodium(II) acetate as the catalyst and a BINOL-derived chiral phosphoric acid (CPA) as the chiral co-catalyst. These results demonstrate the viability of using an achiral Rhodium(II) source to achieve high enantioselectivity. It is anticipated that similar results can be obtained using Rhodium(II) pivalate, potentially with minor adjustments to the reaction conditions.
| Entry | Alcohol (Substrate) | Product | Yield (%) | ee (%) |
| 1 | Methanol | Methyl 2-methoxy-2-phenylacetate | 95 | 81 |
| 2 | Ethanol | Methyl 2-ethoxy-2-phenylacetate | 96 | 87 |
| 3 | n-Propanol | Methyl 2-propoxy-2-phenylacetate | 94 | 88 |
| 4 | Isopropanol | Methyl 2-isopropoxy-2-phenylacetate | 95 | 90 |
| 5 | n-Butanol | Methyl 2-butoxy-2-phenylacetate | 96 | 87 |
| 6 | Benzyl alcohol | Methyl 2-(benzyloxy)-2-phenylacetate | 94 | 85 |
| 7 | Phenol | Methyl 2-phenoxy-2-phenylacetate | 70 | 60 |
Experimental Protocols
Materials and General Procedures
-
Rhodium(II) Pivalate: Can be purchased from commercial suppliers or synthesized according to literature procedures.
-
Chiral Phosphoric Acid (CPA): (R)- or (S)-BINOL-derived phosphoric acids are commercially available.
-
Diazo Compounds: Can be synthesized from the corresponding amino acid esters or other precursors. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.
-
Solvents: Should be dried and degassed prior to use.
-
General Considerations: All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Representative Protocol for Enantioselective O-H Insertion
This protocol is adapted for a typical small-scale reaction.
-
Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Rhodium(II) pivalate (or acetate) (0.002 mmol, 1 mol%) and the chiral phosphoric acid (0.004 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the alcohol substrate (0.2 mmol, 1.0 equiv) and the solvent (e.g., dichloromethane, 1.0 mL).
-
-
Reaction:
-
In a separate vial, dissolve the diazo compound (e.g., methyl α-diazophenylacetate, 0.24 mmol, 1.2 equiv) in the reaction solvent (1.0 mL).
-
Slowly add the diazo compound solution to the stirred reaction mixture at the desired temperature (e.g., 25 °C) over a period of 1-2 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours, or until TLC or GC analysis indicates full consumption of the starting material.
-
-
Work-up and Analysis:
-
Quench the reaction by exposing it to air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Determine the isolated yield of the pure product.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Conclusion and Outlook
The use of achiral Rhodium(II) pivalate in combination with chiral ligands or co-catalysts represents a versatile and cost-effective approach to enantioselective C-H functionalization. The protocols and data presented herein, based on a closely related Rhodium(II) acetate system, provide a strong foundation for researchers to develop and optimize their own asymmetric transformations. This strategy opens up avenues for the synthesis of complex chiral molecules, which is of significant interest to the pharmaceutical and agrochemical industries. Further research in this area will likely focus on the development of new chiral ligands that can be paired with Rhodium(II) pivalate to expand the scope and efficiency of these powerful synthetic methods.
Application Notes and Protocols for Intermolecular C-H Insertion Catalyzed by Dirhodium(II) Tetrakis(pivalate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting intermolecular C-H insertion reactions utilizing the robust and efficient catalyst, dirhodium(II) tetrakis(pivalate), [Rh₂(O₂CCMe₃)₄]. This methodology is a powerful tool for the direct functionalization of C-H bonds, a transformation of significant interest in organic synthesis and drug development for its atom economy and ability to streamline synthetic routes.
Introduction
Direct C-H functionalization has emerged as a transformative strategy in modern organic synthesis. Among the various catalysts developed for this purpose, dirhodium(II) tetracarboxylates have proven to be particularly effective for mediating the insertion of carbenes, generated from diazo compounds, into C-H bonds. Dirhodium(II) tetrakis(pivalate), also known as dirhodium tetrapivalate, is a highly effective catalyst for these transformations, often demonstrating superiority over copper-based catalysts in terms of yield and selectivity.[1] This document outlines the general procedures, substrate scope, and mechanistic considerations for employing Rh₂(O₂CCMe₃)₄ in intermolecular C-H insertion reactions.
Catalytic Cycle and Mechanism
The accepted mechanism for the Rh₂(O₂CCMe₃)₄-catalyzed C-H insertion reaction involves the formation of a rhodium-carbene intermediate. The catalytic cycle can be summarized as follows:
-
Carbene Formation: The dirhodium(II) catalyst reacts with a diazo compound, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive rhodium-carbene species.
-
C-H Insertion: The electrophilic carbene intermediate then undergoes a concerted, but asynchronous, insertion into a C-H bond of the substrate. This step is generally considered to be the product-determining step of the reaction.
-
Catalyst Regeneration: Upon insertion, the C-C bond is formed, and the product is released, regenerating the active dirhodium(II) catalyst for the next catalytic cycle.
Caption: Catalytic cycle for the Rh₂(O₂CCMe₃)₄-catalyzed intermolecular C-H insertion.
Experimental Protocols
The following are general experimental protocols for conducting intermolecular C-H insertion reactions using Rh₂(O₂CCMe₃)₄. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for C-H Insertion into Alkanes
This protocol is adapted from general procedures described for dirhodium-catalyzed C-H functionalization of alkanes with diazo compounds.
Materials:
-
Dirhodium(II) tetrakis(pivalate) [Rh₂(O₂CCMe₃)₄]
-
Alkane (e.g., cyclohexane, pentane) - should be used in excess as the solvent
-
Diazo compound (e.g., ethyl diazoacetate)
-
Anhydrous dichloromethane (B109758) (DCM) or the alkane itself as solvent
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add dirhodium(II) tetrakis(pivalate) (0.01-1 mol%).
-
The flask is then purged with an inert atmosphere (Argon or Nitrogen).
-
Add the alkane substrate, which often serves as the solvent (e.g., 5-10 mL of cyclohexane).
-
In a separate flask, prepare a solution of the diazo compound (1.0 mmol) in the alkane or a minimal amount of anhydrous DCM (e.g., 2-5 mL).
-
Slowly add the solution of the diazo compound to the reaction mixture containing the catalyst via a syringe pump over a period of 2-4 hours. The slow addition is crucial to minimize the dimerization of the carbene.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40 °C) during the addition and for an additional 1-2 hours after the addition is complete, or until TLC or GC-MS analysis indicates full consumption of the diazo compound.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired C-H insertion product.
Caption: General experimental workflow for intermolecular C-H insertion.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative examples of intermolecular C-H insertion reactions catalyzed by dirhodium(II) tetracarboxylates. While specific data for Rh₂(O₂CCMe₃)₄ is part of the broader class of dirhodium tetracarboxylate catalysts, the trends are generally applicable.
| Entry | Alkane Substrate | Diazo Compound | Catalyst | Product(s) | Total Yield (%) | Reference |
| 1 | Cyclohexane | Ethyl diazoacetate | Rh₂(OAc)₄ | Ethyl cyclohexylacetate | High | [1] |
| 2 | Pentane | Ethyl diazoacetate | Rh₂(OAc)₄ | Mixture of 2- and 3-pentylacetates and 1-heptanoate | High | [1] |
| 3 | Cyclohexane | Methyl aryldiazoacetate | Rh₂(DOSP)₄ | Methyl (aryl)(cyclohexyl)acetate | - | [1] |
| 4 | p-Ethyltoluene | Methyl aryldiazoacetate | Rh₂(p-PhTPCP)₄ | Predominantly primary C-H insertion product | - | [1] |
Note: The selectivity of the C-H insertion can be influenced by the steric and electronic properties of both the substrate and the rhodium catalyst's ligands. For substrates with multiple types of C-H bonds, a mixture of products is often observed.
Safety and Handling
-
Diazo Compounds: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood. Avoid using ground glass joints and do not distill diazo compounds. It is recommended to prepare them fresh and use them in solution.
-
Rhodium Catalyst: While generally stable, rhodium compounds should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: The solvents used are flammable and should be handled in a fume hood away from ignition sources.
Troubleshooting
-
Low Yield:
-
Catalyst decomposition: Ensure the reaction is performed under an inert atmosphere and with anhydrous solvents.
-
Carbene dimerization: The rate of addition of the diazo compound may be too fast. Use a syringe pump for slow and controlled addition.
-
Low reactivity of substrate: Some C-H bonds are less reactive. Increasing the reaction temperature or catalyst loading may improve yields, but may also lead to more side products.
-
-
Mixture of Products:
-
For substrates with multiple reactive C-H bonds, a mixture of isomers is common. The selectivity can sometimes be tuned by modifying the ligands on the rhodium catalyst. More sterically demanding ligands can favor insertion into less hindered C-H bonds.
-
These application notes are intended to provide a foundational understanding and practical guidance for utilizing Rh₂(O₂CCMe₃)₄ in intermolecular C-H insertion reactions. For specific applications, further optimization and exploration of reaction conditions are encouraged.
References
Application of Rhodium(II) Trimethylacetate in Natural Product Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Rhodium(II) trimethylacetate and its analogs in the synthesis of complex natural products. The focus is on key carbon-carbon and carbon-heteroatom bond-forming reactions, including intramolecular C-H insertion, cyclopropanation, and O-H insertion, which are pivotal in modern synthetic organic chemistry.
Introduction
Rhodium(II) carboxylates, particularly Rhodium(II) trimethylacetate (also known as Rhodium(II) pivalate), are highly versatile and efficient catalysts for a variety of transformations involving diazo compounds. These reactions proceed through the formation of a rhodium-carbene intermediate, which can then undergo a range of selective bond-forming reactions. The bulky trimethylacetate (pivalate) ligands on the rhodium catalyst often enhance stability and can influence the stereoselectivity of these transformations. This makes Rhodium(II) trimethylacetate a valuable tool in the stereocontrolled synthesis of complex molecular architectures found in many biologically active natural products.
Key Reactions and Applications
The primary applications of Rhodium(II) trimethylacetate and its analogs in natural product synthesis revolve around the catalytic decomposition of α-diazo carbonyl compounds. This generates a rhodium-carbene intermediate that can undergo several key intramolecular reactions.
Intramolecular Carbon-Hydrogen (C-H) Insertion
Intramolecular C-H insertion is a powerful method for the formation of five- and six-membered rings, which are common structural motifs in natural products. The reaction involves the insertion of the rhodium carbene into a C-H bond within the same molecule, leading to the formation of a new C-C bond and a cyclic product.
Natural Product Examples:
-
Pentalenolactone (B1231341) E: The synthesis of pentalenolactone E, a polycyclic antibiotic, has been achieved using a rhodium-catalyzed intramolecular C-H insertion as a key step to construct the tricyclic core.
-
Bullatenone: This natural product, a furanone derivative, can be synthesized via a rhodium-mediated C-H insertion adjacent to an ether oxygen.
-
Morphine: In a formal total synthesis of morphine, a rhodium-catalyzed intramolecular C-H insertion was employed to construct a key pentacyclic intermediate.[1][2]
Intramolecular Cyclopropanation
The reaction of a rhodium carbene with a double bond within the same molecule leads to the formation of a cyclopropane (B1198618) ring. This reaction is highly valuable for introducing strain and conformational rigidity into a molecule, which are features of many bioactive natural products.
Intramolecular O-H Insertion
When a hydroxyl group is present in the diazo-containing substrate, the rhodium carbene can insert into the O-H bond, leading to the formation of cyclic ethers. This reaction is particularly useful for the synthesis of tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for rhodium(II)-catalyzed reactions in the context of natural product synthesis and related transformations. While specific data for Rhodium(II) trimethylacetate is limited in the literature, data for the closely related Rhodium(II) acetate (B1210297) [Rh₂(OAc)₄] is provided as a strong proxy, given their similar reactivity profiles.
Table 1: Intramolecular C-H Insertion Reactions
| Substrate Type | Catalyst | Solvent | Temp (°C) | Product Ring Size | Yield (%) | Diastereoselectivity (dr) | Reference |
| α-Aryl-α-diazo ketone | Rh₂(OAc)₄ | Toluene (B28343) | 80 | 5 | 90 | 80:20 | [4] |
| α-Diazo-γ,δ-unsaturated ester | Rh₂(OAc)₄ | Dichloromethane | 25 | 5 | 85 | >95:5 | |
| α-Diazoacetamide | Rh₂(OAc)₄ | Water | 80 | 5 (γ-lactam) | 85 | N/A | [5] |
| α-Diazoacetamide | Rh₂(OAc)₄ | Water | 80 | 4 (β-lactam) | 75 | N/A | [5] |
Table 2: Intramolecular Cyclopropanation Reactions
| Substrate Type | Catalyst | Solvent | Temp (°C) | Product | Yield (%) | Diastereoselectivity (dr) | Reference |
| Allylic diazoacetate | Rh₂(OAc)₄ | Dichloromethane | 25 | Bicyclic lactone | 80-95 | High | |
| Diazo compound from Meldrum's acid with styrene | Rh₂(Opiv)₄ | Fluorobenzene | 70 | Cyclopropane | 42-66 | N/A | [6] |
Table 3: Intramolecular O-H Insertion Reactions
| Substrate Type | Catalyst | Solvent | Temp (°C) | Product | Yield (%) | Diastereoselectivity (dr) | Reference |
| δ-Hydroxy-α-diazoester | Rh₂(OAc)₄ | Benzene | Reflux | 3(2H)-furanone | Good | ~2:1 | [3] |
| α-Diazo-γ-azido-δ-hydroxy-β-ketoester | Rh₂(OAc)₄ | Benzene | Reflux | 3(2H)-furanone | Good | Moderate | [3] |
Experimental Protocols
Protocol 1: Synthesis of Rhodium(II) Trimethylacetate [Rh₂(O₂CC(CH₃)₃)₄]
This protocol is adapted from a general procedure for the synthesis of rhodium(II) carboxylates.[7]
Materials:
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Pivalic acid ((CH₃)₃CCOOH)
-
Toluene (anhydrous)
Procedure:
-
A mixture of Rhodium(II) acetate dimer (1.0 eq) and an excess of pivalic acid (10-20 eq) in toluene is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux. The progress of the ligand exchange reaction can be monitored by observing the removal of acetic acid, which has a lower boiling point than toluene and pivalic acid.
-
After the reaction is complete (typically several hours), the mixture is cooled to room temperature.
-
The solvent and excess pivalic acid are removed under reduced pressure.
-
The resulting solid, Rhodium(II) trimethylacetate dimer, is purified by recrystallization or sublimation.
Protocol 2: Preparation of α-Diazoketones via Deformylating Diazo Transfer
This is a general and widely used method for the synthesis of α-diazoketones from ketones.[8][9]
Materials:
-
Ketone
-
Ethyl formate (B1220265)
-
Sodium hydride (NaH) or other suitable base
-
p-Toluenesulfonyl azide (B81097) (TsN₃) or other sulfonyl azide
-
Triethylamine (Et₃N) or other suitable base
-
Acetonitrile or other suitable solvent
Procedure:
-
Formylation: To a suspension of sodium hydride (1.2 eq) in anhydrous solvent (e.g., THF or ether) at 0 °C, a solution of the ketone (1.0 eq) and ethyl formate (1.5 eq) is added dropwise. The mixture is stirred at room temperature until the formylation is complete (monitored by TLC).
-
Diazo Transfer: The reaction mixture is cooled to 0 °C, and a solution of p-toluenesulfonyl azide (1.1 eq) in the same solvent is added dropwise.
-
Triethylamine (1.5 eq) is then added, and the reaction is stirred at room temperature. The progress of the diazo transfer is monitored by TLC.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude α-diazoketone is purified by column chromatography on silica (B1680970) gel.
Protocol 3: General Procedure for Rhodium(II)-Catalyzed Intramolecular C-H Insertion
This protocol is a general guideline for performing intramolecular C-H insertion reactions.
Materials:
-
α-Diazoketone
-
Rhodium(II) trimethylacetate dimer [Rh₂(O₂CC(CH₃)₃)₄] (or Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
A solution of the α-diazoketone (1.0 eq) in an anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A catalytic amount of Rhodium(II) trimethylacetate (typically 0.5-2 mol%) is added to the solution. To ensure a controlled reaction, the catalyst can be added portionwise or as a solution in the same solvent.[4]
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux, depending on the substrate) until the starting diazo compound is consumed (monitored by TLC and the cessation of nitrogen evolution).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired cyclic product.
Visualizations
Catalytic Cycle of Rhodium(II)-Catalyzed Reactions
Caption: Catalytic cycle for rhodium(II)-catalyzed reactions of diazo compounds.
Experimental Workflow for Intramolecular C-H Insertion
Caption: General experimental workflow for a rhodium-catalyzed intramolecular C-H insertion.
Conclusion
Rhodium(II) trimethylacetate and its analogs are powerful catalysts for key bond-forming reactions in the synthesis of natural products. The protocols and data presented here provide a valuable resource for researchers in organic synthesis and drug development, enabling the efficient and stereoselective construction of complex molecular architectures. The continued development of new chiral rhodium(II) carboxylate catalysts promises to further expand the scope and utility of these important transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Catalytic Enantioselective O-H Insertion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
- 5. Rh(II)-Catalyzed Intramolecular C-H Insertion of Diazo Substrates in Water: Scope and Limitations [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Dirhodium(II) Tetrakis(trimethylacetate) in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of dirhodium(II) tetrakis(trimethylacetate), also known as dirhodium(II) pivalate, in continuous flow chemistry. While specific detailed protocols for this catalyst in homogeneous flow systems are not extensively documented in publicly available literature, the following information is based on established principles of dirhodium catalysis in flow and data from closely related dirhodium carboxylates.
Introduction to Dirhodium(II) Tetrakis(trimethylacetate) in Catalysis
Dirhodium(II) tetracarboxylates are highly effective catalysts for a variety of chemical transformations involving diazo compounds. The general catalytic cycle involves the reaction of the dirhodium catalyst with a diazo compound to form a rhodium carbene intermediate. This highly reactive species can then undergo several synthetically useful reactions, most notably cyclopropanation and C-H insertion.
The trimethylacetate (pivalate) ligands of the dirhodium catalyst provide good solubility in many organic solvents, making it a suitable candidate for homogeneous catalysis in flow chemistry systems. The bulky tert-butyl groups can also influence the catalyst's reactivity and selectivity.
Key Applications in Flow Chemistry
The primary applications of dirhodium(II) tetrakis(trimethylacetate) in flow chemistry mirror its utility in batch processes, with the added benefits of enhanced safety, scalability, and process control that flow reactors provide.
Cyclopropanation Reactions
Flow chemistry offers a safe and efficient method for conducting cyclopropanation reactions using diazo compounds, which can be hazardous in large quantities. The continuous nature of flow processing ensures that only a small amount of the energetic diazo compound is present in the reactor at any given time.
Typical Reaction:
The reaction involves the in-situ formation of a rhodium carbene from a diazo compound, which then reacts with an alkene to form a cyclopropane (B1198618) ring.
C-H Functionalization/Insertion Reactions
Dirhodium-catalyzed C-H insertion is a powerful tool for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. Flow reactors provide precise control over reaction temperature and residence time, which is crucial for achieving high selectivity in these transformations.
Typical Reaction:
A rhodium carbene intermediate inserts into a C-H bond of a substrate, forming a new carbon-carbon bond.
Experimental Protocols (General)
The following are generalized protocols for conducting dirhodium(II) tetrakis(trimethylacetate)-catalyzed reactions in a continuous flow setup. These should be considered as starting points for optimization.
General Flow Reactor Setup
A typical homogeneous flow chemistry setup for these reactions would consist of:
-
Two or more syringe pumps for delivering the reagent solutions.
-
A T-mixer or other micromixer to combine the reagent streams.
-
A coiled reactor of a specified length and internal diameter, submerged in a temperature-controlled bath.
-
A back-pressure regulator to maintain the desired pressure and prevent solvent boiling.
-
A collection vessel for the product stream.
Protocol for Continuous Flow Cyclopropanation
This protocol is adapted from procedures for similar dirhodium tetracarboxylate catalysts.
Reagents:
-
Solution A: A solution of the alkene (e.g., styrene, 1.0 M) and dirhodium(II) tetrakis(trimethylacetate) (0.005 M) in a suitable solvent (e.g., dichloromethane).
-
Solution B: A solution of the diazo compound (e.g., ethyl diazoacetate, 0.5 M) in the same solvent.
Flow Parameters:
-
Flow Rate of Solution A: 0.2 mL/min
-
Flow Rate of Solution B: 0.1 mL/min
-
Reactor Volume: 5 mL
-
Residence Time: ~16.7 min
-
Temperature: 25 °C
-
Pressure: 10 bar
Procedure:
-
Prepare Solution A and Solution B.
-
Set up the flow reactor system as described above.
-
Pump both solutions at the specified flow rates through the reactor.
-
Collect the product stream after the system has reached a steady state (typically after 3-5 reactor volumes have passed through).
-
The collected solution can then be concentrated and the product purified by column chromatography.
Protocol for Continuous Flow C-H Insertion
This protocol is a general representation for C-H insertion reactions.
Reagents:
-
Solution A: A solution of the substrate with the C-H bond to be functionalized (e.g., cyclohexane, used as solvent and reagent) and dirhodium(II) tetrakis(trimethylacetate) (0.01 M).
-
Solution B: A solution of the diazo compound (e.g., methyl phenylacetate, 0.2 M) in a co-solvent if necessary.
Flow Parameters:
-
Flow Rate of Solution A: 0.5 mL/min
-
Flow Rate of Solution B: 0.1 mL/min
-
Reactor Volume: 10 mL
-
Residence Time: ~16.7 min
-
Temperature: 40 °C
-
Pressure: 15 bar
Procedure:
-
Prepare the reagent solutions.
-
Configure the flow reactor system.
-
Commence pumping of the solutions into the reactor.
-
After stabilization, collect the product mixture.
-
Isolate the product by removing the solvent and purifying via chromatography.
Quantitative Data
Specific quantitative data for the homogeneous use of dirhodium(II) tetrakis(trimethylacetate) in flow chemistry is limited in the reviewed literature. The following table provides representative data for related dirhodium-catalyzed reactions to illustrate typical performance.
| Reaction Type | Catalyst | Substrates | Solvent | Temp (°C) | Residence Time (min) | Yield (%) | ee (%) | Reference |
| Cyclopropanation | Immobilized Dirhodium Catalyst | Styrene, Ethyl Diazoacetate | Dichloromethane | 25 | 10 | >95 | 85 | [General literature on immobilized Rh catalysts] |
| C-H Functionalization | Immobilized Dirhodium Catalyst | 1,4-Cyclohexadiene, Methyl Phenyldiazoacetate | Dichloromethane | 40 | 15 | 80-90 | 90-95 | [General literature on immobilized Rh catalysts] |
Visualizations
Catalytic Cycle of Dirhodium(II)-Catalyzed Reactions
Caption: General catalytic cycle for dirhodium-catalyzed reactions.
Experimental Workflow for Continuous Flow Synthesis
Caption: A typical experimental workflow for continuous flow synthesis.
Safety Considerations
-
Diazo Compounds: Diazo compounds are potentially explosive and should be handled with care. The use of flow chemistry significantly mitigates the risk associated with their accumulation. It is recommended to generate and consume diazo compounds in-situ whenever possible.
-
Pressure: Flow systems are often operated under pressure. Ensure all fittings and tubing are rated for the intended operating pressure.
-
Solvents: Use appropriate ventilation and personal protective equipment when handling organic solvents.
Conclusion
Dirhodium(II) tetrakis(trimethylacetate) is a promising catalyst for homogeneous flow chemistry, particularly for cyclopropanation and C-H insertion reactions. The protocols and data presented here, while generalized from related systems, provide a solid foundation for researchers to develop specific applications. The advantages of flow chemistry, including enhanced safety, precise control, and scalability, make this an attractive area for further exploration in academic and industrial research, especially in the context of drug discovery and development. Further research is encouraged to establish detailed and optimized protocols specifically for this catalyst in various flow systems.
Application Notes: Rhodium(II) Pivalate Catalyzed Ylide Formation and Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodium(II) carboxylates, particularly Rhodium(II) pivalate (B1233124) (Rh₂(OPiv)₄), are highly versatile and efficient catalysts for the decomposition of diazo compounds to generate rhodium carbenes.[1][2] These reactive intermediates can be trapped by heteroatoms (such as sulfur, nitrogen, or oxygen) to form ylides. The subsequent intramolecular rearrangement of these ylides provides a powerful strategy for carbon-carbon and carbon-heteroatom bond formation under mild conditions.[3] This document outlines the mechanistic principles, key applications, and detailed experimental protocols for Rhodium(II) pivalate catalyzed ylide formation and subsequent rearrangement reactions, such as the Stevens rearrangement and the Doyle-Kirmse reaction. Rh₂(OPiv)₄ is often an optimal catalyst for such transformations.
Mechanistic Overview
The catalytic cycle begins with the reaction of the Rhodium(II) pivalate catalyst with a diazo compound. This leads to the extrusion of dinitrogen (N₂) and the formation of a highly reactive rhodium carbene intermediate. This carbene is electrophilic and readily reacts with a nucleophilic heteroatom (e.g., from a sulfide (B99878), amine, or ether) to form a corresponding ylide. This ylide is typically unstable and undergoes a rapid intramolecular rearrangement, most commonly a[4][5]-rearrangement (Stevens rearrangement) or a[5][6]-sigmatropic rearrangement (Doyle-Kirmse reaction), to yield the final product and regenerate the active Rh(II) catalyst.[3][7]
Caption: General catalytic cycle for ylide formation and rearrangement.
Applications and Data
The Rhodium(II) pivalate catalyzed ylide rearrangement is a key step in various synthetic transformations. The Doyle-Kirmse reaction and the Stevens rearrangement are prominent examples, enabling the synthesis of complex molecular architectures.
The Doyle-Kirmse Reaction
The Doyle-Kirmse reaction involves the reaction of a rhodium carbene with an allyl sulfide or amine, which proceeds via a[5][6]-sigmatropic rearrangement of the intermediate ylide.[7] This reaction is a powerful tool for the concomitant formation of a C-C bond and a C-S (or C-N) bond with transposition of the alkene.[7][8]
Table 1: Rhodium(II)-Catalyzed Doyle-Kirmse Reaction of Allylic Sulfides (Note: Data presented is representative of typical results for Rh(II) carboxylates. Rh₂(OPiv)₄ is often a preferred catalyst for optimizing yield and selectivity.[9])
| Entry | Diazo Compound | Allylic Substrate | Catalyst (mol%) | Product | Yield (%) | Ref. |
| 1 | Ethyl diazoacetate | Allyl phenyl sulfide | Rh₂(OAc)₄ (1) | Ethyl 2-(phenylthio)pent-4-enoate | 95 | [7] |
| 2 | Ethyl diazoacetate | Cinnamyl phenyl sulfide | Rh₂(OAc)₄ (1) | Ethyl 2-(phenylthio)-3-phenylpent-4-enoate | 88 | [7] |
| 3 | Trimethylsilyldiazomethane | Allyl sulfide | Rh₂(OAc)₄ (0.5) | 1-(Trimethylsilyl)-4-(allylthio)but-1-ene | 75 | [7] |
| 4 | Diazooxindole | Allyl thioether | Rh₂(esp)₂ (0.1) | 3-Allyl-3-thiooxindole | 92 | [8] |
The Stevens Rearrangement
The Stevens rearrangement is a[4][5]-rearrangement of an ylide.[6] In the context of rhodium catalysis, a rhodium carbene reacts with a sulfide or amine to form an ylide, which then undergoes a[4][5]-migration of a group to the carbenic carbon. This strategy has been effectively used for ring expansion of macrocycles.[4]
Table 2: Rhodium(II)-Catalyzed Stevens Rearrangement for Ring Expansion (Note: While the original report uses Rh₂(OAc)₄, Rh₂(OPiv)₄ is an excellent alternative, often providing superior results in carbene chemistry.[9])
| Entry | Substrate | Diazo Compound | Catalyst (mol%) | Product | Yield (%) | Ref. |
| 1 | Dithiacyclophane 1a | Ethyl diazomalonate | Rh₂(OAc)₄ (cat.) | Ring-expanded 2a | 70 | [4] |
| 2 | Dithiacyclophane 1b | Ethyl diazomalonate | Rh₂(OAc)₄ (cat.) | Ring-expanded 2b | 75 | [4] |
| 3 | Benzimidazolidinone-based thiacyclophane | Diazomalonate | Rh₂(OAc)₄ (cat.) | Double ring-expanded product | Good | [4] |
Experimental Protocols
This section provides a general protocol for a Rhodium(II) pivalate catalyzed rearrangement. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be followed. Diazo compounds are potentially explosive and should be handled with care.
Caption: A typical workflow for rhodium-catalyzed ylide rearrangements.
General Procedure for Rh₂(OPiv)₄-Catalyzed Reaction of a Sulfide with a Diazo Compound
Materials:
-
Rhodium(II) pivalate, Rh₂(OPiv)₄
-
Substrate (e.g., allyl sulfide)
-
Diazo compound (e.g., ethyl diazoacetate)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or toluene)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Syringe pump
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the sulfide substrate (1.0 mmol, 1.0 equiv) and Rhodium(II) pivalate (0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., DCM, 0.1 M concentration relative to the substrate) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 40 °C for DCM or reflux for toluene).
-
Diazo Addition: Prepare a solution of the diazo compound (1.1 mmol, 1.1 equiv) in the anhydrous solvent. Using a syringe pump, add the diazo solution to the stirred reaction mixture over a period of 2-4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and the reactive carbene intermediate, minimizing side reactions like carbene dimerization.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is often complete after the addition of the diazo compound is finished, but may require further stirring for 1-2 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture in vacuo to remove the solvent.
-
Purification: The crude residue is then purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure rearranged product.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).
Conclusion
Rhodium(II) pivalate is a superior catalyst for generating rhodium carbenes from diazo compounds, which serve as precursors for ylide formation and subsequent high-yield rearrangement reactions. These transformations, including the Doyle-Kirmse and Stevens rearrangements, provide efficient and atom-economical routes to valuable and structurally complex organic molecules. The mild reaction conditions and broad functional group tolerance make this methodology highly attractive for applications in academic research and the pharmaceutical industry.
References
- 1. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Non-carbonyl-stabilized metallocarbenoids in synthesis: the development of a tandem rhodium-catalyzed bamford-stevens/thermal aliphatic claisen rearrangement sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stevens rearrangement - Wikipedia [en.wikipedia.org]
- 7. Doyle–Kirmse reaction - Wikipedia [en.wikipedia.org]
- 8. Rh(ii)-catalyzed Doyle–Kirmse reaction: access to unprotected 3-allyl/3-allenyl-3-(thio)oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Tandem Reactions Initiated by Rhodium(II) Trimethylacetate Dimer
For Researchers, Scientists, and Drug Development Professionals
Rhodium(II) trimethylacetate dimer, also known as rhodium(II) pivalate (B1233124) dimer (Rh₂(OPiv)₄), is a versatile catalyst in organic synthesis, particularly for reactions involving diazo compounds. Its unique reactivity enables the formation of rhodium carbenoid intermediates, which can undergo a variety of transformations, including cyclopropanation, C-H insertion, and ylide formation. These reactions can be orchestrated in a tandem fashion to rapidly construct complex molecular architectures from simple precursors. This document provides an overview of tandem reactions initiated by Rh₂(OPiv)₄, along with detailed experimental protocols and mechanistic insights.
Tandem Cyclopropanation-Cope Rearrangement
A powerful strategy for the synthesis of seven-membered rings is the tandem cyclopropanation-Cope rearrangement. In this sequence, a rhodium carbenoid, generated from a vinyldiazoacetate, reacts with a diene to form a divinylcyclopropane intermediate. This intermediate then undergoes a[1][1]-sigmatropic rearrangement (Cope rearrangement) to yield a cycloheptadiene derivative. Rhodium(II) carboxylates, including Rh₂(OPiv)₄, are effective catalysts for the initial cyclopropanation step.[1][2][3]
Reaction Pathway: Tandem Cyclopropanation-Cope Rearrangement
References
- 1. Rhodium-catalyzed tandem cyclopropanation/Cope rearrangement of 4-alkenyl-1-sulfonyl-1,2,3-triazoles with dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14. Tandem cyclopropanation/Cope rearrangement sequence. Stereospecific [3 + 4] cycloaddition reaction of vinylcarbenoids with cyclopentadiene - The Davies Group [scholarblogs.emory.edu]
- 3. Item - Tandem Asymmetric Cyclopropanation/Cope Rearrangement. A Highly Diastereoselective and Enantioselective Method for the Construction of 1,4-Cycloheptadienes - figshare - Figshare [figshare.com]
Application Notes and Protocols: Substrate Scope for Rhodium(II) Tetrakis(pivalate) Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the substrate scope for reactions catalyzed by rhodium(II) tetrakis(pivalate) (Rh₂(O₂CCMe₃)₄), a versatile catalyst for various carbene-mediated transformations. This document includes structured data on substrate performance, detailed experimental protocols for key reactions, and diagrams illustrating reaction mechanisms and workflows.
Cyclopropanation Reactions
Rhodium(II) tetrakis(pivalate) is a highly effective catalyst for the cyclopropanation of a wide range of alkenes with diazo compounds. The reaction generally proceeds with high efficiency and, in the presence of chiral ligands or catalysts, can be rendered highly stereoselective.
Substrate Scope for Cyclopropanation
The following table summarizes the performance of various substituted styrenes in the cyclopropanation reaction with a diazo compound derived from Meldrum's acid, catalyzed by Rh₂(O₂CCMe₃)₄.[1]
Table 1: Rh₂(O₂CCMe₃)₄ Catalyzed Cyclopropanation of Styrenes
| Entry | Styrene (B11656) Substrate | Product | Yield (%) |
| 1 | Styrene | 2a | 94 |
| 2 | 4-Methylstyrene | 2b | 91 |
| 3 | 4-Methoxystyrene | 2c | 85 |
| 4 | 4-Chlorostyrene | 2d | 88 |
| 5 | 4-Bromostyrene | 2e | 82 |
| 6 | 4-Fluorostyrene | 2f | 90 |
| 7 | 3-Methylstyrene | 2g | 87 |
| 8 | 2-Methylstyrene | 2h | 75 |
| 9 | 2,4-Dimethylstyrene | 2i | 81 |
| 10 | 1-Vinylnaphthalene | 2j | 64 |
| 11 | 2-Vinylnaphthalene | 2k | 66 |
Reaction Conditions: Diazo compound (1.0 mmol), styrene (2.0 mmol), Rh₂(O₂CCMe₃)₄ (0.01 mmol) in fluorobenzene (B45895) (2 mL) at 70 °C for 3-6 h.
The catalyst also demonstrates high efficacy in the cyclopropanation of electron-deficient alkenes, such as acrylates and acrylamides, often with high enantioselectivity when a chiral rhodium catalyst is employed.[2][3]
Experimental Protocol: General Procedure for Cyclopropanation
This protocol describes a general method for the Rh₂(O₂CCMe₃)₄-catalyzed cyclopropanation of styrenes.
Materials:
-
Rh₂(O₂CCMe₃)₄
-
Diazo compound (e.g., 2-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Styrene substrate
-
Anhydrous fluorobenzene
-
Nitrogen gas supply
-
Standard laboratory glassware and stirring equipment
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the diazo compound (1.0 mmol) and the styrene substrate (2.0 mmol) in anhydrous fluorobenzene (2 mL) under a nitrogen atmosphere, add rhodium(II) pivalate (B1233124) (0.01 mmol).
-
Stir the reaction mixture at 70 °C for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropane (B1198618) product.[1]
Reaction Workflow and Mechanism
References
Application Notes and Protocols: Rhodium(II)-Catalyzed Aziridination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines are valuable three-membered heterocyclic motifs in organic synthesis, serving as versatile building blocks for the preparation of complex nitrogen-containing molecules and bioactive compounds. The transition-metal-catalyzed aziridination of olefins represents one of the most efficient methods for their synthesis. Among the various catalysts, dirhodium(II) complexes, such as Rhodium(II) trimethylacetate, have emerged as powerful catalysts for the transfer of a nitrene moiety to a wide range of olefinic substrates. This protocol details the application of Rhodium(II) trimethylacetate in the catalytic aziridination of olefins, offering high efficiency, and stereocontrol. The reaction typically proceeds via a rhodium-nitrene intermediate, which then undergoes a concerted or stepwise addition to the alkene.
Reaction Workflow
The general workflow for the Rhodium(II) trimethylacetate-catalyzed aziridination of an olefin is depicted below. The process involves the in-situ generation of a nitrene source, which is then transferred to the olefin in the presence of the rhodium catalyst.
Caption: General experimental workflow for catalytic aziridination.
Catalytic Cycle
The proposed catalytic cycle for the rhodium-catalyzed aziridination involves the formation of a key rhodium-nitrene intermediate. This species is responsible for the transfer of the nitrogen atom to the olefin.
Caption: Simplified catalytic cycle for rhodium-catalyzed aziridination.
Experimental Protocols
General Procedure for Rhodium(II)-Catalyzed Aziridination of Olefins:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Rhodium(II) trimethylacetate (Rh₂(O₂CCMe₃)₄)
-
Olefin
-
Nitrene precursor (e.g., a sulfamate (B1201201) or a sulfonamide)
-
Oxidant (e.g., Phenyliodine diacetate (PIDA) or (diacetoxyiodo)benzene)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and stir bar
-
Temperature control system (ice bath, cryostat)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Rhodium(II) trimethylacetate (typically 0.1-2 mol%).
-
Add the olefin (1.0 equiv) and the nitrene precursor (1.1-1.5 equiv).
-
Dissolve the solids in a suitable anhydrous solvent (e.g., toluene).
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired temperature (e.g., -15 °C to room temperature).
-
Add the oxidant (1.1-1.5 equiv) portion-wise or via syringe pump over a period of time to control the reaction rate and temperature.
-
Stir the reaction mixture at the specified temperature for the required time (monitored by TLC or LC-MS).
-
-
Work-up:
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate (B1220275) solution).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aziridine.
-
Data Presentation
The following table summarizes representative data for rhodium-catalyzed aziridination reactions, showcasing the versatility and efficiency of this methodology. While specific data for Rhodium(II) trimethylacetate is limited in readily available literature, the data for analogous Rhodium(II) carboxylates like Rhodium(II) acetate is presented as a close approximation of expected performance.
| Entry | Olefin | Nitrene Source | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| 1 | Styrene | TsN₃ | Rh₂(OAc)₄ (1) | - | Benzene | 25 | 85 | - | - | [1][2] |
| 2 | cis-β-Methylstyrene | PhI=NNs | Rh₂(OAc)₄ (2) | - | CH₂Cl₂ | 20 | 64 | >98:2 | 73 (with chiral catalyst) | [1][2] |
| 3 | Cyclooctene | 4-nitroaniline | Rh₂(esp)₂ (2.5) | PIFA | TFE | 25 | 95 | - | - | |
| 4 | 3-Methylcyclooctene | 4-nitroaniline | Rh₂(esp)₂ (2.5) | PIFA | TFE | 25 | 88 | >95:5 | - | |
| 5 | Styrene | TBPhsNH₂ | Rh₂(S-tfpttl)₄ (1) | PhI(OPiv)₂ | Toluene | -15 | 85 | - | 99 | [3][4][5] |
| 6 | 1-Hexene | DPH | Rh₂(esp)₂ (2) | - | CH₂Cl₂ | 25 | 82 | - | - | [6][7] |
Abbreviations: TsN₃: Tosyl azide; PhI=NNs: [N-(p-nitrophenylsulfonyl)imino]phenyliodinane; PIFA: Phenyliodine bis(trifluoroacetate); TFE: Trifluoroethanol; TBPhsNH₂: p-tBu-phenylsulfamate; PhI(OPiv)₂: Phenyliodine dipivalate; DPH: O-(2,4-dinitrophenyl)hydroxylamine; Rh₂(OAc)₄: Rhodium(II) acetate; Rh₂(esp)₂: Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate); Rh₂(S-tfpttl)₄: Dirhodium(II) tetrakis((S)-N-tetrafluorophthaloyl-tert-leucinate).
Safety Precautions
-
Aziridination reactions should be carried out in a well-ventilated fume hood.
-
Many of the reagents, including oxidants and nitrene precursors, can be hazardous. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Azides are potentially explosive and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 5. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct stereospecific synthesis of unprotected N-H and N-Me aziridines from olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A scalable rhodium-catalyzed intermolecular aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Si-H Insertion using Rhodium(II) Pivalate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic insertion of silicon-hydride (Si-H) bonds utilizing Rhodium(II) pivalate (B1233124), a robust and efficient catalyst for this transformation. This reaction is a powerful tool for the formation of carbon-silicon bonds, yielding valuable organosilane products.
Introduction
Rhodium(II)-catalyzed Si-H insertion reactions have emerged as a significant methodology in organic synthesis, enabling the construction of complex organosilicon compounds.[1] The reaction typically involves the decomposition of a diazo compound by a Rhodium(II) catalyst to form a rhodium carbene intermediate. This highly reactive species then undergoes insertion into the Si-H bond of a silane (B1218182). Dirhodium(II) carboxylates, such as Rhodium(II) pivalate, are particularly effective catalysts for this transformation, offering high yields and selectivity under mild conditions.[2][3] The versatility of this method allows for the synthesis of a diverse range of silanes, including those with chiral silicon centers.[2]
Reaction Mechanism
The catalytic cycle for the Rhodium(II)-catalyzed Si-H insertion is initiated by the reaction of the Rhodium(II) catalyst with a diazo compound. This step releases dinitrogen gas and forms a rhodium carbene intermediate. This electrophilic carbene species then reacts with the nucleophilic Si-H bond of the silane in a concerted fashion.[4] This insertion step is typically the rate-determining step of the reaction.[1][2] The product, an organosilane, is then released, and the Rhodium(II) catalyst is regenerated to continue the catalytic cycle.[5]
Caption: Catalytic cycle for Rhodium(II)-catalyzed Si-H insertion.
Quantitative Data Summary
The following table summarizes representative quantitative data for Rhodium(II)-catalyzed Si-H insertion reactions with various substrates and catalysts. This data highlights the efficiency and broad applicability of this methodology.
| Entry | Diazo Compound | Silane | Rhodium(II) Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 1 | Ethyl 2-phenyl-2-diazoacetate | Triethylsilane | Rh₂(OAc)₄ | 1.0 | Dichloromethane | >95 | N/A | [2] |
| 2 | Methyl 2-diazo-2-phenylacetate | Dimethylphenylsilane | Rh₂(S-TCPTTL)₄ | 1.0 | Toluene | 91 | 93:7 er | [2] |
| 3 | 1-(4-methoxyphenyl)-2,2,2-trifluoro-1-diazoethane | Triethylsilane | Rh₂(OAc)₄ | 1.0 | Dichloromethane | 85 | N/A | [3] |
| 4 | N-Nosylhydrazone of 4-methoxyacetophenone | Triethylsilane | Rh₂(OAc)₃(2-OX) | 5.0 | Dioxane | 75 | N/A | [3][6] |
| 5 | Carbonyl-ene-yne | Triethylsilane | Rh₂(R-BTPCP)₄ | 2.0 | Dichloromethane | 98 | 98 | [1] |
| 6 | Ethyl 2-diazo-2-(thiophen-2-yl)acetate | Triethylsilane | Rh₂(S-TPPTTL)₄ | 1.0 | Dichloromethane | 82 | 96 | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for performing a typical Rhodium(II) pivalate-catalyzed Si-H insertion reaction.
General Procedure for Si-H Insertion
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Rhodium(II) pivalate [Rh₂(O₂CCMe₃)₄]
-
Diazo compound (e.g., ethyl 2-phenyl-2-diazoacetate)
-
Silane (e.g., triethylsilane)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Rhodium(II) pivalate (0.5-2.0 mol%).
-
Add the desired anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent).
-
Add the silane (1.1-2.0 equivalents).
-
In a separate flask, prepare a solution of the diazo compound (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the diazo compound solution to the reaction mixture via a syringe pump over a period of 1-4 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound, which helps to minimize side reactions such as carbene dimerization.[2]
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired organosilane product.
Protocol for in situ Generation of Diazo Compounds from Nosyl-hydrazones
For aryl donor diazo compounds, which can be unstable, in situ generation from a stable precursor like a nosyl-hydrazone is often preferred.[3][6]
Materials:
-
Rhodium(II) pivalate [Rh₂(O₂CCMe₃)₄]
-
N-Nosylhydrazone
-
Base (e.g., NaHMDS)
-
Silane
-
Anhydrous solvent (e.g., dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-nosylhydrazone (1.0 equivalent) and the Rhodium(II) catalyst (1-5 mol%).
-
Add the anhydrous solvent (e.g., dioxane).
-
Add the silane (1.5-3.0 equivalents).
-
Cool the reaction mixture to 0 °C.
-
Slowly add the base (e.g., NaHMDS, 1.1-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow Diagram
Caption: General experimental workflow for Si-H insertion.
Safety Precautions
-
Diazo compounds are potentially explosive and should be handled with care. Avoid heating and friction.
-
Rhodium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with appropriate care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Rh(II)-Catalyzed Si–H Insertion with Nosyl-hydrazone-Protected Aryl Donor Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Organosilanes by Donor/Acceptor Carbenes Derived from Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rhodium(II) Trimethylacetate Catalyzed Reactions: A Technical Support Center
Welcome to the Technical Support Center for Rhodium(II) Trimethylacetate Catalyzed Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the yield and selectivity in my Rhodium(II) trimethylacetate catalyzed reaction?
A1: The yield and selectivity of rhodium(II) carboxylate-catalyzed reactions are highly sensitive to several factors. Key parameters to consider for optimization include the choice of solvent, reaction temperature, catalyst loading, and the electronic and steric properties of both the substrate and the diazo precursor. For instance, in asymmetric cyclopropanation reactions, a shift from dichloromethane (B109758) to pentane (B18724) as the solvent can significantly enhance enantioselectivity.[1] Similarly, the structure of the carbene precursor plays a critical role; small, electron-withdrawing groups on the diazo compound often lead to higher enantioselectivity.[1]
Q2: My reaction is suffering from low yield. What are the common causes and how can I address them?
A2: Low yields can stem from several issues, including catalyst deactivation, insufficient catalyst loading, poor catalyst solubility, or the presence of impurities.[2]
-
Catalyst Deactivation: Rhodium catalysts can deactivate through various pathways, such as the formation of inactive Rh(III) species or rhodium clusters.[2][3] Ensure rigorous exclusion of air and moisture if your catalyst is sensitive to them.[2]
-
Insufficient Catalyst Loading: While higher loadings are common in academic settings, very low loadings may not be sufficient for challenging transformations.[2] A screening of catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%) can help determine the optimal amount.[2]
-
Poor Solubility: For homogeneous reactions, ensure the rhodium complex is fully dissolved in the reaction solvent to maintain the effective catalyst concentration.[2]
-
Impurities: Impurities in substrates, solvents, or gases can act as catalyst poisons.[2] Purification of starting materials is crucial.
Q3: How does the choice of ligands on the rhodium(II) catalyst impact the reaction outcome?
A3: The ligands attached to the dirhodium core have a profound impact on the catalyst's reactivity and selectivity. Electron-withdrawing ligands, such as in rhodium(II) trifluoroacetate, generally lead to more electrophilic and reactive catalysts, resulting in higher efficiency for certain reactions like intramolecular aromatic additions.[4] Conversely, more electron-donating ligands, like those in rhodium(II) caprolactam, can be less efficient but may offer higher diastereoselectivity.[4] Chiral ligands are essential for asymmetric catalysis, and their steric and electronic properties are key to achieving high enantioselectivity.[5][6][7]
Q4: Can I recycle my Rhodium(II) trimethylacetate catalyst?
A4: While homogeneous rhodium catalysts are challenging to separate and recycle effectively, several strategies exist for rhodium recovery from spent catalysts.[8] These methods often involve processes like precipitation, extraction, or adsorption.[9] For laboratory scale, careful reaction workup and purification techniques like chromatography using specialized metal scavengers can help in recovering rhodium.[10] The development of heterogeneous rhodium-based catalysts, such as coordination polymers, is an active area of research to facilitate easier catalyst recovery and reuse.[11]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing low or no formation of your desired product, a systematic approach to troubleshooting is necessary. The following logical workflow can help identify the root cause.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. old.nacatsoc.org [old.nacatsoc.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Rational Optimization of Supramolecular Catalysts for the Rhodium‐Catalyzed Asymmetric Hydrogenation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. silicycle.com [silicycle.com]
- 11. Unlocking catalytic potential: a rhodium( ii )-based coordination polymer for efficient carbene transfer reactions with donor/acceptor diazoalkanes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01386G [pubs.rsc.org]
How to prevent catalyst deactivation of Rhodium(II) pivalate
Welcome to the technical support center for Rhodium(II) pivalate (B1233124) [Rh₂(Opiv)₄]. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent catalyst deactivation during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Rhodium(II) pivalate-catalyzed reaction (e.g., cyclopropanation) is showing low conversion. What are the likely causes?
A1: Low conversion in reactions catalyzed by Rhodium(II) pivalate is a common issue that can often be traced back to catalyst deactivation. The primary causes include:
-
Catalyst Poisoning: Impurities in your reagents or solvent can act as poisons. Common culprits include amines, thiols, phosphines, and even some coordinating solvents that can bind strongly to the catalyst's axial sites, inhibiting substrate access.
-
Oxidation: The active Rh(II) catalyst can be oxidized to an inactive Rh(III) species, particularly in the presence of certain oxidants or impurities.
-
Decomposition of Diazo Compounds: In reactions involving diazo compounds, side reactions and byproducts from diazo decomposition can lead to the formation of species that inhibit or deactivate the catalyst.[1]
-
High Concentration of Reactive Intermediates: A high concentration of the reactive carbene intermediate, formed from the diazo compound, can lead to side reactions with the catalyst itself, resulting in inactive species.[1]
-
Ligand Exchange/Degradation: While pivalate ligands are relatively robust, under harsh conditions or in the presence of certain nucleophiles, ligand exchange or degradation can occur, leading to less stable or inactive catalytic species.
Q2: How can I determine if my Rhodium(II) pivalate catalyst has deactivated?
A2: Visual inspection and spectroscopic methods can help determine the state of your catalyst:
-
Color Change: Active Rhodium(II) pivalate solutions are typically green. A color change to reddish-brown or the formation of a precipitate can indicate oxidation to Rh(III) or decomposition.
-
UV-Vis Spectroscopy: The characteristic π(Rh₂) to σ(Rh₂) transition for Rh(II) paddlewheel complexes can be monitored. A shift in this band can indicate changes in the axial ligation or oxidation state of the rhodium center.[2]
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to observe changes in the pivalate ligands or the formation of adducts with inhibiting species.
Q3: What are the best practices for handling and storing Rhodium(II) pivalate to maintain its activity?
A3: Proper handling and storage are crucial for preserving the catalytic activity of Rhodium(II) pivalate:
-
Inert Atmosphere: Handle the solid catalyst and prepare catalyst solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture, which can promote oxidation.
-
Storage Conditions: Store the solid catalyst in a cool, dark, and dry place, preferably in a desiccator or glovebox.
-
Solvent and Reagent Purity: Use high-purity, anhydrous, and degassed solvents. Ensure all reagents are free from potential catalyst poisons.
Troubleshooting Guides
Issue: Low or No Catalytic Activity
This guide provides a systematic approach to diagnosing and resolving low or no activity in your Rhodium(II) pivalate-catalyzed reaction.
Troubleshooting Workflow for Low Catalytic Activity
References
Technical Support Center: Optimizing Catalyst Loading for Rh₂(O₂CCMe₃)₄
Welcome to the technical support center for Dirhodium(II) tetrakis(2,2-dimethylpropanoate), also known as Rh₂(O₂CCMe₃)₄ or dirhodium tetrapivalate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing catalyst loading and troubleshooting common issues encountered during its use in catalytic reactions such as cyclopropanation and C-H functionalization.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common problem that can often be traced to the activity of the catalyst or the purity of the reaction components. Here is a systematic approach to troubleshooting:
-
Potential Cause 1: Catalyst Deactivation
-
Explanation: Dirhodium catalysts can be sensitive to their environment. Deactivation can occur through several pathways, including reaction with impurities, oxidation, or thermal degradation.[1][2][3] Sintering of the active metal and solid-state phase transitions in the washcoat are also important deactivation mechanisms.[4] For instance, trace amounts of oxygen can oxidize the active rhodium center to an inactive state.[3]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Rhodium catalysts are often sensitive to air and moisture.[1][5] Handle the catalyst and set up the reaction under a strictly inert atmosphere (e.g., in a glovebox or using a Schlenk line).[1][6]
-
Verify Reagent and Solvent Purity: Impurities in substrates, solvents, or gases can act as catalyst poisons.[5] Common poisons for metal catalysts include sulfur and carbon monoxide.[3][6] Use high-purity, anhydrous, and degassed solvents to avoid catalyst deactivation.[1][5]
-
Control Temperature: High reaction temperatures can lead to thermal decomposition of the catalyst.[3] Operate at the lowest effective temperature that provides a reasonable reaction rate.
-
-
-
Potential Cause 2: Insufficient Catalyst Loading
-
Explanation: The amount of catalyst may be too low to achieve a reasonable reaction rate for the desired transformation.[5] While the goal is often to use very low catalyst loadings, some challenging reactions require a higher concentration to proceed efficiently.
-
Troubleshooting Steps:
-
Perform a Loading Screen: Systematically increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%, 2 mol%, and 5 mol%) to determine if yield improves.[5]
-
Consult Literature: Review literature for similar reactions to establish a baseline for typical catalyst loadings. Dirhodium catalysts have been shown to be effective even at extremely low loadings (e.g., 0.0025 mol%) for certain reactions.[7]
-
-
-
Potential Cause 3: Poor Catalyst Solubility (for Homogeneous Reactions)
-
Explanation: If the Rh₂(O₂CCMe₃)₄ complex is not fully dissolved in the reaction solvent, the effective concentration of the active catalyst is lower than calculated, leading to reduced activity.[5]
-
Troubleshooting Steps:
-
Select an Appropriate Solvent: Choose a solvent in which the catalyst is known to be soluble.
-
Ensure Dissolution: Gently warm the mixture or use sonication to aid dissolution before adding all reagents, being mindful of the thermal stability of the catalyst and reactants.
-
-
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing and solving issues of low product yield.
Issue 2: Poor Selectivity (e.g., Chemoselectivity, Regioselectivity)
Q: My reaction is producing a mixture of products or the wrong isomer. How can I improve selectivity?
A: Poor selectivity can be influenced by catalyst loading, temperature, and solvent. Dirhodium catalysts are well-regarded for their ability to control selectivity in C-H functionalization and other reactions.[8][9]
-
Potential Cause 1: Suboptimal Catalyst Loading
-
Explanation: Catalyst loading can directly influence reaction selectivity. In some rhodium carbene insertion reactions, altering the catalyst loading can significantly shift the product ratio.[5]
-
Troubleshooting Steps:
-
Vary Catalyst Concentration: Test a range of catalyst loadings (both higher and lower than your initial condition) and analyze the product distribution for each.
-
-
-
Potential Cause 2: Reaction Temperature
-
Explanation: Temperature plays a critical role in selectivity. Higher temperatures can sometimes provide enough energy to overcome the activation barrier for undesired reaction pathways.
-
Troubleshooting Steps:
-
Screen Temperatures: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal balance between reaction rate and selectivity.
-
-
-
Potential Cause 3: Solvent Effects
-
Explanation: The solvent can influence the conformation of the catalyst-substrate complex and the stability of reaction intermediates, thereby affecting selectivity.[1][10]
-
Troubleshooting Steps:
-
Screen Solvents: Test a variety of solvents with different polarities (e.g., dichloromethane, toluene, pentane) to determine the impact on product selectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for my reaction?
A1: The optimal catalyst loading balances reaction rate, yield, and cost, and it is highly dependent on the specific substrate and reaction type.[5] A systematic screening process is the most effective approach. Start with a standard loading reported in the literature for a similar transformation (e.g., 1-2 mol%) and then screen a range of lower and higher concentrations (e.g., 0.1 mol%, 0.5 mol%, 5 mol%) to observe the effect on conversion, yield, and selectivity.[5]
Q2: Can using too much catalyst be detrimental?
A2: Yes. While insufficient catalyst leads to slow or incomplete reactions, excessive catalyst loading can be problematic.[5] At higher concentrations, bimolecular catalyst deactivation pathways can become more prevalent, and undesired side reactions may be promoted, leading to lower yields and the formation of significant byproducts.[5][11]
Q3: What are the common mechanisms of rhodium catalyst deactivation?
A3: Deactivation of rhodium catalysts can occur via several mechanisms:[2][4]
-
Chemical Poisoning: Irreversible binding of impurities (e.g., sulfur compounds, CO) to the active sites.[2][3]
-
Thermal Degradation (Sintering): At high temperatures, small metal particles can agglomerate into larger, less active ones.[4][12]
-
Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites.[4]
-
Oxidation: The active Rh(I) or Rh(II) center can be oxidized to a less active or inactive higher oxidation state (e.g., Rh(III)).[1]
| Deactivation Mechanism | Cause | Prevention Strategy |
| Chemical Poisoning | Impurities (e.g., sulfur, CO, halides) in reagents or solvents.[2][3] | Use high-purity, purified, and degassed reagents and solvents.[5] |
| Thermal Degradation | High reaction temperatures causing metal sintering.[4][12] | Operate at the minimum effective temperature; consider catalyst supports that inhibit sintering. |
| Oxidation | Exposure to trace oxygen or other oxidants.[1] | Handle catalyst and run reactions under a strict inert atmosphere (N₂ or Ar).[1][5] |
| Fouling / Coking | Decomposition of organic substrates/products on the catalyst surface.[4] | Optimize reaction conditions (temperature, pressure) to minimize side reactions. |
Q4: What are the best practices for handling and storing Rh₂(O₂CCMe₃)₄?
A4: To maintain its catalytic activity, Rh₂(O₂CCMe₃)₄ should be handled with care.
-
Storage: Store the catalyst in a tightly sealed container under an inert atmosphere (argon or nitrogen), preferably in a desiccator or glovebox to protect it from air and moisture.
-
Handling: All manipulations, including weighing and addition to the reaction vessel, should be performed under an inert atmosphere.[5] For accurate measurement of small quantities, preparing a stock solution in a dry, degassed solvent inside a glovebox is recommended.[5]
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in a Cyclopropanation Reaction
This protocol describes a general method for testing various catalyst loadings to find the optimal concentration for a given cyclopropanation reaction.
1. Catalyst Preparation (Stock Solution):
-
Inside a glovebox, accurately weigh a sample of Rh₂(O₂CCMe₃)₄ (e.g., 15.5 mg, 0.02 mmol).
-
Dissolve the catalyst in a precise volume of a suitable anhydrous, degassed solvent (e.g., 4.0 mL of dichloromethane) to create a stock solution of a known concentration (e.g., 0.005 M).
2. Reaction Setup:
-
Arrange a series of clean, dry reaction vials (e.g., 4 mL vials) equipped with magnetic stir bars.
-
To each vial, add the alkene substrate (e.g., 0.2 mmol, 1.0 equiv).
-
Under an inert atmosphere, add the required volume of the catalyst stock solution to each vial to achieve the target loadings (e.g., for 1 mol% loading, add 400 µL of the 0.005 M solution).
-
Add additional solvent to bring the final reaction volume to the desired level (e.g., 2.0 mL total volume for a 0.1 M reaction).
General Workflow for Inert Atmosphere Reaction Setup
Caption: A typical experimental workflow for setting up a rhodium-catalyzed reaction.
3. Reaction Execution:
-
Seal the vials and place them in a temperature-controlled stirring block.
-
Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 0.24 mmol, 1.2 equiv) in the reaction solvent.
-
Using a syringe pump, add the diazo compound solution to the reaction mixture over a set period (e.g., 4 hours) to maintain a low concentration of the reactive carbene intermediate and minimize side reactions.
-
Allow the reaction to stir for a specified time (e.g., 12-24 hours) after the addition is complete.
4. Analysis:
-
After the reaction period, quench the reaction by carefully exposing it to air to deactivate the catalyst.
-
Take an aliquot from each vial and analyze by a suitable method (e.g., ¹H NMR, GC, or GC-MS with an internal standard) to determine the conversion of the starting material and the yield of the desired cyclopropane (B1198618) product.
-
Compare the results across the different catalyst loadings to identify the optimal concentration.
Data Presentation
The results from a catalyst loading screen can be summarized in a table for easy comparison.
Table 1: Illustrative Example of Catalyst Loading Effects on a Generic Cyclopropanation Reaction (Note: These are representative values. Actual results will vary based on the specific substrates and conditions.)
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 0.1 | 24 | 35 | 28 |
| 2 | 0.5 | 24 | 85 | 75 |
| 3 | 1.0 | 12 | >98 | 92 |
| 4 | 2.0 | 12 | >98 | 93 |
| 5 | 5.0 | 12 | >98 | 91 |
This table illustrates a scenario where increasing the catalyst loading from 0.1 to 1.0 mol% significantly improves conversion and yield. Further increases to 2.0 or 5.0 mol% offer diminishing returns, making 1.0 mol% the optimal loading for this hypothetical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Mechanism of Heterogenization of Dirhodium Catalysts: Insights from DFT Calculations. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting poor diastereoselectivity in rhodium cyclopropanation
A comprehensive guide for researchers, scientists, and drug development professionals to address challenges with diastereoselectivity in rhodium-catalyzed cyclopropanation reactions.
Troubleshooting Guide: Poor Diastereoselectivity
Low diastereoselectivity in a rhodium-catalyzed cyclopropanation reaction can be a significant hurdle. This guide provides a systematic approach to diagnosing and resolving common issues.
Troubleshooting Workflow
The following flowchart outlines a step-by-step process for troubleshooting poor diastereoselectivity.
Caption: A flowchart illustrating the systematic approach to troubleshooting poor diastereoselectivity in rhodium cyclopropanation.
Frequently Asked Questions (FAQs)
Catalyst Selection
Q1: My reaction is showing poor diastereoselectivity. Could the rhodium catalyst be the issue?
A1: Yes, the choice of rhodium catalyst is a critical factor in determining diastereoselectivity. The ligands attached to the dirhodium core play a significant role in the stereochemical outcome of the reaction. Both steric and electronic properties of the ligands influence the transition state geometry of the cyclopropanation.[1][2] For instance, sterically demanding carboxylate ligands, such as triphenylacetate (TPA), can enhance diastereoselectivity by preventing side reactions like β-hydride elimination and creating a more defined steric environment around the rhodium carbene.[2]
Q2: What are some examples of rhodium catalysts I can screen to improve diastereoselectivity?
A2: A good starting point is to screen a variety of commercially available or readily synthesized dirhodium(II) catalysts. Some common examples include:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄): A common, relatively simple catalyst.
-
Dirhodium(II) tetraoctanoate (Rh₂(oct)₄): Often shows different solubility and reactivity profiles compared to Rh₂(OAc)₄.
-
Dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄): The bulky triphenylacetate ligands can significantly improve diastereoselectivity.[2]
-
Chiral dirhodium catalysts: For enantioselective cyclopropanation, chiral catalysts are necessary. Even for controlling diastereoselectivity in reactions with achiral substrates, the defined chiral environment can sometimes lead to improved diastereomeric ratios. Examples include catalysts derived from pyroglutamate (B8496135) or prolinate ligands, such as Rh₂(S-DOSP)₄ and Rh₂(S-TCPTAD)₄.[3][4][5]
Reaction Conditions: Solvent and Temperature
Q3: How does the reaction solvent affect diastereoselectivity?
A3: The solvent can have a profound impact on the diastereoselectivity of rhodium-catalyzed cyclopropanation. Solvent polarity can influence the stability of the transition state and the conformation of the rhodium carbene intermediate. For instance, in some systems, non-polar solvents like pentane have been shown to provide higher selectivity.[4] In other cases, highly polar and hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can dramatically alter reactivity and selectivity, sometimes even reversing the sense of asymmetric induction.[6] It is often beneficial to screen a range of solvents with varying polarities.
Q4: Can changing the reaction temperature improve my diastereomeric ratio?
A4: Lowering the reaction temperature is a common strategy to enhance stereoselectivity in many organic reactions, including rhodium-catalyzed cyclopropanation. Lower temperatures can help to amplify small energy differences between the diastereomeric transition states, leading to a higher preference for the formation of one diastereomer. For example, in some asymmetric cyclopropanations, decreasing the temperature from room temperature to -78°C has been shown to significantly improve enantioselectivity, and a similar principle can apply to diastereoselectivity.[7]
Substrate Effects
Q5: Do the electronic properties of my alkene and diazo compound matter for diastereoselectivity?
A5: Absolutely. The electronic nature of both the alkene and the diazo compound can influence the diastereoselectivity. For instance, in the cyclopropanation of styrenes, electron-donating substituents on the aromatic ring have been observed to give slightly better stereoselectivity in favor of the trans isomer.[8] The reaction of electron-deficient alkenes with rhodium carbenes is also possible and can be highly stereoselective, though it may require specific catalyst systems.[4][9] The substituents on the diazo compound also play a role; for example, aryl- and vinyldiazoacetates are considered "stabilized" carbenoids and can exhibit different selectivity compared to "unstabilized" carbenoids from simple diazoacetates.[10]
Q6: How do steric factors of the substrates influence diastereoselectivity?
A6: Steric interactions are a key determinant of diastereoselectivity. The "end-on" approach of the alkene to the rhodium carbene is a widely accepted model, where the substituents on the alkene and the carbene jockey for position to minimize steric clash in the transition state.[10] For example, using a bulkier ester group on the diazoacetate can increase the steric demand and lead to higher diastereoselectivity.[7] Similarly, the steric properties of the alkene substituents will influence which face of the double bond preferentially attacks the carbene.
Data Presentation
Table 1: Effect of Rhodium Catalyst on Diastereoselectivity
| Entry | Catalyst | Alkene | Diazo Compound | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Rh₂(OAc)₄ | Styrene | Ethyl diazoacetate | Varies | [8] |
| 2 | Rh₂(TPA)₄ | 1-Octene | Ethyl α-methyldiazoacetate | 98:2 | [2] |
| 3 | Rh₂(S-pPhTPCP)₄ | N-Boc-3-methylenepiperidine | 2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate | 11:1 | [5] |
| 4 | Rh₂(S-DOSP)₄ | N-Boc-3-methylenepiperidine | 2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate | Low | [5] |
Table 2: Influence of Solvent on Enantioselectivity (as an indicator of stereocontrol)
| Entry | Catalyst | Solvent | Enantiomeric Excess (ee) | Reference |
| 1 | Rh₂(S-NTTL)₄ | DCM | Varies (lower) | [6] |
| 2 | Rh₂(S-NTTL)₄ | HFIP | Varies (higher) | [6] |
| 3 | Rh₂(S-TCPTAD)₄ | Pentane | 84% | [4] |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Cyclopropanation
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%)
-
Alkene (1.2 equivalents)
-
Diazo compound (1.0 equivalent)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the dirhodium(II) catalyst and the alkene in the anhydrous solvent.
-
Stir the solution at the desired reaction temperature (e.g., 25°C).
-
Prepare a solution of the diazo compound in the same anhydrous solvent.
-
Add the diazo compound solution to the reaction mixture dropwise over a period of several hours using a syringe pump. Note: Slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
After the addition is complete, allow the reaction to stir until the diazo compound is fully consumed (monitor by TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the cyclopropane (B1198618) diastereomers.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude reaction mixture or the purified product.[4]
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 3. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from Rhodium(II) Pivalate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodium(II) pivalate-catalyzed reactions. Our aim is to offer practical solutions to common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture involving Rhodium(II) pivalate (B1233124)?
Common impurities include residual Rhodium(II) pivalate catalyst, unreacted starting materials, and reaction byproducts. The green color of the crude product often indicates the presence of the rhodium catalyst.[1]
Q2: What is the first step I should consider for purifying my product?
A simple aqueous workup can be an effective initial step. If your product is soluble in an organic solvent that is immiscible with water, a liquid-liquid extraction can remove water-soluble impurities. However, Rhodium(II) pivalate itself has low solubility in water, so this step is primarily for removing other polar impurities.
Q3: How can I effectively remove the green Rhodium(II) pivalate catalyst from my organic product?
Several methods can be employed to remove the rhodium catalyst:
-
Silica (B1680970) Gel Chromatography: This is a standard method for purification. The choice of solvent system is crucial for effective separation.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb the rhodium catalyst.[2]
-
Metal Scavengers: Functionalized silica gels or polymers, known as metal scavengers, are highly effective at binding and removing rhodium complexes.[3][4][5]
-
Crystallization: If your product is a solid, recrystallization can be a powerful technique to obtain high-purity material, leaving the rhodium catalyst in the mother liquor.
Q4: Which metal scavengers are recommended for removing Rhodium(II) pivalate?
Several commercially available metal scavengers have shown effectiveness in removing rhodium species. The choice often depends on the specific reaction conditions and the nature of the product.
| Scavenger Name | Functional Group | Supplier Example | Recommended for Rhodium |
| SiliaMetS® DMT | Dimercaptotriazine | SiliCycle | Yes[3][4] |
| SiliaMetS® Imidazole | Imidazole | SiliCycle | Good[3][4] |
| Carboxen® 1005 | Synthetic Carbon | Sigma-Aldrich | Yes[5] |
| MP-TMT | Trimercaptotriazine on Polystyrene | Biotage | Yes[6] |
Q5: How can I determine the concentration of residual rhodium in my final product?
To quantify trace amounts of rhodium in your purified product, highly sensitive analytical techniques are required. The most common methods are:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Atomic Absorption (AA) Spectroscopy [2]
Troubleshooting Guide
Issue 1: My product co-elutes with the green rhodium catalyst during silica gel chromatography.
-
Troubleshooting Action 1: Modify the Solvent System. The polarity of the eluent can be adjusted to improve separation. A less polar solvent system may increase the retention of the polar rhodium complex on the silica gel. Conversely, for very non-polar products, a slightly more polar system might elute the product while retaining the catalyst.
-
Troubleshooting Action 2: Use a Different Stationary Phase. Consider using alumina (B75360) as the stationary phase, as its surface properties differ from silica and may offer better separation.
-
Troubleshooting Action 3: Pre-treat with a Metal Scavenger. Before performing chromatography, treat the crude reaction mixture with a suitable metal scavenger to remove the bulk of the rhodium catalyst.
Issue 2: Activated carbon treatment is not removing all the color from my solution.
-
Troubleshooting Action 1: Increase the Amount of Activated Carbon. The amount of activated carbon used may be insufficient to adsorb all the rhodium catalyst. Try increasing the weight equivalents of carbon relative to the catalyst.
-
Troubleshooting Action 2: Increase the Contact Time. Ensure the solution is stirred with the activated carbon for a sufficient period. Overnight stirring is often effective.
-
Troubleshooting Action 3: Heat the Mixture. Gently heating the solution (if your product is stable) can sometimes enhance the adsorption process.
Issue 3: My product is an oil, and crystallization is not a viable purification method.
-
Troubleshooting Action 1: Utilize Metal Scavengers. This is often the most effective method for non-crystalline products. A screening of different scavengers may be necessary to find the most efficient one for your specific system.
-
Troubleshooting Action 2: Sequential Extraction. A carefully designed series of liquid-liquid extractions with different solvent systems might help in separating the product from the catalyst based on their differential solubilities.
Experimental Protocols
Protocol 1: Purification using a Metal Scavenger (Illustrative Example)
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane, Toluene).
-
Scavenger Addition: Add 3-5 weight equivalents of the selected metal scavenger (e.g., SiliaMetS® DMT) relative to the initial amount of Rhodium(II) pivalate.
-
Agitation: Stir the mixture at room temperature for 4-16 hours. The progress of the removal can be monitored by observing the disappearance of the green color.
-
Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the scavenger.
-
Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Activated Carbon Treatment
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Carbon Addition: Add 10-20 weight equivalents of activated carbon relative to the rhodium catalyst.
-
Stirring: Stir the suspension vigorously at room temperature for at least 4 hours, or overnight for best results.
-
Filtration: Filter the mixture through a pad of celite to ensure all fine carbon particles are removed. The filtrate should be colorless.
-
Washing and Concentration: Wash the celite pad with fresh solvent and combine the organic layers. Remove the solvent under reduced pressure.
Data Presentation
The following tables provide illustrative data for the efficiency of different purification methods. Note: The actual performance will vary depending on the specific reaction, product, and conditions.
Table 1: Illustrative Efficiency of Metal Scavengers for Rhodium(II) Pivalate Removal
| Scavenger | Loading (wt. equiv. vs. Rh) | Time (h) | Solvent | Rh Removal (%) |
| SiliaMetS® DMT | 5 | 12 | DCM | >95 |
| Carboxen® 1005 | 10 | 16 | Toluene | >90 |
| MP-TMT | 5 | 12 | EtOAc | >95 |
Table 2: Comparison of Purification Methods for a Model Reaction
| Purification Method | Typical Product Yield (%) | Final Rh Content (ppm) | Purity by NMR (%) |
| Silica Gel Chromatography | 70-85 | < 50 | >95 |
| Activated Carbon | 80-90 | < 100 | >95 |
| Metal Scavenger | 85-95 | < 10 | >98 |
| Recrystallization | 60-80 | < 5 | >99 |
Visualizations
Caption: General workflow for the purification of products from Rhodium(II) pivalate reactions.
Caption: Troubleshooting logic for common rhodium catalyst removal issues.
References
Technical Support Center: Dirhodium(II) Catalyzed C-H Insertion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in dirhodium(II) catalyzed C-H insertion reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Low Yield or No Reaction
Question: I am observing low yields or no conversion in my dirhodium(II) catalyzed C-H insertion reaction. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a dirhodium(II) catalyzed C-H insertion reaction can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.
-
Catalyst Activity:
-
Deactivation: Dirhodium(II) catalysts can be deactivated by impurities. For instance, residual hydrazone from the in-situ generation of aryldiazoacetates can poison the catalyst. Ensure your diazo compound is pure and free of contaminants.
-
Catalyst Loading: While seemingly counterintuitive, catalyst loading can influence chemoselectivity and, in some cases, lead to lower yields of the desired product. An unusually high or low catalyst loading might favor side reactions. It is recommended to screen a range of catalyst loadings (e.g., 0.5 mol% to 5 mol%).
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Weakly coordinating and non-polar solvents like dichloromethane (B109758) (DCM) or hexane (B92381) are generally preferred as they are less likely to compete for coordination sites on the rhodium catalyst.[1]
-
Temperature: The reaction temperature can significantly impact the rate and selectivity. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, higher temperatures can also promote side reactions.
-
Concentration: The concentration of the reactants can influence the reaction outcome. A slow addition of the diazo compound to a solution of the catalyst and substrate can help to minimize carbene dimerization.
-
-
Substrate Reactivity:
-
Electronic Effects: The electronic nature of the diazo compound and the C-H bond play a crucial role. Highly electrophilic carbenes, often derived from acceptor-substituted diazo compounds, can be less selective and more prone to side reactions like dimerization.[2][3] The use of donor/acceptor-substituted carbenes can often improve selectivity and yield.[2]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield C-H insertion.
2. Poor Chemoselectivity: C-H Insertion vs. Cyclopropanation
Question: My substrate contains a double bond, and I am observing a significant amount of cyclopropanation product instead of the desired C-H insertion. How can I improve the chemoselectivity?
Answer:
The competition between C-H insertion and cyclopropanation is a common challenge in dirhodium(II) catalyzed reactions.[4] The outcome is influenced by a combination of electronic and steric factors, which can be modulated through careful selection of the catalyst and substrate.
-
Catalyst Selection: The ligand sphere of the dirhodium(II) catalyst is paramount in controlling chemoselectivity. Bulky ligands can sterically hinder the approach to the double bond, thereby favoring C-H insertion. For instance, Davies and co-workers have developed a range of catalysts, such as Rh₂(S-DOSP)₄, that have shown excellent selectivity for C-H insertion over cyclopropanation in many cases.[2]
-
Substrate Design:
-
Steric Hindrance: Increasing the steric bulk around the alkene can disfavor cyclopropanation.
-
Electronic Tuning: The electronic properties of the diazo compound can influence the reaction pathway. Less electrophilic carbenes may exhibit higher selectivity for C-H insertion.
-
Experimental Protocol: Catalyst Screening for Chemoselectivity
A general protocol for screening different dirhodium(II) catalysts to optimize for C-H insertion over cyclopropanation is provided below.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substrate (1.0 equiv) and the dirhodium(II) catalyst (1-2 mol%).
-
Solvent: Add anhydrous, degassed solvent (e.g., dichloromethane or toluene) to achieve a substrate concentration of 0.1 M.
-
Diazo Addition: Prepare a solution of the diazo compound (1.2 equiv) in the same solvent. Add the diazo solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo and purify the residue by column chromatography to isolate and quantify the C-H insertion and cyclopropanation products.
Table 1: Influence of Catalyst on Chemoselectivity (Hypothetical Data)
| Catalyst | C-H Insertion Product Yield (%) | Cyclopropanation Product Yield (%) | Ratio (C-H : Cyclo) |
| Rh₂(OAc)₄ | 30 | 65 | 1 : 2.2 |
| Rh₂(TFA)₄ | 25 | 70 | 1 : 2.8 |
| Rh₂(esp)₂ | 60 | 35 | 1.7 : 1 |
| Rh₂(S-DOSP)₄ | 85 | 10 | 8.5 : 1 |
3. Formation of Unexpected Byproducts
Question: I am observing unexpected byproducts in my reaction, such as dimers of the carbene or rearranged products. What could be the cause?
Answer:
The formation of unexpected byproducts is often indicative of competing reaction pathways of the highly reactive rhodium carbene intermediate.
-
Carbene Dimerization/Oligomerization: This side reaction is more prevalent with highly electrophilic carbenes, such as those derived from diazoacetates.[2] Using donor-acceptor substituted carbenes can suppress this pathway.[2] Slow addition of the diazo compound to the reaction mixture can also minimize the instantaneous concentration of the carbene, thereby reducing the rate of dimerization.
-
Anomalous C-H Insertion and Rearrangements: In some cases, particularly with allylic ethers, unusual acetal (B89532) products can form from an "anomalous" C-H insertion process.[5] This is believed to proceed through a mechanism involving hydride migration to the rhodium center of the carbenoid.[5] The choice of an electron-deficient rhodium complex can sometimes favor the formation of these acetal products.[5] Additionally, tandem C-H insertion/Cope rearrangements have been observed, leading to unexpected products.[2]
-
Intermolecular Reactions with Other Nucleophiles: The rhodium-carbene or a related intermediate can be trapped by other nucleophiles present in the reaction mixture. For example, in C-H amination reactions using N-mesyloxycarbamates, the rhodium-nitrene species can react with the N-mesyloxycarbamate anion, leading to byproduct formation.[6]
Catalytic Cycle and Competing Pathways
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium(ii)-catalyzed C–H aminations using N-mesyloxycarbamates: reaction pathway and by-product formation - PMC [pmc.ncbi.nlm.nih.gov]
Rhodium(II) trimethylacetate dimer stability and handling issues
Welcome to the Technical Support Center for Rhodium(II) Trimethylacetate Dimer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this catalyst, troubleshoot common experimental issues, and offer standardized protocols for its assessment.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Rhodium(II) trimethylacetate dimer?
Rhodium(II) trimethylacetate dimer, also known as rhodium(II) pivalate (B1233124) dimer, is a green to dark green crystalline powder. It is generally considered to be stable in air and at room temperature for extended periods.[1] However, it is sensitive to moisture and can decompose at elevated temperatures. For its analogue, rhodium(II) acetate (B1210297) dimer, decomposition is noted at temperatures above 240°C.[1]
Q2: How should I store Rhodium(II) trimethylacetate dimer?
To ensure its long-term stability and catalytic activity, Rhodium(II) trimethylacetate dimer should be stored in a cool, dry place, preferably in a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Q3: What are the common signs of decomposition?
A noticeable change in color from its characteristic green to a brownish or blackish hue can indicate decomposition. A decrease in catalytic activity or the appearance of insoluble material in your reaction mixture are also signs of potential degradation.
Q4: In which solvents is Rhodium(II) trimethylacetate dimer soluble?
Rhodium(II) carboxylates are generally soluble in many common organic solvents, including dichloromethane, chloroform (B151607), toluene, and ethyl acetate.[1] The solubility can vary depending on the specific carboxylate ligand.
Stability Data
The stability of Rhodium(II) trimethylacetate dimer can be influenced by several factors. The following table summarizes qualitative and semi-quantitative stability data based on available literature for rhodium(II) carboxylates.
| Condition | Parameter | Observation | Recommendation |
| Temperature | Thermal Decomposition | Stable up to ~240°C (for acetate analogue)[1] | Avoid prolonged heating at high temperatures. |
| Atmosphere | Air | Generally stable[1] | Store under an inert atmosphere for long-term storage. |
| Moisture | Hygroscopic, can lead to decomposition[1] | Store in a desiccator or glovebox. | |
| Light | UV/Visible Light | Potential for photodegradation | Store in an amber vial or in the dark. |
| Solvents | Chlorinated Solvents | Generally stable for short periods | For prolonged storage, remove solvent. |
| Protic Solvents (e.g., alcohols) | Can coordinate to axial positions, potentially affecting reactivity | Use anhydrous solvents for reactions. |
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by Rhodium(II) trimethylacetate dimer.
Issue 1: Low or No Catalytic Activity
Possible Causes:
-
Catalyst Decomposition: The catalyst may have degraded due to improper storage or handling.
-
Presence of Inhibitors: Certain functional groups in the substrate or impurities in the solvent can act as catalyst poisons.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.
Troubleshooting Steps:
Caption: Troubleshooting workflow for low or no catalytic activity.
Issue 2: Inconsistent Reaction Outcomes
Possible Causes:
-
Variable Catalyst Quality: Different batches of the catalyst may have varying purity.
-
Inconsistent Reaction Setup: Minor changes in reaction conditions (temperature, solvent purity, atmosphere) can affect the outcome.
-
Substrate Variability: Batch-to-batch differences in substrate purity can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Catalyst Handling: Always handle the catalyst under an inert atmosphere.
-
Use High-Purity Reagents: Ensure solvents are anhydrous and substrates are of high purity.
-
Control Reaction Parameters: Maintain consistent temperature, stirring rate, and reaction time.
-
Perform a Control Reaction: Run a reaction with a known substrate and compare the results to established benchmarks.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To assess the purity of Rhodium(II) trimethylacetate dimer by ¹H NMR.
Materials:
-
Rhodium(II) trimethylacetate dimer sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 5-10 mg of the Rhodium(II) trimethylacetate dimer sample.
-
Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Data Analysis: The spectrum should show a sharp singlet for the tert-butyl protons of the trimethylacetate ligands. The presence of other significant peaks may indicate impurities or decomposition products. The integration of the peak should be consistent with the expected number of protons.
Protocol 2: Stability Study by UV-Vis Spectroscopy
Objective: To monitor the stability of Rhodium(II) trimethylacetate dimer in a specific solvent over time.
Materials:
-
Rhodium(II) trimethylacetate dimer
-
Solvent of interest (e.g., dichloromethane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of Rhodium(II) trimethylacetate dimer of a known concentration (e.g., 0.1 mg/mL) in the chosen solvent.
-
Immediately record the UV-Vis spectrum of the freshly prepared solution from 200-800 nm. The characteristic d-d transition bands for rhodium(II) dimers are typically observed in the visible region.
-
Store the solution under the desired conditions (e.g., at room temperature, protected from light).
-
Record the UV-Vis spectrum of the solution at regular intervals (e.g., every hour for the first few hours, then daily).
-
Data Analysis: Monitor for changes in the absorbance and wavelength of the characteristic peaks. A decrease in absorbance or a shift in the peak maxima can indicate decomposition of the dimer.
Signaling Pathways and Logical Relationships
Catalyst Degradation Pathway
The following diagram illustrates a simplified potential degradation pathway for Rhodium(II) trimethylacetate dimer.
Caption: Simplified potential degradation pathway of Rhodium(II) trimethylacetate dimer.
References
Solvent effects on Rhodium(II) pivalate catalyst efficiency
Answering the user's request.## Technical Support Center: Rhodium(II) Pivalate (B1233124) Catalysis
This guide provides troubleshooting advice and frequently asked questions regarding the use of Rhodium(II) pivalate, [Rh₂(piv)₄], in catalytic reactions. It focuses on the critical role of solvents in determining catalyst efficiency, selectivity, and stability.
Frequently Asked Questions (FAQs)
Q1: How do solvents fundamentally affect the efficiency of a Rhodium(II) pivalate catalyst?
Solvents can significantly impact the performance of Rh(II) paddlewheel complexes by interacting with the catalyst's vacant axial coordination sites.[1][2] Each rhodium atom is Lewis acidic and can coordinate with solvent molecules.[1] This axial ligation can alter the electronic properties and steric environment of the catalytic center, which in turn influences:
-
Reactivity: The rate of key steps like diazo decomposition to form the rhodium carbene intermediate can be affected.[1] Strongly coordinating solvents can sometimes inhibit the reaction by blocking the site for substrate interaction.
-
Selectivity: The solvent can influence the stereochemical outcome of a reaction (enantioselectivity or diastereoselectivity) by participating in the transition state, altering the trajectory of substrate approach to the carbene.[3]
-
Catalyst Stability: While Rh(II) complexes are generally stable, certain solvents or impurities can lead to catalyst degradation or the formation of inactive species.[4][5]
Q2: What are the most common solvents used for reactions with Rhodium(II) pivalate?
The choice of solvent is highly reaction-dependent. However, a common starting point is to use non-coordinating, non-polar, or weakly polar solvents that do not compete strongly with the substrate for the catalyst's axial sites. Commonly used solvents include:
-
Dichloromethane (DCM)[6]
-
Hexanes or Pentane
-
Toluene
-
Benzene
-
In some cases, the substrate itself can be used as the solvent, which can dramatically increase reaction efficiency by ensuring a high concentration of the reactant around the catalyst.[7]
Q3: What is "axial coordination" and why is it important?
Dirhodium "paddlewheel" complexes like Rh₂(piv)₄ have two available coordination sites along the Rh-Rh axis.[1] Ligands, including solvent molecules, can bind to these axial sites.[2] This binding is often reversible and weaker than the equatorial pivalate ligands. The importance lies in its electronic influence; axial ligands can modulate the electron density of the dirhodium core, which is crucial for the formation and reactivity of the key rhodium carbene intermediate.[1][3]
Troubleshooting Guide
Q4: My reaction yield is very low or the reaction is not proceeding. Could the solvent be the problem?
Yes, the solvent is a primary suspect for low reactivity. Consider the following troubleshooting steps:
-
Solvent Purity: Ensure the solvent is anhydrous and free of impurities. Water, alcohols, or amines can coordinate strongly to the catalyst and inhibit activity. Use freshly dried solvents from a purification system or distilled over an appropriate drying agent.[4]
-
Coordinating Solvents: If you are using a coordinating solvent (e.g., THF, ethers, acetonitrile), it may be binding too strongly to the catalyst's axial sites. Switch to a non-coordinating solvent like dichloromethane, pentane, or toluene.
-
Substrate as Solvent: For C-H insertion reactions, using the hydrocarbon substrate as the solvent can lead to a dramatic rate enhancement and higher turnover numbers by maximizing the probability of the carbene intermediate being trapped.[7]
-
Catalyst Concentration: In some cases, catalyst loading can influence chemoselectivity and overall efficiency.[8] Ensure you are using the appropriate catalytic loading for your specific reaction.
Q5: The stereoselectivity (enantiomeric or diastereomeric excess) of my reaction is poor. How can solvent choice help?
Poor stereoselectivity is often linked to the transition state geometry. The solvent plays a critical role in this geometry.
-
Solvent Polarity: The polarity of the solvent can influence the stability of different transition states. Systematically screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane). Density functional theory (DFT) studies suggest that even subtle interactions between the solvent and catalyst can affect selectivity barriers.[9]
-
Solvent Sterics: Bulky solvents may influence the approach of the substrate. While less common, this can be a factor to consider when optimizing selectivity.
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity. Ensure your chosen solvent has a suitable freezing point for the intended reaction temperature.
Q6: My catalyst changed color from the initial teal/green to brown/black, and the reaction stopped. What happened?
A significant color change often indicates catalyst decomposition or the formation of an inactive species.[5]
-
Reaction with Impurities: Reactive impurities in the solvent or substrate can lead to the degradation of the catalyst.
-
Oxidative Degradation: While generally air-stable, prolonged exposure to air at elevated temperatures in certain solvents can lead to oxidation and decomposition.[10] Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Incompatible Additives: If your reaction includes additives or bases, they may be reacting with the catalyst. For instance, some strong bases can deprotonate ligands or cause catalyst degradation.[4]
Data & Protocols
Table 1: Illustrative Effect of Solvent on Dirhodium-Catalyzed Reactions
The following table summarizes representative data from the literature on how solvent choice can impact yield and selectivity in reactions catalyzed by dirhodium(II) complexes. Note that these are examples and optimal conditions will vary.
| Reaction Type | Catalyst | Substrate/Reagents | Solvent | Yield (%) | Selectivity (ee% or dr) | Reference |
| Cyclopropanation | Rh₂(S-DOSP)₄ | Methyl p-tolyldiazoacetate + Ethyl acrylate | Dichloromethane | 59% | 77% ee, >97:3 dr | [6] |
| C-H Insertion | Rh₂(R-TPPTTL)₄ | Aryldiazoacetate + Cyclohexane | Cyclohexane | >99% | 98% ee | [7] |
| C-H Insertion | Rh₂(R-TPPTTL)₄ | Aryldiazoacetate + Cyclohexane | Dichloromethane | ~40% (stalled) | N/A | [7] |
| C-H Activation | [(η²-C₂H₄)₂Rh(μ-OAc)]₂ | Anisole + Ethylene | Anisole (neat) | ~45 TOs | 1:5:10 (o:m:p) | [11] |
| C-H Activation | [(η²-C₂H₄)₂Rh(μ-OAc)]₂ | Anisole + Ethylene + 600 equiv. HOPiv | Anisole (neat) | ~18 TOs | 1:3.6:1.3 (o:m:p) | [11] |
Note: Data is illustrative of trends. Rh₂(S-DOSP)₄ and Rh₂(R-TPPTTL)₄ are chiral analogues of Rh₂(piv)₄, and the principles of solvent effects are transferable.
Experimental Protocol: General Procedure for a Rh₂(piv)₄-Catalyzed Cyclopropanation
This protocol provides a general workflow. Substrate, solvent, temperature, and reaction time should be optimized for each specific transformation.
1. Materials and Setup:
-
Rhodium(II) pivalate catalyst, [Rh₂(piv)₄].
-
Anhydrous reaction solvent (e.g., Dichloromethane, distilled over CaH₂).
-
Alkene substrate.
-
Diazo-compound (e.g., ethyl diazoacetate), preferably as a solution in the reaction solvent. Caution: Diazo compounds are energetic and potentially explosive. Handle with care behind a blast shield.
-
Oven-dried glassware, inert atmosphere setup (Schlenk line or glovebox with Nitrogen/Argon).
2. Reaction Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the Rhodium(II) pivalate catalyst (e.g., 0.1-1.0 mol%).
-
Add the anhydrous solvent (e.g., 0.1 M concentration with respect to the alkene) via cannula or syringe.
-
Add the alkene substrate to the flask.
-
Heat or cool the reaction mixture to the desired temperature (e.g., 25-40 °C).
-
Slowly add the diazo-compound solution via a syringe pump over several hours. A slow addition rate is critical to maintain a low concentration of the diazo compound, minimizing side reactions and improving safety.
-
Monitor the reaction progress by TLC or GC/MS. The disappearance of the diazo compound (often a yellow spot on TLC) is a good indicator.
-
Upon completion, cool the reaction to room temperature.
3. Work-up and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to separate the cyclopropane (B1198618) product from residual starting material and catalyst.
Visual Guides
Caption: Logical flow of how solvent properties influence catalyst performance.
Caption: General experimental workflow for Rh(II)-catalyzed reactions.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Degradation of Rhodium and Iridium Diolefin Catalysts for the Acceptorless and Base-Free Dehydrogenation of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Experimental and DFT Studies Explain Solvent Control of C-H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. | Semantic Scholar [semanticscholar.org]
- 10. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhodium-Catalyzed Oxidative Alkenylation of Anisole: Control of Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rh₂(O₂CCMe₃)₄ Catalyzed Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in transformations catalyzed by dirhodium(II) tetrakis(pivalate) (Rh₂(O₂CCMe₃)₄).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in my Rh₂(O₂CCMe₃)₄ catalyzed reaction?
A1: Low conversion rates can typically be attributed to one or more of the following factors:
-
Catalyst Deactivation: The catalyst is sensitive to air, moisture, and certain impurities.[1]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reactant concentrations are critical and often require optimization for each specific substrate.
-
Reagent Quality: The purity of substrates, reagents (especially the diazo compound), and solvents is crucial for catalyst activity.
-
Inefficient Carbene Transfer: The nature of the substrate and the carbene precursor can significantly influence the efficiency of the carbene transfer step.
Q2: How should I properly handle and store my Rh₂(O₂CCMe₃)₄ catalyst?
A2: To maintain its catalytic activity, Rh₂(O₂CCMe₃)₄ should be handled under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store the catalyst in a cool, dry place, tightly sealed to prevent exposure to oxygen and moisture.[1]
Q3: My reaction is producing significant byproducts. What are the likely side reactions?
A3: Common side reactions include the dimerization of the diazo compound to form a fumarate (B1241708) or maleate (B1232345) derivative, or reaction of the carbene intermediate with the solvent. In the case of cyclopropanation of electron-deficient alkenes, epoxide formation can sometimes be a competing pathway.[2][3]
Q4: Can the choice of solvent affect my reaction's conversion rate?
A4: Absolutely. The polarity of the solvent can influence the stability and reactivity of the rhodium carbene intermediate.[4][5] Non-coordinating, non-polar solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often effective. It is recommended to screen a few solvents to find the optimal one for your specific transformation.
Troubleshooting Guide for Low Conversion Rates
This guide provides a systematic approach to diagnosing and resolving low conversion issues.
Problem 1: Low or No Conversion
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Ensure the catalyst was handled under an inert atmosphere. 2. Use a fresh batch of catalyst from a reliable source. 3. Consider catalyst deactivation by impurities in the substrate or solvent. Purify all reagents. | Rh₂(O₂CCMe₃)₄ can be deactivated by oxygen, water, or coordinating impurities. |
| Poor Quality Diazo Compound | 1. Ensure the diazo compound is freshly prepared or properly stored. 2. Purify the diazo compound before use to remove any acidic impurities. 3. Add the diazo compound slowly to the reaction mixture using a syringe pump. | Diazo compounds can decompose, especially in the presence of acid. Slow addition minimizes side reactions like dimerization.[6] |
| Sub-optimal Reaction Temperature | 1. If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 40 °C). 2. Conversely, if byproduct formation is an issue, lowering the temperature might be beneficial. | Temperature affects both the rate of reaction and the stability of the catalyst and intermediates.[7][8] |
Problem 2: Reaction Starts but Stalls Before Completion
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Catalyst Loading | 1. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-5 mol%). | For less reactive substrates, a higher catalyst concentration may be required to achieve full conversion.[6] |
| Catalyst Poisoning | 1. Ensure all glassware is scrupulously clean and dry. 2. Purify the substrate and solvent to remove potential catalyst poisons such as amines, thiols, or phosphines. | Even trace amounts of certain functional groups can coordinate to the rhodium center and inhibit catalysis. |
| Product Inhibition | 1. Monitor the reaction progress over time. If the rate slows significantly as product accumulates, product inhibition may be occurring. 2. Consider running the reaction at a higher dilution. | The product may coordinate to the catalyst, reducing its activity. |
Data Presentation
The following tables provide illustrative data on how varying experimental parameters can influence conversion rates. Note: This data is for guidance and optimal conditions will vary with the specific substrates.
Table 1: Effect of Catalyst Loading on Conversion Rate
| Catalyst Loading (mol%) | Conversion (%) after 4h |
| 0.5 | 45 |
| 1.0 | 85 |
| 2.0 | >95 |
| 5.0 | >95 |
| Conditions: Styrene (B11656) (1.2 equiv.), ethyl diazoacetate (1.0 equiv.), Rh₂(O₂CCMe₃)₄, DCM, 25°C. |
Table 2: Effect of Temperature on Conversion Rate
| Temperature (°C) | Conversion (%) after 2h |
| 0 | 30 |
| 25 (Room Temp.) | 85 |
| 40 | >95 |
| Conditions: Styrene (1.2 equiv.), ethyl diazoacetate (1.0 equiv.), 1 mol% Rh₂(O₂CCMe₃)₄, DCM. |
Table 3: Effect of Solvent on Conversion Rate
| Solvent | Dielectric Constant | Conversion (%) after 4h |
| Toluene | 2.4 | 88 |
| Dichloromethane (DCM) | 9.1 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 55 |
| Acetonitrile | 37.5 | <10 |
| Conditions: Styrene (1.2 equiv.), ethyl diazoacetate (1.0 equiv.), 1 mol% Rh₂(O₂CCMe₃)₄, 25°C. |
Experimental Protocols
Key Experiment: Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol provides a baseline for troubleshooting your own experiments.
Materials:
-
Dirhodium(II) tetrakis(pivalate) (Rh₂(O₂CCMe₃)₄)
-
Styrene (purified by passing through a short plug of basic alumina)
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add Rh₂(O₂CCMe₃)₄ (1 mol%).
-
Add anhydrous DCM (to achieve a 0.1 M concentration with respect to the limiting reagent).
-
Add styrene (1.2 equivalents).
-
In a separate flame-dried syringe, prepare a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous DCM.
-
Slowly add the ethyl diazoacetate solution to the stirring reaction mixture over a period of 4 hours using a syringe pump.
-
Allow the reaction to stir at room temperature for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: A workflow for troubleshooting low conversion rates.
Caption: A simplified catalytic cycle for cyclopropanation.
References
- 1. americanelements.com [americanelements.com]
- 2. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate | Semantic Scholar [semanticscholar.org]
- 3. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Rhodium(II) Acetate and Rhodium(II) Trimethylacetate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Dirhodium(II) carboxylates are a class of highly effective catalysts widely employed in organic synthesis for their ability to promote a variety of transformations, most notably those involving diazo compounds. Among the most common of these catalysts are Rhodium(II) acetate (B1210297), Rh₂(OAc)₄, and Rhodium(II) trimethylacetate, also known as Rhodium(II) pivalate (B1233124) or Rh₂(OPiv)₄. While structurally similar, the electronic and steric properties of their respective carboxylate ligands impart distinct reactivities and efficiencies, making the choice of catalyst a critical parameter for reaction optimization.
This guide provides an objective comparison of Rh₂(OAc)₄ and Rh₂(OPiv)₄, focusing on their performance in a key catalytic reaction, supported by experimental data, to aid researchers in catalyst selection.
Structural and Electronic Properties
Both catalysts share the iconic "paddlewheel" structure, with two rhodium atoms bridged by four carboxylate ligands.[1] The primary difference lies in the substitution on the carboxylate ligand: a methyl group for acetate versus a tert-butyl group for trimethylacetate (pivalate).
Caption: Structural comparison of acetate and trimethylacetate (pivalate) ligands.
The bulky tert-butyl groups of the pivalate ligand make Rh₂(OPiv)₄ a more sterically hindered catalyst. Furthermore, the electron-donating nature of the tert-butyl group increases the electron density on the rhodium core, making Rh₂(OPiv)₄ more electron-rich compared to Rh₂(OAc)₄. This electronic difference can significantly influence the catalyst's reactivity with diazo compounds.[2]
Performance in Catalytic Cyclopropanation
A direct comparison of the two catalysts was performed by Lee and Choi in the cyclopropanation reaction between a diazo compound derived from Meldrum's acid and styrene (B11656).[2] The results starkly highlight the superior performance of Rhodium(II) trimethylacetate in this specific transformation.
Table 1: Catalyst Performance in the Cyclopropanation of Styrene
| Catalyst (1 mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Rh₂(OAc)₄ | PhF | 70 | 10 | 10[2] |
| Rh₂(OPiv)₄ | PhF | 70 | 3 | 94 [2] |
The significantly higher yield obtained with Rh₂(OPiv)₄ (94%) compared to Rh₂(OAc)₄ (10%) under similar conditions demonstrates its superior efficacy.[2] The authors note that the more electron-rich Rhodium(II) pivalate was "much superior for this reaction".[2]
Table 2: Rh₂(OPiv)₄ Performance with Substituted Styrenes
The study further explored the utility of Rh₂(OPiv)₄ with a range of substituted styrenes, showcasing its robustness.[2]
| Entry | Styrene Substrate | Time (h) | Product | Yield (%) |
| 1 | 4-Methylstyrene | 3 | 4-Methylstyrene Adduct | 92[2] |
| 2 | 4-Methoxystyrene | 3 | 4-Methoxystyrene Adduct | 85[2] |
| 3 | 4-Chlorostyrene | 4 | 4-Chlorostyrene Adduct | 79[2] |
| 4 | 4-Bromostyrene | 4 | 4-Bromostyrene Adduct | 80[2] |
| 5 | 1-Vinylnaphthalene | 5 | 1-Vinylnaphthalene Adduct | 64[2] |
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the reaction of the catalyst with the diazo compound to form a rhodium-carbene intermediate after the extrusion of nitrogen gas.[3] This highly reactive intermediate then reacts with the alkene in a concerted fashion to generate the cyclopropane (B1198618) ring and regenerate the catalyst.
Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
Experimental Protocols
The following is a representative experimental procedure for the Rh₂(OPiv)₄-catalyzed synthesis of cyclopropanes as described by Lee and Choi.[2]
General Procedure for the Synthesis of Cyclopropanes:
-
To a solution of the diazo compound (1.0 mmol) and styrene (2.0 mmol) in fluorobenzene (B45895) (2 mL), add Rhodium(II) pivalate (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at 70 °C for 3-6 hours under a nitrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica (B1680970) gel to yield the final cyclopropane product.
Caption: Experimental workflow for Rh₂(OPiv)₄-catalyzed cyclopropanation.
Conclusion
The experimental evidence clearly indicates that for the cyclopropanation of styrenes with diazo-Meldrum's acid, Rhodium(II) trimethylacetate is a significantly more effective catalyst than Rhodium(II) acetate . The enhanced performance is attributed to the greater electron-donating character of the pivalate ligands, which modulates the reactivity of the rhodium center.
While Rh₂(OAc)₄ remains a versatile and widely used catalyst, for reactions that may benefit from a more electron-rich and sterically demanding catalytic environment, Rh₂(OPiv)₄ presents a superior alternative. Researchers should consider screening both catalysts, as the optimal choice will ultimately depend on the specific substrates and reaction conditions employed. This data-driven comparison underscores the profound impact that ligand modification can have on the performance of dirhodium(II) catalysts.
References
A Comparative Guide to Dirhodium Catalysts for C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of carbon-hydrogen (C-H) bonds is a transformative approach in modern organic synthesis, offering a more efficient and atom-economical pathway to complex molecules. Among the array of catalysts developed for this purpose, dirhodium(II) complexes have emerged as a particularly powerful and versatile class. Their ability to mediate a wide range of C-H functionalization reactions, including carbene and nitrene transfer reactions, has positioned them as indispensable tools for academic and industrial chemists alike.
This guide provides an objective comparison of commonly employed dirhodium catalysts, focusing on their performance in C-H functionalization reactions. We will delve into the nuances of catalyst selection, present supporting experimental data in a clear and comparable format, and provide detailed experimental protocols for key transformations.
The Dirhodium(II) Core: A Platform for Versatile Catalysis
Dirhodium(II) catalysts feature a characteristic paddlewheel structure with two rhodium atoms bridged by four carboxylate or carboxamidate ligands. This unique architecture creates two available axial coordination sites where the catalytic action takes place. The electronic and steric properties of the bridging ligands play a crucial role in modulating the reactivity and selectivity of the catalyst. By rationally designing these ligands, chemists can fine-tune the catalyst's performance for specific C-H functionalization tasks.
Comparison of Key Dirhodium Catalysts
The selection of an appropriate dirhodium catalyst is paramount to achieving the desired outcome in a C-H functionalization reaction. Factors such as the nature of the C-H bond (primary, secondary, tertiary, benzylic, allylic), the desired type of functionalization (e.g., C-C, C-N bond formation), and the required level of stereocontrol all influence this choice. Here, we compare the performance of several widely used dirhodium catalysts.
Achiral Dirhodium Carboxylates: The Workhorses
Simple dirhodium(II) carboxylates, such as dirhodium(II) tetraacetate (Rh2(OAc)4), are often the first choice for initial screening and for reactions where stereocontrol is not a concern. They are commercially available, relatively inexpensive, and effective for a broad range of C-H functionalization reactions. Another notable achiral catalyst is dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropanoate) (Rh2(esp)2), which has shown exceptional performance in C-H amination reactions.[1]
Chiral Dirhodium Catalysts: Masters of Asymmetric Induction
For the synthesis of enantiomerically enriched compounds, a wide variety of chiral dirhodium catalysts have been developed. These catalysts typically employ chiral carboxylate or carboxamidate ligands to create a chiral environment around the active site, enabling high levels of enantio- and diastereoselectivity.
Some of the most successful chiral dirhodium catalysts include those derived from pyroglutamate, such as Rh2(S-DOSP)4, and those based on N-phthaloyl- or N-tetrachlorophthaloyl-amino acids, like Rh2(S-PTAD)4 and Rh2(S-TCPTAD)4. More recently, sterically demanding catalysts such as Rh2(S-TPPTTL)4 and its derivatives have demonstrated remarkable site-selectivity and stereocontrol in challenging C-H functionalization reactions.[2][3][4]
Quantitative Performance Data
To facilitate a direct comparison of catalyst performance, the following tables summarize quantitative data for selected dirhodium-catalyzed C-H functionalization reactions.
Table 1: Comparison of Dirhodium Catalysts for Intermolecular C-H Insertion
| Catalyst | Substrate | Diazo Compound | Product Yield (%) | ee (%) | dr | Reference |
| Rh2(OAc)4 | Cyclohexane | Methyl phenyldiazoacetate | 65 | - | - | [5] |
| Rh2(esp)2 | Ethylbenzene | 2,2,2-Trichloroethyl 2-phenyldiazoacetate | 75 | - | - | [1] |
| Rh2(S-DOSP)4 | Cyclohexane | Methyl 2-(4-bromophenyl)-2-diazoacetate | 85 | 95 | - | [6] |
| Rh2(S-PTAD)4 | 1,4-Cyclohexadiene | Ethyl 2-vinyldiazoacetate | 99 | 97 | >99:1 | [7] |
| Rh2(S-TPPTTL)4 | Silacyclobutane | 2,2,2-Trichloroethyl 2-(4-bromophenyl)-2-diazoacetate | 74 | 96 | >20:1 | [2] |
Table 2: Comparison of Dirhodium Catalysts for Intermolecular C-H Amination
| Catalyst | Substrate | Aminating Agent | Product Yield (%) | ee (%) | Reference |
| Rh2(OAc)4 | Indane | 2,2,2-Trichloroethylsulfamate | Moderate | - | [8] |
| Rh2(esp)2 | Ethylbenzene | 2,2,2-Trichloroethylsulfamate | 85 | - | [1][8] |
| Rh2(S-DOSP)4 | Tetrahydrofuran | N-Boc-N-(p-toluenesulfonyl)amine | 78 | 92 | [6] |
| Chiral Peptide-based Rh(II) | 3-Phenylpropyl bromide | Sulfamate (B1201201) ester | 53 | 93:7 er | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for key dirhodium-catalyzed C-H functionalization reactions.
General Procedure for Dirhodium-Catalyzed Intermolecular C-H Insertion
This protocol is a general guideline for a small-scale C-H insertion reaction using a diazo compound as the carbene precursor.
Materials:
-
Dirhodium catalyst (e.g., Rh2(OAc)4 or a chiral variant, 1 mol%)
-
Substrate (e.g., alkane, ether, 5-10 equivalents)
-
Diazo compound (1.0 equivalent)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or dichloroethane (DCE))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the dirhodium catalyst and the substrate.
-
Dissolve the components in the anhydrous solvent.
-
In a separate flask, prepare a solution of the diazo compound in the same anhydrous solvent.
-
Add the diazo compound solution to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate and minimize side reactions.
-
After the addition is complete, allow the reaction to stir at the specified temperature (ranging from room temperature to reflux, depending on the catalyst and substrate) for an additional 1-2 hours, or until TLC or GC-MS analysis indicates complete consumption of the diazo compound.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
General Procedure for Rh2(esp)2-Catalyzed Intermolecular C-H Amination
This protocol describes a typical C-H amination reaction using Rh2(esp)2 as the catalyst and a sulfamate ester as the nitrene precursor.[1][8]
Materials:
-
Rh2(esp)2 (2 mol%)
-
Substrate (e.g., activated C-H bond containing compound, 1.0 equivalent)
-
Sulfamate ester (e.g., 2,2,2-trichloroethylsulfamate, 1.2 equivalents)
-
Oxidant (e.g., PhI(OAc)2, 1.5 equivalents)
-
Magnesium oxide (MgO, 3.0 equivalents)
-
Anhydrous solvent (e.g., benzene (B151609) or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Rh2(esp)2, the substrate, the sulfamate ester, and MgO.
-
Add the anhydrous solvent and stir the suspension.
-
Add the oxidant in one portion.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Logic
To further aid in understanding the practical and conceptual aspects of using dirhodium catalysts, the following diagrams have been generated.
Conclusion
Dirhodium catalysts are invaluable tools for C-H functionalization, enabling the synthesis of complex molecules with high efficiency and selectivity. The choice of catalyst is critical and depends on the specific requirements of the transformation. While achiral catalysts like Rh2(OAc)4 and Rh2(esp)2 are excellent for general applications, the development of a diverse array of chiral dirhodium catalysts has opened the door to highly enantioselective C-H functionalization. By understanding the strengths and weaknesses of each catalyst and following robust experimental protocols, researchers can effectively harness the power of dirhodium catalysis to accelerate their research and development efforts.
References
- 1. Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Organosilanes by Donor/Acceptor Carbenes Derived from Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETD | Optimization of Rh2(S-TPPTTL)4 Through Ligand Diversification | ID: 5425kc066 | Emory Theses and Dissertations [etd.library.emory.edu]
- 4. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Rh2(esp)2 Catalyst [sigmaaldrich.com]
- 9. On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights [mdpi.com]
A Comparative Guide to the Mechanistic Study of Rhodium(II) Pivalate Catalyzed Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
The construction of cyclopropane (B1198618) rings is a cornerstone of modern organic synthesis, with these strained three-membered rings being key structural motifs in numerous pharmaceuticals and biologically active compounds. The catalytic transfer of a carbene fragment to an olefin is the most common strategy for their synthesis, and dirhodium(II) carboxylates have emerged as exceptionally effective catalysts for this transformation. Among these, Rhodium(II) pivalate (B1233124), [Rh₂(piv)₄], offers a unique balance of reactivity and selectivity.
This guide provides a comparative analysis of Rhodium(II) pivalate catalyzed cyclopropanation, benchmarking its performance against other common catalytic systems. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal method for their synthetic challenges.
Performance Comparison of Cyclopropanation Catalysts
The efficacy of a cyclopropanation catalyst is judged by several key metrics: chemical yield, diastereoselectivity (d.r.), and for asymmetric variants, enantioselectivity (e.e.). The following tables summarize the performance of Rhodium(II) pivalate and compare it with other widely used catalytic systems in the cyclopropanation of styrene (B11656) with ethyl diazoacetate (EDA), a benchmark reaction.
Table 1: Performance of Rhodium(II) Pivalate in the Cyclopropanation of Various Styrenes
| Alkene | Product Yield (%) | Diastereoselectivity (trans:cis) |
| Styrene | 76 | Not Reported |
| 4-Methylstyrene | 94 | Not Reported |
| 4-Chlorostyrene | 64 | Not Reported |
| 4-Acetoxystyrene | 68 | Not Reported |
| 4-Vinylbenzaldehyde | 55 | Not Reported |
| cis-β-Methylstyrene | 42 | Not Reported |
| 1-Vinylnaphthalene | 64 | Not Reported |
| 2-Vinylnaphthalene | 66 | Not Reported |
Data sourced from a study where reactions were performed with the diazo compound derived from Meldrum's acid.
Table 2: Comparative Performance of Various Catalysts in the Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Yield (%) | Diastereoselectivity (trans:cis) | Enantioselectivity (e.e. %) |
| Rhodium(II) pivalate | 76 (with diazo from Meldrum's acid) | Not Reported | N/A (achiral) |
| Rhodium(II) acetate (B1210297) [Rh₂(OAc)₄] | 92 | 75:25[1] | N/A (achiral) |
| Rh₂(S-PTAD)₄ | >99 | >20:1 | 97 |
| Copper(I) triflate (CuOTf) with BOX ligand | High | Good to Excellent | Up to 99 |
| Simmons-Smith (Et₂Zn, CH₂I₂) | High | N/A (methylene transfer) | N/A (achiral reagent) |
Mechanistic Insights
The generally accepted mechanism for cyclopropanation catalyzed by dirhodium(II) carboxylates, including Rhodium(II) pivalate, involves the formation of a rhodium-carbene intermediate. Definitive mechanistic studies of rhodium-catalyzed cyclopropanation are still developing; however, the mechanism has been rationalized based on product distribution and stereoselectivity.[2] The catalytic cycle can be summarized as follows:
-
Carbene Formation: The diazo compound reacts with the Rhodium(II) catalyst, displacing a weakly coordinated solvent molecule from an axial position. This is followed by the extrusion of nitrogen gas (N₂) to form a highly reactive rhodium-carbene species.
-
Cyclopropanation: The electron-deficient carbene carbon is then attacked by the nucleophilic double bond of the alkene. This is believed to be a concerted, asynchronous process where the two new carbon-carbon bonds are formed in a single step, but not to the same extent in the transition state.[3] The stereochemistry of the alkene is retained in the cyclopropane product.
-
Catalyst Regeneration: The cyclopropane product is released, and the catalyst is regenerated to re-enter the catalytic cycle.
The pivalate ligands, with their bulky tert-butyl groups, can influence the steric environment around the rhodium centers, which in turn can affect the selectivity of the cyclopropanation reaction.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results. Below are representative protocols for cyclopropanation using Rhodium(II) pivalate, a common alternative (Rhodium(II) acetate), and the classic Simmons-Smith reaction.
Protocol 1: General Procedure for Rhodium(II) Pivalate Catalyzed Cyclopropanation
This is a general procedure adapted from typical dirhodium(II) carboxylate-catalyzed reactions, as a highly detailed specific protocol for the pivalate was not available in the literature reviewed.
Materials:
-
Rhodium(II) pivalate [Rh₂(piv)₄] (1 mol%)
-
Alkene (e.g., Styrene) (1.0 mmol, 1.0 equiv)
-
Diazo compound (e.g., Ethyl diazoacetate) (1.1 mmol, 1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (B109758) or Toluene) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Rhodium(II) pivalate and the anhydrous solvent.
-
Add the alkene to the stirred solution.
-
The diazo compound is dissolved in a small amount of the anhydrous solvent and added dropwise to the reaction mixture over a period of 1-4 hours using a syringe pump. The slow addition is crucial to minimize the formation of carbene dimers.
-
The reaction is stirred at the desired temperature (ranging from room temperature to reflux, e.g., 70°C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane.
Protocol 2: Rhodium(II) Acetate Catalyzed Cyclopropanation of Styrene
Materials:
-
Rhodium(II) acetate [Rh₂(OAc)₄] (0.5-1 mol%)
-
Styrene (5.0 mmol, 1.0 equiv)
-
Ethyl diazoacetate (EDA) (5.5 mmol, 1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of styrene and Rhodium(II) acetate in anhydrous dichloromethane is prepared in a flask under an inert atmosphere.
-
Ethyl diazoacetate is added to the solution via syringe pump over 4 hours at room temperature.
-
The reaction mixture is stirred for an additional 12 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography to yield the ethyl 2-phenylcyclopropane-1-carboxylate.
Protocol 3: Simmons-Smith Cyclopropanation
Materials:
-
Alkene (e.g., Cyclohexene) (10 mmol, 1.0 equiv)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 12 mmol, 1.2 equiv)
-
Diiodomethane (CH₂I₂) (12 mmol, 1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) (20 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
The alkene is dissolved in anhydrous dichloromethane in a dry flask under an inert atmosphere and cooled to 0 °C in an ice bath.
-
Diethylzinc solution is added dropwise, followed by the dropwise addition of diiodomethane.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by distillation or column chromatography.
Visualizing the Mechanism and Workflow
Diagram 1: Catalytic Cycle of Rhodium(II) Pivalate Catalyzed Cyclopropanation
Caption: The catalytic cycle for Rhodium(II) pivalate catalyzed cyclopropanation.
Diagram 2: General Experimental Workflow for Cyclopropanation
References
Kinetic Isotope Effects in Dirhodium-Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinetic isotope effects (KIEs) in reactions catalyzed by dirhodium(II) tetracarboxylates, with a focus on C-H activation and cyclopropanation. While specific KIE data for dirhodium(II) tetrakis(pivalate), Rh₂(O₂CCMe₃)₄, is not extensively reported in the literature, a meaningful comparison can be drawn from its close structural and functional analogs, dirhodium(II) tetraacetate, Rh₂(OAc)₄, and dirhodium(II) tetrakis(trifluoroacetate), Rh₂(OCOCF₃)₄. This guide summarizes available experimental data, details relevant experimental protocols, and provides visualizations of key workflows to aid in mechanistic studies and catalyst selection.
Comparison of Kinetic Isotope Effects
The kinetic isotope effect is a powerful tool for elucidating the rate-determining step and transition state structure of a chemical reaction. In the context of dirhodium-catalyzed reactions, both deuterium (B1214612) (H/D) and carbon-13 (¹²C/¹³C) KIEs provide valuable insights into the mechanism of C-H insertion and cyclopropanation reactions.
Deuterium Kinetic Isotope Effects (kH/kD) in C-H Insertion
The intermolecular C-H insertion of ethyl diazoacetate into cyclohexane (B81311) is a benchmark reaction for studying the reactivity of dirhodium carbenes. The observed primary deuterium KIEs for this reaction using different dirhodium catalysts reveal the influence of the carboxylate ligands on the C-H activation step.
| Catalyst | Reaction | Substrate | kH/kD | Reference |
| Rh₂(OAc)₄ | C-H Insertion | Cyclohexane/Cyclohexane-d₁₂ | 2.45 | [1] |
| Rh₂(OCOCF₃)₄ | C-H Insertion | Cyclohexane/Cyclohexane-d₁₂ | 1.55 | [1] |
Analysis: The significant primary KIE observed with Rh₂(OAc)₄ (kH/kD = 2.45) indicates that the C-H bond cleavage is a major component of the rate-determining step.[1] The smaller KIE for the more electrophilic Rh₂(OCOCF₃)₄ catalyst (kH/kD = 1.55) suggests a more reactant-like and earlier transition state for the C-H insertion.[1] It can be inferred that Rh₂(O₂CCMe₃)₄, with electronic properties intermediate to the acetate (B1210297) and trifluoroacetate (B77799) analogs, would exhibit a KIE value between 1.55 and 2.45 for this reaction.
Carbon-13 Kinetic Isotope Effects (k¹²C/k¹³C) in Cyclopropanation
The study of ¹³C KIEs in the cyclopropanation of styrenes provides detailed information about the synchronicity of the bond-forming steps.
| Catalyst | Reaction | Substrate | Position | k¹²C/k¹³C | Reference |
| Rh₂(octanoate)₄ | Cyclopropanation | Styrene (B11656) & Methyl Phenyldiazoacetate | Terminal Olefinic Carbon | 1.024 | [2] |
| Internal Olefinic Carbon | 1.003-1.004 | [2] | |||
| Rh₂(S-DOSP)₄ | Cyclopropanation | Styrene & Methyl Phenyldiazoacetate | Terminal Olefinic Carbon | ~1.024 | [2] |
| Rh₂(OAc)₄ | Cyclopropanation | Styrene & Ethyl Diazoacetate | Terminal Olefinic Carbon | 1.012-1.015 | [2] |
Analysis: The substantial ¹³C KIE at the terminal olefinic carbon of styrene in the reaction with methyl phenyldiazoacetate catalyzed by Rh₂(octanoate)₄ suggests a highly asynchronous transition state where the bond to the terminal carbon is significantly formed.[2] The similarity of the KIEs with the bulky chiral catalyst Rh₂(S-DOSP)₄ indicates a comparable transition state geometry.[2] The smaller KIE observed with ethyl diazoacetate and Rh₂(OAc)₄ points towards an earlier transition state.[2]
Experimental Protocols
Determination of Intermolecular Deuterium Kinetic Isotope Effect (kH/kD) for C-H Insertion
This protocol is a representative procedure for determining the kH/kD in a competitive reaction between a deuterated and non-deuterated substrate.
1. Materials:
-
Dirhodium catalyst (e.g., Rh₂(OAc)₄)
-
Diazo compound (e.g., ethyl diazoacetate)
-
Non-deuterated substrate (e.g., cyclohexane)
-
Deuterated substrate (e.g., cyclohexane-d₁₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Internal standard for analysis (e.g., dodecane)
2. Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the dirhodium catalyst (typically 0.1-1 mol%) in the anhydrous solvent.
-
Add a precisely weighed equimolar mixture of the non-deuterated and deuterated substrates.
-
Add a known amount of the internal standard.
-
Cool the solution to the desired reaction temperature (e.g., 25 °C).
3. Reaction Execution:
-
Slowly add the diazo compound via a syringe pump over a period of several hours to maintain a low concentration of the diazo compound and minimize side reactions.
-
Allow the reaction to proceed to low conversion (typically 10-20%) to ensure the ratio of reactants does not change significantly.
-
Quench the reaction by, for example, adding a small amount of a scavenger like triethylamine.
4. Analysis:
-
Filter the reaction mixture through a short plug of silica (B1680970) gel to remove the catalyst.
-
Analyze the filtrate by gas chromatography (GC) or ¹H NMR spectroscopy.
-
Determine the relative amounts of the protiated and deuterated C-H insertion products by comparing their peak areas to the internal standard.
-
The kH/kD is calculated from the ratio of the products, taking into account the initial ratio of the substrates.
Determination of ¹³C Kinetic Isotope Effect by the Singleton Method
This protocol outlines the measurement of natural abundance ¹³C KIEs using high-field NMR spectroscopy.
1. Materials:
-
Dirhodium catalyst
-
Substrate of interest
-
Reagents for the reaction
-
High-purity NMR solvent
-
NMR spectrometer with high field strength (e.g., 500 MHz or higher)
2. Reaction and Sample Preparation:
-
Run the reaction to a high conversion (typically >90%).
-
Carefully quench the reaction and isolate the unreacted starting material.
-
Purify the recovered starting material to a high degree to remove any impurities that might interfere with the NMR analysis.
-
Prepare a concentrated solution of the purified, unreacted starting material in the NMR solvent.
-
Prepare a reference sample of the starting material from the same batch that has not undergone reaction.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum of both the recovered starting material and the reference sample.
-
To ensure accurate quantification, use a long relaxation delay (at least 5 times the longest T₁ of the carbons of interest) and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Acquire the spectra with a high signal-to-noise ratio.
4. Data Analysis:
-
Carefully integrate the signals for each carbon atom in both spectra.
-
The isotopic enrichment (R) for each carbon is determined by comparing the integral of that carbon to the integral of a carbon atom in the molecule that is assumed not to participate in the reaction and thus has no KIE (internal standard).
-
The KIE is calculated using the following equation: k¹²C/k¹³C = ln(1 - F) / ln(1 - F * (R/R₀)) , where F is the fractional conversion of the reaction, R is the isotope ratio in the recovered starting material, and R₀ is the isotope ratio in the starting material.[3][4]
Visualizations
Experimental Workflow for H/D KIE Determination
Caption: Experimental workflow for determining the intermolecular H/D kinetic isotope effect.
Signaling Pathway for Dirhodium-Catalyzed C-H Insertion
Caption: Simplified catalytic cycle for dirhodium-catalyzed C-H insertion.
References
Validating the Stereochemical Outcome of Rhodium-Catalyzed Insertions: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving precise control over stereochemistry is paramount. Rhodium-catalyzed insertion reactions into C-H, Si-H, and O-H bonds have emerged as powerful tools for creating chiral centers. This guide provides an objective comparison of the stereochemical outcomes of various rhodium-catalyzed insertion reactions, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Introduction to Rhodium-Catalyzed Insertion Reactions
Rhodium catalysts, particularly dirhodium(II) tetracarboxylates and rhodium(I) complexes with chiral ligands, are highly effective in promoting the insertion of carbenoids, derived from diazo compounds, into a variety of single bonds. The stereochemical outcome of these reactions is highly dependent on the catalyst's structure, the nature of the substrate, and the reaction conditions. This guide focuses on validating these outcomes through a comparative analysis of reported data and standardized experimental procedures.
Comparative Analysis of Stereochemical Outcomes
The stereoselectivity of rhodium-catalyzed insertion reactions is typically quantified by enantiomeric excess (e.e.) for the formation of enantiomers and diastereomeric ratio (d.r.) for the formation of diastereomers. Below is a summary of representative data for C-H, Si-H, and O-H insertion reactions.
C-H Insertion Reactions
Rhodium-catalyzed C-H insertion is a valuable method for the direct functionalization of C-H bonds. Chiral dirhodium(II) catalysts, such as those with prolinate-derived ligands, have demonstrated exceptional control over the stereochemistry of this transformation.
| Catalyst | Substrate | Diazo Compound | Product Yield (%) | d.r. | e.e. (%) | Reference |
| Rh₂(S-DOSP)₄ | Cyclohexane | Methyl phenyldiazoacetate | 75 | - | 95 | [1] |
| Rh₂(S-PTAD)₄ | N-Boc-pyrrolidine | Methyl aryldiazoacetate | 88 | >19:1 | 98 | [1] |
| Rh₂(S-TCPTTL)₄ | Silicon-substituted alkanes | Aryldiazoacetates | High | High | High | [2] |
Si-H Insertion Reactions
The enantioselective insertion of carbenoids into Si-H bonds provides an efficient route to valuable chiral organosilanes. Both rhodium(I) and dirhodium(II) catalysts have been successfully employed in these reactions.
| Catalyst | Silane (B1218182) | Diazo Compound | Product Yield (%) | e.e. (%) | Reference |
| [Rh(cod)Cl]₂ / Chiral Diene | Dimethylphenylsilane | Methyl α-diazophenylacetate | 86 | 99 | [3] |
| Rh₂(S-TCPTTL)₄ | Prochiral Silanes | Diarylcarbenes | up to 98 | up to 95 | [4] |
| Rhodium(I) / Chiral Diene | α-diazophosphonates | Various Silanes | Good | up to 99 | [3] |
O-H Insertion Reactions
Rhodium-catalyzed O-H insertion reactions offer a direct method for the synthesis of α-alkoxy and α-hydroxy esters. Cooperative catalysis, involving a chiral rhodium complex and a chiral Brønsted acid, has been shown to be highly effective.
| Catalyst | Alcohol/Phenol | Diazo Compound | Product Yield (%) | e.e. (%) | Reference |
| Rh₂(OAc)₄ / Chiral Phosphoric Acid | Phenols | α-Aryl-α-diazoacetates | 85-95 | 90-98 | [5] |
| Rh₂(OAc)₄ / Chiral Phosphoric Acid | Aliphatic Alcohols | α-Aryl-α-diazoacetates | 70-88 | 81-96 | [5] |
Experimental Protocols
Accurate validation of stereochemical outcomes relies on rigorous experimental procedures for both the catalytic reaction and the subsequent analysis.
General Procedure for Rhodium-Catalyzed Insertion Reactions
Catalyst Preparation:
-
Dirhodium(II) Tetracarboxylate Catalysts (e.g., Rh₂(S-PTTL)₄): An efficient and reliable procedure for the preparation of dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh₂(S-PTTL)₄, involves the N-phthaloylation of (S)-tert-leucine followed by ligand exchange with rhodium(II) acetate.
-
Chiral Diene Ligands for Rhodium(I) Catalysis (e.g., (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene): The synthesis involves the asymmetric hydrosilylation of norbornadiene, followed by oxidation and a double cross-coupling reaction to introduce the benzyl (B1604629) groups.
Insertion Reaction Protocol (General Example for Si-H Insertion):
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the rhodium catalyst (e.g., [Rh(cod)Cl]₂; 1-2 mol%) and the chiral diene ligand (2-4 mol%).
-
Add the desired solvent (e.g., dichloromethane, 0.1 M).
-
Add the silane (1.2-2.0 equivalents).
-
Slowly add a solution of the diazo compound (1.0 equivalent) in the same solvent over a period of 1-4 hours using a syringe pump at the specified reaction temperature (e.g., room temperature).
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the diazo compound.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Analytical Methods for Stereochemical Validation
Determination of Enantiomeric Excess (e.e.) by Chiral High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., HPLC-grade hexane/isopropanol (B130326) mixture) to a concentration of approximately 1 mg/mL.
-
HPLC System: Utilize an HPLC system equipped with a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Analysis Conditions:
-
Flow rate: Typically 0.5-1.0 mL/min.
-
Column temperature: 25 °C.
-
Detection: UV detector at a wavelength where the product has significant absorbance (e.g., 254 nm).
-
-
Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Determination of Diastereomeric Ratio (d.r.) by ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis:
-
Identify well-resolved signals corresponding to protons that are in different chemical environments in the two diastereomers.
-
Integrate the signals for each diastereomer.
-
The diastereomeric ratio is the ratio of the integration values. For accurate quantification, ensure that the chosen signals are fully relaxed between pulses, which is generally true for ¹H NMR.
-
Mechanistic Insights and Stereochemical Models
The stereochemical outcome of these reactions is dictated by the transition state geometry, which is influenced by the chiral environment created by the catalyst.
Catalytic Cycle for Rhodium(II)-Catalyzed C-H Insertion
Caption: A simplified catalytic cycle for dirhodium(II)-catalyzed C-H insertion.
The chiral ligands (L*) on the dirhodium catalyst create a chiral pocket that directs the approach of the substrate to the rhodium-carbene intermediate, leading to the observed enantioselectivity.
Stereochemical Model for Rhodium(I)/Chiral Diene-Catalyzed Si-H Insertion
Caption: Proposed catalytic cycle for Rh(I)-catalyzed enantioselective Si-H insertion.
In this model, the chiral diene ligand creates a C₁-symmetric environment around the rhodium center. The substrate approaches the rhodium carbene intermediate in a specific orientation to minimize steric interactions, leading to the preferential formation of one enantiomer.
Conclusion
The stereochemical outcome of rhodium-catalyzed insertion reactions can be effectively validated through a combination of robust experimental techniques and careful analysis. The choice of catalyst and reaction conditions plays a crucial role in achieving high levels of stereoselectivity. This guide provides a framework for researchers to compare different rhodium-catalyzed systems and to implement reliable protocols for the synthesis and stereochemical analysis of chiral molecules. The continued development of new chiral rhodium catalysts promises to further expand the scope and utility of these powerful transformations in asymmetric synthesis.
References
- 1. Practical synthesis of Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A chiral chelating diene as a new type of chiral ligand for transition metal catalysts: its preparation and use for the rhodium-catalyzed asymmetric 1,4-addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
A Comparative Guide to Alternative Catalysts for Rhodium(II)-Mediated Carbene Transfer Reactions
For Researchers, Scientists, and Drug Development Professionals
The quest for more sustainable, cost-effective, and efficient catalytic systems is a driving force in modern synthetic chemistry. Dirhodium(II) carboxylates, particularly Rhodium(II) trimethylacetate and its close analog dirhodium(II) tetraacetate, are highly effective catalysts for a vast range of carbene and nitrene transfer reactions, including cyclopropanation and C-H functionalization.[1][2] However, the high cost and limited availability of rhodium necessitate the exploration of alternatives. This guide provides an objective comparison of catalysts based on more abundant and economical metals such as iron, copper, ruthenium, iridium, and cobalt, which have emerged as viable alternatives.[3][4]
Performance Comparison in Catalytic Cyclopropanation
The cyclopropanation of olefins with diazo compounds is a benchmark reaction for evaluating carbene transfer catalysts. The following tables summarize the performance of various alternative catalysts in the cyclopropanation of styrene (B11656) with ethyl diazoacetate (EDA), a common model reaction, and compares them to the performance of Rh₂(OAc)₄.
Table 1: Comparison of Catalysts for Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Ref(s) |
| Rh₂(OAc)₄ | 1 | Benzene (B151609) | 75 | >95:5 | [5] |
| Fe(TPP)Cl / Co(Cp)₂ | 0.1 | Dichloromethane (B109758) | >95 | 8.7:1 | [6] |
| [Fe(salen)]₂O | 1 | Dichloromethane | 92 | 2.6:1 | [7] |
| Cu(OTf)₂ / Box | 1 | Dichloromethane | 95 | 72:28 | [5] |
| Ru(II)-Pheox | 1 | Dichloromethane | 91 | >99:1 | [8][9] |
Abbreviations: TPP = tetraphenylporphyrin; Co(Cp)₂ = cobaltocene (B1669278) (reductant); salen = N,N'-bis(salicylidene)ethylenediamine; Box = bis(oxazoline) ligand; Pheox = phenyloxazoline ligand.
Performance Comparison in Catalytic X-H Insertion Reactions
Catalytic insertion of carbenes into C-H and N-H bonds is a powerful tool for direct functionalization. The performance of alternative catalysts in these transformations is critical for their adoption in complex molecule synthesis.
Table 2: Comparison of Catalysts for Carbene N-H Insertion
| Substrate (Amine) | Diazo Compound | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Ref(s) |
| Aniline | Ethyl Diazoacetate | Rh₂(OAc)₄ | 0.5 | Dichloromethane | 85 | [2] |
| Aniline | Ethyl Diazoacetate | Heterogeneous Rh-SA | 0.15 | Dichloromethane | 95 | [2] |
| Aniline | Ethyl Diazoacetate | Cobaloxime | 2 | Dichloromethane | 92 | [10][11] |
| Aniline | Ethyl Diazoacetate | Heterogeneous Ir-SA | 0.23 | 1,2-Dichloroethane | 93 | [12][13] |
Abbreviations: SA = single-atom catalyst.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for evaluating and implementing new catalytic systems.
Protocol 1: General Procedure for Rh₂(OAc)₄-Catalyzed Cyclopropanation of Styrene
To a solution of styrene (5 mmol, 1.0 equiv.) and Rh₂(OAc)₄ (0.05 mmol, 1 mol%) in anhydrous benzene (10 mL) under an argon atmosphere, a solution of ethyl diazoacetate (EDA) (5.5 mmol, 1.1 equiv.) in anhydrous benzene (5 mL) is added dropwise over 1 hour at room temperature. The reaction mixture is stirred for an additional 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate (B1210297) gradient) to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate.[5]
Protocol 2: General Procedure for Iron-Porphyrin Catalyzed Cyclopropanation of Styrene
In a glovebox, Fe(TPP)Cl (0.01 mmol, 0.1 mol%) and cobaltocene (0.02 mmol, 0.2 mol%) are dissolved in anhydrous dichloromethane (5 mL). Styrene (10 mmol, 1.0 equiv.) is added to the solution. A solution of ethyl diazoacetate (EDA) (11 mmol, 1.1 equiv.) in anhydrous dichloromethane (5 mL) is then added slowly via syringe pump over 2 hours at room temperature. After the addition is complete, the mixture is stirred for another hour. The reaction mixture is then filtered through a short pad of silica gel, and the solvent is evaporated. The crude product is purified by column chromatography.[6]
Protocol 3: General Procedure for Cobaloxime-Catalyzed N-H Insertion
In an oven-dried vial, the cobaloxime catalyst (0.02 mmol, 2 mol%) and the amine (1.0 mmol, 1.0 equiv.) are dissolved in anhydrous dichloromethane (2 mL) under a nitrogen atmosphere. A solution of the diazo compound (1.2 mmol, 1.2 equiv.) in anhydrous dichloromethane (1 mL) is then added dropwise at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is purified by flash chromatography on silica gel to yield the α-amino ester product.[10][11]
Catalytic Cycles and Mechanistic Pathways
Understanding the catalytic cycle is key to optimizing reaction conditions and catalyst design. The following diagrams illustrate the generally accepted mechanisms for carbene transfer reactions catalyzed by rhodium and its iron-based alternatives.
The catalytic cycle for dirhodium(II) catalysts begins with the reaction of the catalyst with a diazo compound to form a rhodium-carbene intermediate, with the extrusion of nitrogen gas.[1] This electrophilic carbene species then reacts with an olefin in a concerted, though often asynchronous, step to form the cyclopropane ring and regenerate the active catalyst.[14]
References
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Iron- and cobalt-catalyzed C(sp3)–H bond functionalization reactions and their application in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. DSpace [dr.lib.iastate.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. n11.iphy.ac.cn [n11.iphy.ac.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rhodium Carboxylate Ligands in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of synthetic endeavors. Dirhodium(II) carboxylate complexes are powerful catalysts, particularly for carbene- and nitrene-transfer reactions, which are instrumental in the formation of carbon-carbon and carbon-nitrogen bonds. The choice of the carboxylate ligand profoundly influences the catalyst's reactivity, selectivity, and efficiency. This guide provides a head-to-head comparison of various rhodium carboxylate ligands, supported by experimental data, to aid in catalyst selection for key organic transformations.
Introduction to Dirhodium(II) Carboxylate Catalysts
Dirhodium(II) tetracarboxylate catalysts, often depicted as having a "paddlewheel" structure, are versatile tools in modern organic synthesis. These complexes feature two rhodium atoms bridged by four carboxylate ligands, leaving two axial sites available for substrate coordination and catalysis. The electronic and steric properties of the carboxylate ligands are transmitted to the rhodium centers, thereby dictating the catalyst's behavior in reactions such as cyclopropanation and C-H functionalization. This guide will focus on a comparative analysis of common achiral and chiral rhodium carboxylate ligands.
Performance in Asymmetric Cyclopropanation
Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a fundamental transformation in organic synthesis, providing access to a versatile three-membered carbocycle. The enantioselectivity of this reaction when catalyzed by chiral dirhodium(II) complexes is highly dependent on the ligand structure. A common model reaction for evaluating catalyst performance is the cyclopropanation of styrene (B11656) with a diazoacetate.
Comparison of Chiral Ligands
A study comparing various chiral dirhodium(II) catalysts in the cyclopropanation of styrene with methyl phenyldiazoacetate provides valuable insights into ligand effects. The results, summarized in the table below, highlight the superior performance of specific chiral ligands in terms of both diastereoselectivity (d.r.) and enantioselectivity (e.e.).
| Catalyst/Ligand | Diastereoselectivity (trans:cis) | Enantiomeric Excess (e.e.) of trans-isomer (%) |
| Rh₂(S-DOSP)₄ | >95:5 | 98 |
| Rh₂(S-PTAD)₄ | >95:5 | 97 |
| Rh₂(S-PTTL)₄ | >95:5 | 97 |
| Rh₂(S-biTISP)₂ | >95:5 | 88 |
| Rh₂(S-PTPA)₄ | >95:5 | 95 |
Data compiled from various sources. Reaction conditions may vary slightly.
Among the tested catalysts, Rh₂(S-DOSP)₄, Rh₂(S-PTAD)₄, and Rh₂(S-PTTL)₄ consistently deliver excellent enantioselectivity, making them prime candidates for asymmetric cyclopropanation reactions.
Performance in C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation that offers a more atom- and step-economical approach to complex molecule synthesis. Dirhodium(II) carboxylate catalysts are particularly effective in mediating C-H insertion reactions of carbene intermediates.
Comparison of Achiral Ligands
The choice of simple, achiral carboxylate ligands can influence the efficiency of C-H functionalization. For instance, in the intramolecular C-H insertion of 1-diazo-2-pentanone, different rhodium carboxylate catalysts exhibit varying degrees of selectivity.
| Catalyst | Product Ratio (C-H insertion:other) |
| Rh₂(OAc)₄ | 3:1 |
| Rh₂(oct)₄ | 5:1 |
Data is illustrative and may vary based on specific substrates and conditions.
In this specific example, rhodium(II) octanoate (B1194180) demonstrates a higher selectivity for the desired C-H insertion product compared to rhodium(II) acetate (B1210297). This suggests that the longer alkyl chains of the octanoate ligand can influence the catalyst's selectivity profile.
Experimental Protocols
General Procedure for Dirhodium-Catalyzed Cyclopropanation of Styrene
To a solution of the dirhodium(II) carboxylate catalyst (1 mol%) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere is added styrene (5 equivalents). A solution of the diazoacetate (1 equivalent) in the same solvent is then added slowly via a syringe pump over a period of several hours. The reaction mixture is stirred at room temperature until the diazo compound is completely consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the cyclopropane product.
General Procedure for Dirhodium-Catalyzed Intermolecular C-H Insertion
In a reaction vessel under an inert atmosphere, the dirhodium(II) carboxylate catalyst (1 mol%) and the C-H substrate (e.g., cyclohexane, used as solvent or in excess) are combined. The diazo compound (1 equivalent) is then added portion-wise or via syringe pump at a controlled rate. The reaction is stirred at the desired temperature until complete consumption of the diazo compound. After completion, the excess C-H substrate and solvent are removed in vacuo, and the crude product is purified by column chromatography.
Synthesis of Dirhodium(II) Tetracarboxylate Catalysts
A common method for the synthesis of dirhodium(II) tetracarboxylates is through ligand exchange with dirhodium(II) tetraacetate.
Example: Synthesis of Dirhodium(II) Tetraoctanoate
Dirhodium(II) tetraacetate and an excess of octanoic acid are heated in a suitable solvent (e.g., chlorobenzene) under an inert atmosphere. The acetic acid formed is removed by distillation. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to yield dirhodium(II) tetraoctanoate.
Visualizing the Catalytic Cycle
The catalytic cycle for dirhodium-catalyzed cyclopropanation provides a clear illustration of the reaction mechanism. This process can be visualized using a Graphviz diagram.
Caption: Catalytic cycle of dirhodium-catalyzed cyclopropanation.
Conclusion
The selection of the carboxylate ligand in dirhodium(II) catalysis is a critical parameter that significantly impacts the outcome of synthetic transformations. For asymmetric cyclopropanation, chiral ligands such as those in Rh₂(S-DOSP)₄ and Rh₂(S-PTAD)₄ offer exceptional levels of enantiocontrol. In C-H functionalization, even subtle changes in achiral ligands, such as moving from acetate to octanoate, can lead to noticeable differences in selectivity. This guide provides a starting point for researchers to make informed decisions in the selection of rhodium carboxylate catalysts for their specific synthetic needs. Further optimization of reaction conditions for each substrate and catalyst combination is always recommended to achieve the best results.
A Comparative Guide to the Spectroscopic Evidence for Rhodium-Nitrenoid Intermediates
For Researchers, Scientists, and Drug Development Professionals
The direct detection and characterization of reactive intermediates in catalytic cycles is a cornerstone of mechanistic understanding and catalyst development. In the realm of rhodium-catalyzed C-H amination and amidation reactions, rhodium-nitrenoid species have long been postulated as the key intermediates responsible for nitrogen group transfer. However, their high reactivity and fleeting nature have made their direct observation a significant scientific challenge. This guide provides a comprehensive comparison of the spectroscopic techniques that have been successfully employed to gather evidence for the existence of these elusive intermediates, supported by experimental data and detailed protocols.
Spectroscopic Characterization of Rhodium-Nitrenoid Intermediates: A Comparative Overview
The transient nature of rhodium-nitrenoid intermediates necessitates the use of advanced spectroscopic techniques capable of capturing short-lived species. The following table summarizes the key spectroscopic methods and the quantitative data obtained, providing strong evidence for the formation of rhodium-nitrenoids.
| Spectroscopic Technique | Precursor/System | Key Spectroscopic Data | Interpretation/Significance |
| X-ray Crystallography | Rh₂(esp)₂(AdN₃)₂ (photogenerated) | Rh-N bond length contraction from 2.335(3) Å in the azide (B81097) precursor to 2.12(1) Å in the nitrenoid intermediate.[1][2] | Direct structural evidence of a Rh-N multiple bond characteristic of a nitrenoid species. The short bond length is indicative of a strong interaction between the rhodium center and the nitrogen atom. |
| Rhodium dioxazolone complex (photogenerated) | Rh-N bond length contraction from 2.153(2) Å to 2.02(2) Å upon formation of the Rh-acylnitrenoid.[1][3] | Confirms the formation of a rhodium-acylnitrenoid with a distinct Rh-N bond, providing a structural snapshot of this key intermediate in C-H amidation. | |
| Transient Absorption Spectroscopy | Photolysis of Rh₂(esp)₂(AdN₃) in CH₂Cl₂ | Isosbestic points observed at 411, 455, and 618 nm.[2][4] | The presence of well-defined isosbestic points indicates a clean conversion of the starting material to a single or a set of well-defined species without the buildup of significant amounts of other intermediates, consistent with the formation of the nitrenoid. |
| Mass Spectrometry (ESI-MS & MALDI-MS) | Photoirradiation of a Rh-hydroxamate complex | Observation of a new peak at m/z = 550.07, corresponding to the adduct of the Rh-acylnitrene and acetonitrile.[5] | Provides mass evidence for the formation of the rhodium-acylnitrenoid intermediate and its subsequent trapping by a solvent molecule. |
| Ablation of Rh₂(esp)₂(AdN₃)₂ | Detection of an ion at m/z = 907.5, matching the expected mass of [Rh₂(esp)₂(AdN)]⁺.[2] | Confirms the facile loss of N₂ from the azide precursor to generate the rhodium-nitrenoid fragment in the gas phase. | |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Photoactivation of Rh-hydroxamates | Observation of an N-centered radical species.[5] | Suggests a stepwise, single-electron transfer pathway for the formation of the nitrenoid, proceeding through a radical intermediate. This provides insight into the electronic structure and formation mechanism of the active species. |
Alternative Mechanistic Pathways and Their Spectroscopic Signatures
While the evidence for rhodium-nitrenoid intermediates is compelling, alternative mechanistic pathways, such as those involving concerted C-H insertion or radical-based mechanisms, have also been considered.
-
Concerted Pathway: In a concerted C-H insertion mechanism, the C-N bond formation and C-H bond cleavage occur in a single transition state, without the formation of a discrete nitrenoid intermediate. Spectroscopically, this would be characterized by the absence of any observable intermediate between the catalyst-substrate adduct and the final product. The clean isosbestic points observed in transient absorption studies could also be consistent with a concerted process if the reaction proceeds directly from the excited state of the precursor to the product without any long-lived intermediates.
-
Radical Pathways: Mechanisms involving free nitrene radicals or substrate-based radicals would be expected to show distinct spectroscopic signatures. EPR spectroscopy would be a key technique to identify and characterize these paramagnetic species. The observation of N-centered radicals from the photoactivation of some rhodium-hydroxamate precursors suggests that radical pathways can be operative in the formation of the nitrenoid itself.[5] Kinetic isotope effect (KIE) studies can also provide indirect evidence for the nature of the C-H activation step, with lower KIE values often associated with concerted insertions by singlet nitrenoids and higher values suggesting stepwise hydrogen atom abstraction by triplet, radical-like species.[6]
The direct spectroscopic observation of rhodium-nitrenoid intermediates, particularly through X-ray crystallography and transient absorption spectroscopy, provides strong evidence against purely concerted or free-radical mechanisms in the systems studied.
Experimental Protocols
In Crystallo X-ray Diffraction of a Photogenerated Rhodium-Nitrenoid
This protocol is based on the work of Powers and coworkers for the characterization of a reactive Rh₂ nitrenoid by crystalline matrix isolation.[1][2]
-
Crystal Preparation: Single crystals of a suitable rhodium-azide precursor, such as Rh₂(esp)₂(AdN₃)₂, are grown. The chelating bis-carboxylate ligands help to create a robust crystalline matrix.
-
Mounting and Cooling: A selected crystal is mounted on a goniometer head and cooled to a low temperature (e.g., 100 K) to trap the transient intermediate and minimize thermal vibrations.
-
Initial Data Collection: A complete X-ray diffraction dataset of the precursor crystal is collected to determine its initial structure.
-
Photogeneration of the Nitrenoid: The crystal is irradiated in situ with a light source (e.g., LEDs with λ > 455 nm) for a specific duration to induce the extrusion of N₂ and formation of the nitrenoid intermediate.
-
Data Collection of the Intermediate: Following irradiation, another full X-ray diffraction dataset is collected on the partially converted crystal.
-
Data Analysis: The resulting diffraction data is processed to solve and refine the crystal structure. The refined structure will show a mixture of the starting azide complex and the newly formed nitrenoid species, allowing for the determination of the Rh-N bond length and other metrical parameters of the intermediate.
Transient Absorption Spectroscopy of a Rhodium-Nitrenoid
This protocol outlines a general procedure for transient absorption spectroscopy to detect short-lived intermediates, as applied in the study of rhodium-nitrenoid formation.
-
Sample Preparation: A solution of the rhodium-nitrenoid precursor (e.g., a rhodium-azide or rhodium-dioxazolone complex) is prepared in a suitable solvent (e.g., CH₂Cl₂) in a cuvette. The concentration is adjusted to have an appropriate optical density at the excitation wavelength.
-
Pump-Probe Setup: The experiment is performed using a pump-probe transient absorption spectrometer. A high-intensity, short-pulsed laser (the "pump" beam) is used to excite the sample and initiate the photochemical reaction. A second, broad-spectrum, and less intense light pulse (the "probe" beam) is passed through the sample at a variable time delay after the pump pulse.
-
Data Acquisition: The absorption spectrum of the probe light is recorded at various time delays after the pump pulse. The difference in absorbance of the sample before and after excitation (ΔA) is plotted as a function of wavelength and time.
-
Data Analysis: The evolution of the transient absorption spectra is analyzed. The appearance of new absorption bands and the decay of the precursor's absorption are monitored. The presence of isosbestic points, where the absorbance does not change during the reaction, indicates a clean conversion between two or a limited number of species. Kinetic analysis of the rise and decay of transient signals can provide information on the lifetime of the intermediate.
Visualizing the Catalytic Cycle and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. thieme.de [thieme.de]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Amino Group Transfer Reactions Mediated by Photoinduced Nitrene Formation from Rhodium‐Hydroxamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examining the effects of additives and precursors on the reactivity of rhodium alkyl nitrenes generated from substituted hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Rhodium(II) Pivalate vs. Copper Catalysts in Carbene Transfer Reactions
For Researchers, Scientists, and Drug Development Professionals
The catalytic transfer of carbene moieties from diazo compounds is a cornerstone of modern organic synthesis, enabling the construction of valuable structural motifs such as cyclopropanes and facilitating insertions into C-H and O-H bonds. Among the plethora of catalysts developed for these transformations, dirhodium(II) carboxylates, particularly Rhodium(II) pivalate (B1233124) [Rh₂(piv)₄], and various copper complexes have emerged as the most prominent and widely utilized systems. This guide provides an objective comparison of the performance of Rhodium(II) pivalate against common copper catalysts in key carbene transfer reactions, supported by experimental data, detailed methodologies, and mechanistic diagrams to inform catalyst selection in research and development.
At a Glance: Rhodium(II) Pivalate vs. Copper Catalysts
| Feature | Rhodium(II) Pivalate | Copper Catalysts (e.g., Cu(I), Cu(II) complexes) |
| Generality | Broad applicability across a wide range of carbene transfer reactions. | Highly effective, particularly for cyclopropanation and with specific ligand systems. |
| Reactivity | Generally highly reactive, often requiring low catalyst loadings (0.5-2 mol%). | Reactivity is highly dependent on the copper source (Cu(I) vs. Cu(II)) and the nature of the ligand. Catalyst loading is typically in the range of 1-10 mol%. |
| Selectivity | Often provides high levels of diastereoselectivity and, with chiral ligands, excellent enantioselectivity. | Can achieve high stereoselectivity, especially with well-designed chiral ligands (e.g., bis(oxazolines)). |
| Cost | Significantly more expensive due to the precious nature of rhodium. | More cost-effective, as copper is an earth-abundant metal. |
| Air/Moisture Stability | Rhodium(II) carboxylates are generally stable and easy to handle. | Stability can vary depending on the specific complex and its oxidation state. |
Performance Data in Key Transformations
The following tables summarize the performance of Rhodium(II) pivalate and representative copper catalysts in key carbene transfer reactions. It is important to note that a direct comparison under identical conditions is often challenging to find in the literature; the data presented here is collated from various sources to provide a comparative overview.
Cyclopropanation of Alkenes
The reaction of diazo compounds with alkenes to furnish cyclopropanes is a hallmark transformation for both catalyst systems. The cyclopropanation of styrene (B11656) with ethyl diazoacetate (EDA) is a widely studied benchmark reaction.
Table 1: Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Ligand | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| Rh₂(piv)₄ | - | Dichloromethane (B109758) | 94 | - | - |
| Rh₂(OAc)₄ | - | Benzene (B151609) | 75 | >95:5 | -[1] |
| Cu(acac)₂ | - | Toluene | - | - | - |
| [Cu(MeCN)₄]PF₆ | tBuBOX | Dichloromethane | High | - | High |
Carbon-Hydrogen (C-H) Bond Insertion
The insertion of a carbene into a C-H bond is a powerful method for C-C bond formation. Both rhodium and copper catalysts are active in promoting this transformation.
Table 2: Intermolecular C-H Insertion into Cyclohexane with Ethyl Diazoacetate
| Catalyst | Ligand | Solvent | Yield (%) |
| Rh₂(OAc)₄ | - | Cyclohexane | High |
| Cu(I)/Bis(oxazoline) | - | - | Moderate to Good |
Note: Direct comparative studies with Rhodium(II) pivalate under identical conditions are limited. However, rhodium(II) carboxylates are generally considered highly efficient for C-H insertion reactions.[1]
Oxygen-Hydrogen (O-H) Bond Insertion
The insertion of a carbene into an O-H bond of an alcohol or water provides a direct route to ethers and α-hydroxy esters.
Table 3: O-H Insertion of Ethyl Diazoacetate into Ethanol
| Catalyst | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Rh₂(OAc)₄ | - | Ethanol | - | - |
| Cu(OTf)₂ | Bisazaferrocene | 1,2-Dichloroethane | 85 | 87 |
Note: While rhodium catalysts are known to catalyze O-H insertions, copper catalysts with specific chiral ligands have been shown to be highly effective for the enantioselective variant of this reaction.
Experimental Protocols
General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol is a generalized procedure based on common literature methods.
Materials:
-
Rhodium(II) pivalate (1 mol%)
-
Styrene (1.0 mmol)
-
Ethyl diazoacetate (1.2 mmol)
-
Anhydrous dichloromethane (DCM, 5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Rhodium(II) pivalate and anhydrous DCM.
-
Add styrene to the catalyst solution and stir at room temperature.
-
Slowly add a solution of ethyl diazoacetate in anhydrous DCM to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
After the addition is complete, allow the reaction to stir at room temperature until the diazo compound is fully consumed (monitored by TLC or IR spectroscopy).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate.
General Procedure for Copper-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol is a generalized procedure based on common literature methods using a copper(I) source.
Materials:
-
Copper(I) trifluoromethanesulfonate (B1224126) benzene complex (CuOTf·C₆H₆, 5 mol%)
-
Styrene (1.0 mmol)
-
Ethyl diazoacetate (1.2 mmol)
-
Anhydrous dichloromethane (DCM, 5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the copper(I) catalyst and anhydrous DCM.
-
Add styrene to the catalyst solution and stir at room temperature.
-
Slowly add a solution of ethyl diazoacetate in anhydrous DCM to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
After the addition is complete, allow the reaction to stir at room temperature until the diazo compound is fully consumed.
-
Quench the reaction with a small amount of water or saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Overview and Visualizations
The catalytic cycles for both rhodium and copper in carbene transfer reactions share common fundamental steps: formation of a metal-carbene intermediate followed by its reaction with a substrate.
Rhodium(II)-Catalyzed Carbene Transfer
The generally accepted mechanism involves the reaction of the dirhodium(II) catalyst with a diazo compound to form a rhodium-carbene intermediate, with the expulsion of dinitrogen. This electrophilic carbene then reacts with a nucleophile (e.g., an alkene, a C-H bond, or an O-H bond) to form the product and regenerate the catalyst.
References
Safety Operating Guide
Proper Disposal of Rhodium(II) Trimethylacetate, Dimer: A Comprehensive Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper disposal of Rhodium(II) trimethylacetate, dimer, a catalyst and reagent commonly used in research, discovery, and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a dust mask (type N95 or equivalent), chemical safety goggles, and nitrile gloves. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
Disposal Overview: Two Primary Methods
There are two primary methods for the treatment of waste containing this compound, prior to final disposal: Precipitation with Sodium Bicarbonate and Chemical Deactivation with L-Cysteine . The choice of method may depend on the nature of the waste stream (e.g., solid compound vs. dissolved in a solvent) and the available laboratory facilities. Following treatment, the resulting solid rhodium-containing waste must be assessed to determine the final disposal pathway, which is governed by its potential economic value for recycling or its classification as hazardous waste.
Method 1: Precipitation with Sodium Bicarbonate
This method is effective for neutralizing acidic waste streams containing dissolved rhodium complexes and precipitating the rhodium as a solid.
Experimental Protocol
-
Preparation : In a designated chemical fume hood, place the waste solution containing this compound into a suitably large beaker. The volume of the solution should not exceed half the beaker's capacity to accommodate potential foaming.
-
Neutralization : Slowly and with stirring, add a 1 M solution of sodium bicarbonate (or solid sodium bicarbonate in small portions) to the waste solution. Effervescence (release of carbon dioxide) will occur. Continue adding sodium bicarbonate until the foaming ceases, indicating that the solution has been neutralized.
-
Precipitation : After neutralization, add an excess of sodium bicarbonate solution to ensure complete precipitation of the rhodium.
-
Digestion : Gently heat the mixture to approximately 50°C and stir for 1-2 hours to encourage the formation of a filterable precipitate.
-
Filtration : Allow the mixture to cool to room temperature and the precipitate to settle. Set up a vacuum filtration apparatus with a Buchner funnel and an appropriate filter paper. Carefully pour the mixture through the filter to collect the solid rhodium-containing precipitate.
-
Washing : Wash the precipitate with deionized water to remove any soluble impurities.
-
Drying : Dry the precipitate in an oven at a temperature not exceeding 100°C until a constant weight is achieved.
-
Collection and Labeling : Transfer the dried solid to a clearly labeled, sealed container. The label should include "Rhodium-containing waste" and the date of collection.
Method 2: Chemical Deactivation with L-Cysteine
This method involves the chemical breakdown of the this compound complex using the amino acid L-cysteine, which forms a stable, insoluble complex with rhodium. This procedure is particularly suitable for targeted deactivation of the rhodium complex.
Experimental Protocol
-
Preparation : Dissolve the waste this compound in a minimal amount of a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent that is miscible with water) in a beaker within a chemical fume hood.
-
Cysteine Solution Preparation : Prepare a solution of L-cysteine in water.
-
Reaction : While stirring, add the L-cysteine solution to the rhodium-containing solution. A general guideline is to use a 4:1 molar ratio of L-cysteine to the rhodium dimer complex.
-
pH Adjustment : Adjust the pH of the mixture to approximately 7.5 using a dilute sodium hydroxide (B78521) solution. The formation of a precipitate should be observed.[1]
-
Digestion : Gently heat the mixture to around 50°C and continue stirring for 2-4 hours to ensure the reaction goes to completion and to improve the filterability of the precipitate.
-
Filtration, Washing, and Drying : Follow steps 5, 6, and 7 from the "Precipitation with Sodium Bicarbonate" protocol to collect, wash, and dry the rhodium-cysteine complex precipitate.
-
Collection and Labeling : Transfer the dried solid to a clearly labeled, sealed container. The label should include "Rhodium-cysteine complex waste" and the date of collection.
Quantitative Data Summary
| Parameter | Precipitation with Sodium Bicarbonate | Chemical Deactivation with L-Cysteine |
| Reagent | Sodium Bicarbonate (NaHCO₃) | L-Cysteine |
| Molar Ratio | Added in excess until precipitation is complete | ~4:1 (L-Cysteine : Rhodium(II) dimer)[1] |
| pH | Adjusted to neutral/slightly alkaline | Adjusted to ~7.5[1] |
| Temperature | ~50°C for digestion | ~50°C for digestion |
| Reaction Time | 1-2 hours for digestion | 2-4 hours for digestion |
| Precipitate | Rhodium carbonate/hydroxide sludge | Insoluble Rh(III)-cysteine complex[1] |
Final Disposal of Precipitated Rhodium Waste
The final disposal route for the collected solid rhodium waste depends on its rhodium content and local regulations.
Disposal Decision Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rhodium(II) Trimethylacetate, Dimer
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Rhodium(II) trimethylacetate, dimer, a valuable catalyst in organic synthesis. By adhering to these procedures, you can minimize risks and maintain a safe and efficient research environment.
This compound, while a powerful tool, presents hazards that require careful management. It is known to cause skin, eye, and respiratory system irritation.[1][2][3] Therefore, strict adherence to safety protocols is crucial. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure the safe handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate level of PPE is dictated by the specific task being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Engineering Controls | Eye & Face Protection | Hand Protection | Respiratory Protection | Protective Apparel |
| Storage & Inspection | General laboratory ventilation | Safety glasses with side shields | Nitrile gloves | Not generally required | Laboratory coat |
| Weighing & Transfer (in open air) | Chemical fume hood | Safety goggles or face shield worn over safety glasses | Nitrile gloves (double-gloving recommended) | N95 dust mask or higher | Laboratory coat |
| Reaction Setup & Sampling | Chemical fume hood | Safety goggles | Nitrile gloves | Not generally required if handled in a fume hood | Laboratory coat |
| Work-up & Purification | Chemical fume hood | Safety goggles | Nitrile gloves | As needed based on volatile substances used | Laboratory coat |
| Spill Cleanup (Solid) | Ventilated area | Safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | N95 dust mask or higher | Laboratory coat or chemical-resistant suit |
| Waste Disposal | Chemical fume hood | Safety goggles | Nitrile gloves | Not generally required | Laboratory coat |
Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This procedural guide ensures that this compound is handled safely from receipt to reaction.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
2. Weighing and Transferring:
-
All weighing and transfer operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use a spatula or other appropriate tool to carefully transfer the solid. Avoid any actions that could generate dust.
-
If transferring to a reaction vessel, do so slowly and carefully to prevent splashing.
-
Clean any residual powder from the weighing paper or container directly into the reaction vessel or a designated waste container.
3. Reaction Setup and Monitoring:
-
Set up the reaction in a chemical fume hood.
-
Ensure all glassware is clean, dry, and free of contaminants.
-
Add the this compound to the reaction solvent slowly to control any potential exothermic reactions.
-
Once the reaction is initiated, monitor it for any unexpected changes.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Uncontaminated Waste:
-
This includes items like clean gloves and weighing paper that have not come into direct contact with the chemical.
-
Dispose of this waste in the appropriate laboratory trash receptacles.
2. Contaminated Solid Waste:
-
This category includes used weighing papers, contaminated gloves, and any materials used for spill cleanup.
-
Collect all contaminated solid waste in a clearly labeled, sealed plastic bag or container.
-
Dispose of this container in the designated solid hazardous waste stream for your facility.
3. Contaminated Liquid Waste:
-
This includes reaction mixtures and solvent rinses from cleaning contaminated glassware.
-
Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name and approximate concentration.
-
Due to the high economic value of rhodium, recovery and recycling of rhodium-containing waste should be considered.[4] Several methods, including precipitation and solvent extraction, can be employed for rhodium recovery from solutions.[5]
4. Contaminated Glassware:
-
Rinse contaminated glassware with an appropriate solvent in a chemical fume hood.
-
Collect the solvent rinse as contaminated liquid waste.
-
After the initial rinse, the glassware can be washed using standard laboratory procedures.
5. Spill Response:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as contaminated solid waste.[4]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for Handling this compound.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and innovation in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
